Product packaging for 4,5-Difluoro-2-hydroxybenzoic acid(Cat. No.:CAS No. 205533-31-9)

4,5-Difluoro-2-hydroxybenzoic acid

Cat. No.: B3034675
CAS No.: 205533-31-9
M. Wt: 174.1 g/mol
InChI Key: LQPQOESULBOBBB-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C7H4F2O3 and its molecular weight is 174.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4F2O3 B3034675 4,5-Difluoro-2-hydroxybenzoic acid CAS No. 205533-31-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-difluoro-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPQOESULBOBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001297593
Record name 4,5-Difluoro-2-hydroxybenzoic acid
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Molecular Weight

174.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205533-31-9
Record name 4,5-Difluoro-2-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205533-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Difluoro-2-hydroxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Difluoro-2-hydroxybenzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4,5-difluoro-2-hydroxybenzoic acid, a key fluorinated building block for researchers, medicinal chemists, and professionals in drug development and materials science. We will delve into its chemical and physical properties, explore its synthesis and reactivity, and discuss its current and potential applications, grounding our discussion in established scientific principles and field-proven insights.

Core Molecular Characteristics

This compound, also known as 4,5-difluorosalicylic acid, is a polysubstituted aromatic carboxylic acid. The strategic placement of two fluorine atoms on the benzene ring, ortho and meta to the carboxylic acid and ortho and para to the hydroxyl group, imparts unique electronic properties that significantly influence its reactivity and biological activity.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. The presence of both a hydrogen-bond donating hydroxyl group and a hydrogen-bond accepting carboxylic acid group, in addition to the electron-withdrawing fluorine atoms, dictates its solubility, acidity, and crystalline structure.

PropertyValueSource(s)
CAS Number 205533-31-9
Molecular Formula C₇H₄F₂O₃
Molecular Weight 174.10 g/mol
IUPAC Name This compound
Synonyms 4,5-Difluorosalicylic acid, 2-Hydroxy-4,5-difluorobenzoic acid[1]
Appearance White to off-white solid[1]
Melting Point Not explicitly available, though related fluorinated hydroxybenzoic acids have melting points in the range of 180-220 °C.
Solubility Soluble in polar organic solvents.[1]
pKa Not explicitly available. The presence of two electron-withdrawing fluorine atoms is expected to increase the acidity of both the carboxylic acid and the phenolic hydroxyl group compared to salicylic acid.

InChI and SMILES Identifiers:

  • InChI: 1S/C7H4F2O3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,(H,11,12)

  • SMILES: O=C(O)c1c(O)cc(F)c(F)c1

Synthesis and Reactivity

The synthesis of this compound is not widely detailed in the literature; however, a plausible and efficient synthetic route can be extrapolated from the synthesis of structurally similar compounds, such as 4-fluoro-2-hydroxybenzoic acid.

Proposed Synthetic Pathway

A logical approach involves the nucleophilic aromatic substitution of a fluorine atom in a more heavily fluorinated precursor. The synthesis of 4-fluoro-2-hydroxybenzoic acid from 2,4-difluorobenzoic acid serves as an excellent template for this transformation.[2]

Synthesis_of_4_5_Difluoro_2_hydroxybenzoic_acid start 1,2,4,5-Tetrafluorobenzene intermediate1 2,4,5-Trifluorobenzoic acid start->intermediate1 1. n-BuLi, THF, -78 °C 2. CO₂ 3. H₃O⁺ intermediate2 This compound intermediate1->intermediate2 NaOH, DMSO Heat

Figure 1. Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

  • Carboxylation of 1,2,4,5-Tetrafluorobenzene: To a solution of 1,2,4,5-tetrafluorobenzene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise. The resulting aryllithium species is then quenched by bubbling dry carbon dioxide gas through the solution. An acidic workup with aqueous HCl yields 2,4,5-trifluorobenzoic acid.

  • Regioselective Hydroxylation: The 2,4,5-trifluorobenzoic acid is dissolved in dimethyl sulfoxide (DMSO), and a stoichiometric amount of sodium hydroxide is added. The reaction mixture is heated to induce nucleophilic aromatic substitution of the fluorine atom at the 2-position, which is activated by the adjacent carboxylic acid group. The choice of the 2-position for substitution is directed by the strong electron-withdrawing effect of the carboxyl group, making the ortho-fluorine the most electrophilic. Upon completion, the reaction is cooled, diluted with water, and acidified to precipitate the final product, this compound.

Reactivity Profile

The reactivity of this compound is governed by its three functional groups: the carboxylic acid, the phenolic hydroxyl group, and the fluorinated aromatic ring.

  • Carboxylic Acid: This group undergoes typical reactions such as esterification, amide bond formation, and reduction to the corresponding alcohol. The acidity of the carboxylic acid is enhanced by the electron-withdrawing effects of the two fluorine atoms.

  • Phenolic Hydroxyl Group: The hydroxyl group can be alkylated or acylated. Its acidity is also increased by the fluorine substituents.

  • Aromatic Ring: The electron-rich aromatic ring is susceptible to electrophilic aromatic substitution, although the substitution pattern will be directed by the existing functional groups. The fluorine atoms are generally poor leaving groups in nucleophilic aromatic substitution unless activated by a strongly electron-withdrawing group in the ortho or para position.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The aromatic protons will appear as doublets of doublets due to coupling with each other and with the fluorine atoms. The chemical shifts of the acidic protons will be broad and concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms attached to the fluorine atoms will show characteristic splitting due to C-F coupling. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the O-H stretch of the phenol (around 3200-3600 cm⁻¹), and C-F stretches in the fingerprint region (around 1000-1300 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) will show a molecular ion peak (M⁺) at m/z 174. The fragmentation pattern will likely involve the loss of H₂O (M-18), CO (M-28), and COOH (M-45), which are common fragmentation pathways for benzoic acids.

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of chemical research, particularly in drug discovery and materials science.

Medicinal Chemistry and Drug Discovery

The introduction of fluorine atoms into drug candidates can significantly modulate their pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.

Applications This compound This compound Bioactive Scaffolds Bioactive Scaffolds This compound->Bioactive Scaffolds Improved Pharmacokinetics Improved Pharmacokinetics Bioactive Scaffolds->Improved Pharmacokinetics Enhanced Potency Enhanced Potency Bioactive Scaffolds->Enhanced Potency Metabolic Stability Metabolic Stability Improved Pharmacokinetics->Metabolic Stability

Figure 2. Role of this compound in Drug Discovery.

This compound can serve as a scaffold or an intermediate in the synthesis of a variety of biologically active molecules, including enzyme inhibitors and receptor modulators. The salicylic acid motif is a well-known pharmacophore, and the addition of fluorine atoms provides a powerful tool for fine-tuning the properties of new drug candidates.

Materials Science

Fluorinated organic molecules are of great interest in materials science for the development of liquid crystals, polymers, and other advanced materials. The polarity and rigidity of the this compound core can be exploited to design molecules with specific electronic and self-assembly properties.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable building block for chemical synthesis. Its unique combination of functional groups and the presence of fluorine atoms provide a powerful platform for the development of new pharmaceuticals and advanced materials. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for unlocking its full potential in research and development.

References

An In-depth Technical Guide to the Synthesis of 4,5-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5-Difluoro-2-hydroxybenzoic acid, also known as 4,5-difluorosalicylic acid, is a valuable fluorinated aromatic compound. Its structural similarity to salicylic acid, combined with the presence of two fluorine atoms, imparts unique electronic properties and metabolic stability. These characteristics make it a sought-after building block in medicinal chemistry and materials science. Specifically, it serves as a key intermediate in the synthesis of novel pharmaceuticals, including antibacterial agents and cystic fibrosis transmembrane conductance regulator (CFTR) correctors.[1][2] The strategic placement of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, often leading to enhanced potency, improved metabolic stability, and better membrane permeability.

This technical guide provides a comprehensive overview of the synthetic routes to this compound, with a primary focus on the most practical and scalable methodologies. We will delve into the mechanistic underpinnings of the key transformations, provide detailed experimental protocols, and discuss the critical parameters that govern the success of the synthesis. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the preparation of this important intermediate.

Principal Synthetic Strategy: Ortho-Carboxylation of 3,4-Difluorophenol

The most direct and industrially scalable approach to this compound is the ortho-carboxylation of 3,4-difluorophenol. This transformation is a variation of the classic Kolbe-Schmitt reaction, a well-established method for the synthesis of salicylic acids.[3][4] The Kolbe-Schmitt reaction involves the nucleophilic addition of a phenoxide to carbon dioxide, typically under pressure and at elevated temperatures.[3][5]

Mechanistic Insights

The reaction proceeds through the formation of a sodium or potassium salt of 3,4-difluorophenol (the phenoxide). This phenoxide is a more potent nucleophile than the parent phenol. The subsequent carboxylation is an electrophilic aromatic substitution reaction where carbon dioxide acts as the electrophile. The regioselectivity of the carboxylation (ortho vs. para to the hydroxyl group) is influenced by the choice of the counter-ion (e.g., Na+ or K+) and the reaction conditions.[6][7] In the case of sodium phenoxides, the carboxylation predominantly occurs at the ortho position, which is the desired outcome for the synthesis of this compound.[6][7] This preference for ortho-substitution is often attributed to the formation of a chelation complex between the sodium ion, the phenoxide oxygen, and the incoming carbon dioxide molecule.

Experimental Workflow Overview

The overall workflow for the synthesis via the Kolbe-Schmitt reaction can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidification and Isolation 3,4-Difluorophenol 3,4-Difluorophenol Phenoxide 3,4-Difluorophenoxide Salt 3,4-Difluorophenol->Phenoxide Deprotonation Base Base (e.g., NaOH, KOH) Base->Phenoxide Carboxylate Disodium 4,5-Difluorosalicylate Phenoxide->Carboxylate Electrophilic Aromatic Substitution CO2 Carbon Dioxide (CO2) CO2->Carboxylate Product This compound Carboxylate->Product Protonation Acid Acid (e.g., HCl, H2SO4) Acid->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound via the Kolbe-Schmitt reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3,4-Difluorophenol130.1013.0 g0.10
Sodium Hydroxide40.008.0 g0.20
Carbon Dioxide44.01High PressureExcess
Hydrochloric Acid (conc.)36.46As needed-
Toluene-For extraction-
Water-For workup-

Procedure:

  • Phenoxide Formation: In a high-pressure autoclave, dissolve 13.0 g (0.10 mol) of 3,4-difluorophenol in a solution of 8.0 g (0.20 mol) of sodium hydroxide in 50 mL of water. The vessel should be equipped with a magnetic stirrer.

  • Carboxylation: Seal the autoclave and pressurize it with carbon dioxide to 5-6 atm. Heat the reaction mixture to 150-160 °C with vigorous stirring. Maintain these conditions for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Acidification: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess carbon dioxide. Transfer the reaction mixture to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is approximately 2. A precipitate of the crude product will form.

  • Isolation and Purification: Filter the crude product and wash it with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene. Dry the purified product under vacuum to yield this compound as a white to off-white solid.

Safety Precautions:

  • This reaction should be carried out in a well-ventilated fume hood.

  • The use of a high-pressure autoclave requires appropriate training and safety measures.

  • Handle concentrated hydrochloric acid and sodium hydroxide with care, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Alternative Synthetic Routes

From 1,2-Difluorobenzene

A multi-step synthesis starting from 1,2-difluorobenzene is also a viable, albeit more complex, approach. This route would involve the introduction of the hydroxyl and carboxyl groups in separate steps.

Alternative_Route Start 1,2-Difluorobenzene Nitration Nitration (HNO3/H2SO4) Start->Nitration Nitro 1,2-Difluoro-4-nitrobenzene Nitration->Nitro Reduction Reduction (e.g., Fe/HCl) Nitro->Reduction Aniline 3,4-Difluoroaniline Reduction->Aniline Diazotization Diazotization (NaNO2/H2SO4) Aniline->Diazotization Phenol 3,4-Difluorophenol Diazotization->Phenol Carboxylation Kolbe-Schmitt (CO2, NaOH) Phenol->Carboxylation Product This compound Carboxylation->Product

Caption: A potential multi-step synthesis from 1,2-difluorobenzene.

This pathway highlights the versatility of fluorinated building blocks in organic synthesis. However, it involves more steps and potentially lower overall yields compared to the direct carboxylation of 3,4-difluorophenol.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₇H₄F₂O₃
Molecular Weight174.10 g/mol
AppearanceWhite to off-white solid
Melting Point184-186 °C
CAS Number205533-31-9

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton, with the carbon atoms attached to fluorine exhibiting characteristic splitting.[8]

  • ¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for confirming the presence and positions of the fluorine atoms.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the hydroxyl (-OH) and carboxylic acid (C=O) functional groups.

Applications in Drug Development and Beyond

This compound is a key starting material in the synthesis of a variety of biologically active molecules. Its derivatives have shown promise as:

  • Antibacterial agents: The difluorinated salicylic acid scaffold can be incorporated into quinolone and other antibacterial frameworks to enhance their activity and pharmacokinetic profiles.[9]

  • Anti-inflammatory agents: As a salicylic acid analog, its derivatives are being investigated for their anti-inflammatory properties.[2]

  • Agrochemicals: The unique properties imparted by the fluorine atoms make this compound an attractive building block for the development of new pesticides and herbicides.

Conclusion

The synthesis of this compound is most efficiently achieved through the ortho-carboxylation of 3,4-difluorophenol via a modified Kolbe-Schmitt reaction. This method is scalable and provides the desired product in good yield. Understanding the underlying reaction mechanism and optimizing the reaction conditions are crucial for a successful synthesis. The availability of this key intermediate opens up avenues for the development of novel pharmaceuticals and other high-value chemical entities.

References

The Definitive Guide to the Structural Elucidation of 4,5-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the unambiguous structure elucidation of 4,5-Difluoro-2-hydroxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to deliver field-proven insights into the causality behind experimental choices and the logic of data interpretation. Our approach is rooted in a multi-technique strategy, ensuring a self-validating system for structural confirmation that upholds the highest standards of scientific integrity.

Introduction: The Significance of Structural Certainty

This compound, a fluorinated derivative of salicylic acid, is a compound of interest in medicinal chemistry and materials science. The precise placement of the fluorine and hydroxyl substituents on the benzoic acid core dictates its chemical reactivity, biological activity, and physical properties. Therefore, unequivocal confirmation of its molecular structure is a critical prerequisite for any research or development endeavor. This guide will detail a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography to achieve this goal.

Foundational Analysis: A Multi-Pronged Spectroscopic Approach

The elucidation of a novel or synthesized compound begins with a battery of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a high-confidence structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and identify the chemical environment of each atom. For this compound, a suite of 1D and 2D NMR experiments is essential.

  • Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (e.g., -OH and -COOH).[2]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum to identify the number and environment of the hydrogen atoms.

    • ¹³C NMR: Obtain a proton-decoupled carbon spectrum to determine the number of unique carbon environments.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum to characterize the fluorine atoms.[3]

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.[4]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.[4]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for piecing together the molecular fragments.[1]

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Dissolve in Deuterated Solvent NMR High-Field NMR Spectrometer Prep->NMR NMR_1D 1D Spectra (¹H, ¹³C, ¹⁹F) NMR->NMR_1D NMR_2D 2D Spectra (COSY, HSQC, HMBC) NMR->NMR_2D Interpret Spectral Interpretation NMR_1D->Interpret NMR_2D->Interpret Structure Structure Elucidation Interpret->Structure

Caption: Workflow for NMR-based structure elucidation.

  • ¹H NMR: For this compound, the proton spectrum is expected to show two aromatic protons and two exchangeable protons (hydroxyl and carboxylic acid). The aromatic protons will appear as doublets of doublets due to coupling with each other and with the neighboring fluorine atoms. The chemical shifts will be influenced by the electron-withdrawing nature of the fluorine and carboxyl groups and the electron-donating hydroxyl group.

  • ¹³C NMR: The ¹³C spectrum will display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carboxyl carbon will be the most downfield signal (typically 165-185 ppm).[5][6] The carbons directly attached to fluorine will show characteristic splitting due to ¹JCF coupling. The chemical shifts of the aromatic carbons are influenced by the substituents.

  • ¹⁹F NMR: The ¹⁹F NMR spectrum is crucial for confirming the positions of the fluorine atoms.[3] Two distinct signals are expected for the two non-equivalent fluorine atoms. These signals will be split by each other and by the neighboring aromatic protons. The chemical shifts of aromatic fluorine atoms typically fall within a specific range.[7][8]

  • 2D NMR: The COSY spectrum will confirm the coupling between the two aromatic protons. The HSQC spectrum will link each aromatic proton to its directly attached carbon. The HMBC spectrum is key to confirming the overall structure by showing correlations between the aromatic protons and the quaternary carbons, as well as the carboxyl carbon.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Assignment
¹H~7.5ddJ(H,H), J(H,F)H-6
¹H~7.0ddJ(H,H), J(H,F)H-3
¹Hbroads--OH
¹Hbroads--COOH
¹³C~170dJ(C,F)C=O
¹³C~150 (d)d¹J(C,F)C-F
¹³C~145 (d)d¹J(C,F)C-F
¹³C~120ddJ(C,F)C-H
¹³C~115ddJ(C,F)C-H
¹³C~110tJ(C,F)C-OH
¹³C~105tJ(C,F)C-COOH
¹⁹F-120 to -150m-F-4
¹⁹F-130 to -160m-F-5

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS): Determining the Molecular Mass and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the molecular formula of a compound. It also offers structural information through the analysis of fragmentation patterns.

  • Sample Preparation: Prepare a dilute solution of the compound (around 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[9] High concentrations of non-volatile salts should be avoided.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, often run in negative ion mode to deprotonate the acidic groups.

  • Analysis: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.

  • Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Diagram: Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Dilute in Volatile Solvent MS High-Resolution Mass Spectrometer Prep->MS Ionization Electrospray Ionization (ESI) MS->Ionization Tandem_MS Tandem MS (MS/MS) Ionization->Tandem_MS Interpret Mass & Fragmentation Analysis Tandem_MS->Interpret Formula Molecular Formula Confirmation Interpret->Formula

Caption: Workflow for Mass Spectrometry analysis.

  • Molecular Ion: The high-resolution mass spectrum will show a prominent peak for the deprotonated molecule [M-H]⁻. The measured mass should be within a few ppm of the calculated exact mass for C₇H₃F₂O₃⁻.

  • Fragmentation Pattern: The MS/MS spectrum will reveal characteristic losses. For benzoic acids, common fragmentations include the loss of H₂O (18 Da), CO (28 Da), and CO₂ (44 Da) from the carboxyl group.[10][11] The fragmentation pattern can help to confirm the presence of the carboxylic acid and hydroxyl groups.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

  • Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[12][13]

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

The IR spectrum will show characteristic absorption bands for the functional groups present:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

  • O-H Stretch (Phenol): A sharper band around 3200-3600 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1680 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

  • C-F Stretch: Strong absorptions in the 1300-1000 cm⁻¹ region.

Definitive Confirmation: Single-Crystal X-ray Crystallography

While the combination of spectroscopic techniques provides a very strong case for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by providing a three-dimensional map of the electron density in the solid state.[14][15][16]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.[15]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

Diagram: Crystallography Logical Flow

XRay_Logic Start High-Purity Compound Crystal_Growth Single Crystal Growth Start->Crystal_Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Unambiguous 3D Structure Structure_Solution->Final_Structure

Caption: Logical flow for X-ray crystallography.

Data Interpretation: The Atomic Blueprint

The refined crystal structure will provide:

  • Confirmation of Connectivity: Unequivocally confirms the bonding arrangement of all atoms.

  • Precise Geometric Parameters: Provides accurate bond lengths and angles, which can offer insights into electronic effects such as resonance and hyperconjugation.

  • Intermolecular Interactions: Reveals how the molecules pack in the solid state, including hydrogen bonding and other non-covalent interactions. For substituted salicylic acids, intramolecular hydrogen bonding between the hydroxyl and carboxyl groups is common.[14][17][18]

Synthesizing the Evidence: A Coherent Structural Narrative

The power of this multi-technique approach lies in the convergence of data from each independent analysis. The molecular formula from high-resolution mass spectrometry will be consistent with the number of signals in the ¹H and ¹³C NMR spectra. The functional groups identified by IR spectroscopy will be corroborated by the chemical shifts in the NMR spectra and the fragmentation patterns in the mass spectrum. Finally, the atomic connectivity deduced from 2D NMR experiments will be definitively confirmed by the 3D structure from X-ray crystallography. This self-validating system provides an unshakeable foundation for the structural assignment of this compound.

References

A Technical Guide to the Spectroscopic Characterization of 4,5-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5-Difluoro-2-hydroxybenzoic acid (CAS No: 205533-31-9), also known as 4,5-difluorosalicylic acid, is a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science.[1][2] Its structural analogues have been explored as intermediates in the synthesis of quinolone antibacterials and other biologically active molecules. The presence of two fluorine atoms, a hydroxyl group, and a carboxylic acid moiety on the benzene ring creates a unique electronic environment, making a thorough spectroscopic analysis essential for its unequivocal identification, purity assessment, and the prediction of its chemical behavior.

This guide provides an in-depth technical overview of the expected spectroscopic data for this compound. As experimental spectra are not universally published in accessible databases, this document leverages established principles of spectroscopy and comparative data from analogous structures to predict and interpret the characteristic features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for analyzing this compound.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data, particularly for NMR assignments. The structure and IUPAC numbering scheme for this compound are presented below.

Caption: Molecular structure of this compound with IUPAC numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information, with the added complexity and richness of ¹H-¹⁹F and ¹³C-¹⁹F coupling.

1.1: Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following workflow is recommended.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~5-10 mg of This compound prep2 Dissolve in ~0.7 mL of DMSO-d6 prep1->prep2 prep3 Add Tetramethylsilane (TMS) as internal standard (0 ppm) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Tune and shim the probe for the sample prep4->acq1 acq2 Acquire 1H NMR spectrum (e.g., 16 scans, 30° pulse) acq1->acq2 acq3 Acquire 13C NMR spectrum (e.g., 1024 scans, broadband decoupling) acq1->acq3 proc1 Apply Fourier Transform acq2->proc1 acq3->proc1 proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Calibrate 1H spectrum to TMS at 0.00 ppm proc2->proc3 proc4 Integrate 1H signals and pick peaks for both spectra proc3->proc4

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Causality Behind Experimental Choices:

  • Solvent (DMSO-d₆): Dimethyl sulfoxide-d₆ is the solvent of choice for several reasons. Firstly, its high polarity readily dissolves the analyte.[3] Secondly, and most importantly, it allows for the observation of exchangeable protons, such as those from the carboxylic acid (-COOH) and hydroxyl (-OH) groups, which would be lost in solvents like D₂O.

  • Internal Standard (TMS): Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, defined as 0.00 ppm, providing a reliable reference point for chemical shifts.[3]

  • Spectrometer Frequency (400 MHz): A mid-to-high field instrument (≥400 MHz for ¹H) is recommended to achieve better signal dispersion, which is critical for resolving the complex splitting patterns expected from proton-fluorine couplings.[3]

1.2: Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum is expected to show four distinct signals: two aromatic protons, one hydroxyl proton, and one carboxylic acid proton. The aromatic signals will exhibit characteristic splitting due to coupling with adjacent fluorine atoms.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-6~7.5 - 7.8dd (doublet of doublets)³JH6-F5 ≈ 8-10, ⁴JH6-F4 ≈ 6-8
H-3~7.0 - 7.3dd (doublet of doublets)³JH3-F4 ≈ 8-10, ⁴JH3-F5 ≈ 6-8
2-OH~10.0 - 11.5br s (broad singlet)-
1-COOH~12.0 - 13.5br s (broad singlet)-

Interpretation of Predicted ¹H NMR Data:

  • Aromatic Protons (H-3 and H-6): The two aromatic protons are in different chemical environments. H-6 is ortho to a fluorine atom (F-5) and meta to the other (F-4). H-3 is ortho to a fluorine atom (F-4) and meta to the other (F-5). Both protons are also ortho to electron-withdrawing groups (COOH for H-6, OH for H-3). The strong deshielding effect of the fluorine atoms and the carbonyl group will push these signals downfield. The observed multiplicity will be a doublet of doublets for each, arising from a 3-bond coupling to the ortho fluorine and a 4-bond coupling to the meta fluorine.

  • Acidic Protons (OH and COOH): The hydroxyl and carboxylic acid protons are acidic and their chemical shifts are highly dependent on concentration and temperature. They typically appear as broad singlets due to chemical exchange. The intramolecular hydrogen bonding between the 2-OH group and the carbonyl of the carboxylic acid can further broaden the signals and shift them downfield. The carboxylic acid proton is expected to be significantly downfield, a characteristic feature for this functional group.[3]

1.3: Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum will be characterized by large C-F coupling constants, which are invaluable for definitive assignments. Seven distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
C-7 (COOH)~168 - 172s (singlet)-
C-2 (C-OH)~155 - 160d (doublet)²JC2-F? ≈ 15-25
C-4 (C-F)~150 - 155d (doublet)¹JC4-F4 ≈ 240-260
C-5 (C-F)~145 - 150d (doublet)¹JC5-F5 ≈ 240-260
C-6 (CH)~118 - 122dd (doublet of doublets)²JC6-F5 ≈ 20-30, ³JC6-F4 ≈ 5-10
C-3 (CH)~115 - 119dd (doublet of doublets)²JC3-F4 ≈ 20-30, ³JC3-F5 ≈ 5-10
C-1 (C-COOH)~110 - 115dd (doublet of doublets)³JC1-F? ≈ 5-10

Interpretation of Predicted ¹³C NMR Data:

  • Carbons Bonded to Fluorine (C-4, C-5): These carbons will exhibit the most prominent feature: a very large one-bond coupling constant (¹JC-F) of approximately 250 Hz, appearing as doublets.[4] Their chemical shifts will be significantly downfield due to the direct attachment to the highly electronegative fluorine.

  • Carbons Bonded to Oxygen (C-2, C-7): The carboxylic acid carbonyl (C-7) will be the most downfield signal, typically appearing above 165 ppm. The carbon bearing the hydroxyl group (C-2) will also be significantly downfield. Both may exhibit smaller, multi-bond couplings to the fluorine atoms.

  • Aromatic CH Carbons (C-3, C-6): These carbons will appear as doublets of doublets due to two-bond and three-bond couplings to the neighboring fluorine atoms. The ²JC-F coupling is typically larger than the ³JC-F coupling.

  • Quaternary Carbon (C-1): The carbon attached to the carboxylic acid group (C-1) will be the most upfield of the aromatic carbons and will also show splitting from coupling to the fluorine atoms.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the O-H, C=O, C-O, and C-F bonds.

2.1: Experimental Protocol for IR Data Acquisition

G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition (FTIR) cluster_proc Data Processing prep1 Ensure the ATR crystal (e.g., diamond) is clean prep2 Place a small amount of solid sample directly onto the crystal prep1->prep2 prep3 Apply pressure using the anvil to ensure good contact prep2->prep3 acq1 Collect a background spectrum of the empty ATR accessory prep3->acq1 acq2 Collect the sample spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) acq1->acq2 proc1 Perform automatic background subtraction acq2->proc1 proc2 Label significant peaks with their wavenumbers (cm⁻¹) proc1->proc2

Caption: Workflow for acquiring an FTIR spectrum using an Attenuated Total Reflectance (ATR) accessory.

Causality Behind Experimental Choices:

  • Technique (ATR-FTIR): Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation (no KBr pellets) and provides high-quality, reproducible spectra.

2.2: Predicted IR Spectrum and Interpretation

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
2500 - 3300O-H stretchCarboxylic Acid (-COOH)Broad, Strong
~3200 - 3500O-H stretchPhenolic (-OH)Broad, Medium
1680 - 1710C=O stretchCarboxylic Acid (dimer)Strong, Sharp
~1600, ~1470C=C stretchAromatic RingMedium
1200 - 1300C-O stretchCarboxylic Acid / PhenolStrong
1100 - 1250C-F stretchAryl-FluorideStrong

Interpretation of Predicted IR Data:

  • O-H Stretching Region: A very broad and prominent absorption is expected from 2500-3300 cm⁻¹, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer. Overlapping with this will be the phenolic O-H stretch.

  • C=O Stretching Region: A strong, sharp peak between 1680-1710 cm⁻¹ is the hallmark of the carbonyl group in a carboxylic acid. Its position suggests hydrogen bonding is present.

  • Fingerprint Region: The region below 1500 cm⁻¹ will be complex. However, strong absorptions are expected for the C-O stretching of the acid and phenol groups, and critically, very strong, characteristic C-F stretching bands between 1100-1250 cm⁻¹. The presence of these strong C-F bands is a key diagnostic feature for this molecule.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering further structural clues.

3.1: Experimental Protocol for MS Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, acidic molecules like this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (LC-ESI-MS) prep1 Prepare a dilute solution (~10 µg/mL) of the sample prep2 Use a suitable solvent (e.g., Methanol or Acetonitrile/Water) prep1->prep2 acq1 Infuse the sample into the ESI source acq2 Acquire spectrum in negative ion mode acq1->acq2 acq3 Observe the [M-H]⁻ ion acq2->acq3 acq4 (Optional) Perform MS/MS on the [M-H]⁻ ion to induce fragmentation acq3->acq4

Caption: General workflow for acquiring an Electrospray Ionization (ESI) mass spectrum.

Causality Behind Experimental Choices:

  • Ionization Mode (Negative ESI): Due to the presence of the acidic carboxylic acid and phenolic hydroxyl groups, the molecule will readily lose a proton to form a negative ion. Therefore, negative ion mode ([M-H]⁻) is the logical choice for achieving high sensitivity.

3.2: Predicted Mass Spectrum and Interpretation

The molecular weight of this compound (C₇H₄F₂O₃) is 174.10 g/mol .[5]

Table 4: Predicted Key Ions in ESI-MS

m/z (Negative Mode)IonDescription
173.00[M-H]⁻Molecular ion (deprotonated)
129.01[M-H-CO₂]⁻Loss of carbon dioxide from the molecular ion
111.00[M-H-CO₂-H₂O]⁻Subsequent loss of water

Interpretation and Fragmentation: The primary ion observed in the full scan ESI(-) mass spectrum will be the deprotonated molecule, [M-H]⁻, at m/z 173.0. This confirms the molecular weight of the compound.

Further structural information can be obtained via tandem mass spectrometry (MS/MS) by inducing fragmentation of the m/z 173.0 ion. A primary and highly characteristic fragmentation pathway for benzoic acids is the loss of carbon dioxide (44 Da).

parent [M-H]⁻ m/z = 173.0 frag1 [M-H-CO₂]⁻ m/z = 129.0 parent->frag1 - CO₂ (44 Da)

Caption: Primary fragmentation pathway for deprotonated this compound.

This fragmentation, resulting in an ion at m/z 129.0, corresponds to the formation of a difluorophenoxide anion and is strong evidence for the benzoic acid moiety.

Conclusion

The comprehensive spectroscopic analysis of this compound relies on the synergistic application of NMR, IR, and MS techniques. While publicly available experimental data is sparse, a predictive analysis grounded in fundamental principles and data from analogous compounds provides a robust framework for its characterization. Key identifying features include the complex doublet-of-doublet patterns in the ¹H NMR spectrum, the large ¹JC-F coupling constants in the ¹³C NMR spectrum, strong C-F and C=O stretching bands in the IR spectrum, and a characteristic loss of CO₂ in the mass spectrum. The protocols and interpretations detailed in this guide offer a validated approach for any researcher, scientist, or drug development professional working with this important fluorinated intermediate.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4,5-Difluoro-2-hydroxybenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4,5-Difluoro-2-hydroxybenzoic Acid in Modern Drug Discovery

This compound, a fluorinated derivative of salicylic acid, is a compound of increasing interest within the pharmaceutical and agrochemical sectors. The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The unique electronic properties of the fluorine substituents in this compound, combined with the inherent functionalities of the carboxylic acid and hydroxyl groups, make it a versatile building block for the synthesis of novel therapeutic agents and other high-value chemical entities.

This technical guide provides a comprehensive overview of the available data on the melting point and solubility of this compound. In the absence of extensive, publicly available experimental data for this specific molecule, we will leverage data from structurally similar compounds to provide scientifically grounded estimations. Furthermore, this guide will detail robust, field-proven experimental protocols for the precise determination of these critical physicochemical parameters, empowering researchers to generate reliable data for their specific applications.

Physicochemical Properties: A Data-Driven Analysis

A thorough understanding of a compound's melting point and solubility is fundamental to its application in research and development. The melting point is a crucial indicator of purity and is vital for quality control, while solubility data is paramount for formulation development, bioavailability studies, and designing synthetic reaction conditions.

Melting Point: An Indicator of Purity and Stability
CompoundCAS NumberMelting Point (°C)
2-Fluoro-4-hydroxybenzoic acid65145-13-3199-202
3,5-Difluoro-2-hydroxybenzoic acid84376-20-5199-203
4-Hydroxybenzoic acid99-96-7213-217

Data for isomers is provided for comparative purposes.

Based on the data from these closely related structures, it is reasonable to estimate that the melting point of this compound lies within a similar range, likely between 190°C and 220°C. The precise melting point is influenced by the substitution pattern of the fluorine and hydroxyl groups, which affects the crystal lattice energy and intermolecular hydrogen bonding.

Solubility Profile: Predicting Behavior in Aqueous and Organic Media

Specific quantitative solubility data for this compound in various solvents is not extensively documented. However, its structural features—a polar carboxylic acid, a hydrogen-bond-donating hydroxyl group, and two electronegative fluorine atoms—allow for qualitative predictions of its solubility behavior.

It is anticipated that this compound will exhibit:

  • Limited solubility in water: The presence of the polar functional groups will allow for some aqueous solubility, which is expected to increase with temperature. However, the aromatic ring contributes to its hydrophobic character, limiting its overall solubility in water.

  • Good solubility in polar organic solvents: Solvents such as ethanol, methanol, acetone, ethyl acetate, and dimethylformamide (DMF) are expected to be effective at dissolving the compound due to their ability to engage in hydrogen bonding and dipole-dipole interactions.

  • Poor solubility in non-polar solvents: The compound is expected to be poorly soluble in non-polar solvents like hexane and toluene.

Experimental Protocols for Accurate Physicochemical Characterization

To address the gap in publicly available data, the following detailed protocols are provided for the experimental determination of the melting point and solubility of this compound.

Protocol 1: Determination of Melting Point by Capillary Method

This protocol describes the determination of the melting point using a standard capillary melting point apparatus, a technique valued for its accuracy and requirement for only a small amount of sample.

Methodology:

  • Sample Preparation: Ensure the this compound sample is crystalline and thoroughly dry. Grind the sample to a fine powder to ensure uniform packing.

  • Capillary Tube Packing: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

  • Heating Rate: Set the initial heating rate to a rapid setting to approach the estimated melting point range quickly. Once the temperature is within 20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The melting point is reported as this range.

Causality Behind Experimental Choices:

  • A fine powder ensures efficient heat transfer and a sharp, reproducible melting range.

  • A slow heating rate near the melting point is critical for allowing the temperature of the sample and the thermometer to equilibrate, leading to an accurate determination.

Protocol 2: Determination of Aqueous and Organic Solubility

This protocol outlines the shake-flask method, a reliable technique for determining the equilibrium solubility of a compound in various solvents.

Methodology:

  • System Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, acetone).

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Quantification: Analyze the concentration of this compound in the filtered solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and the volume of the aliquot.

Trustworthiness Through Self-Validation:

  • The use of an excess of the solid ensures that a saturated solution is formed, which is the definition of equilibrium solubility.

  • Filtration of the supernatant is a critical step to prevent undissolved solid particles from artificially inflating the measured concentration.

  • Analysis by a validated HPLC method provides accurate and precise quantification of the dissolved solute.

Visualizing the Experimental Workflow

To provide a clear visual representation of the logical flow of the experimental protocols, the following diagrams have been generated using Graphviz.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Determination Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary Tube Grind->Pack Heat Heat in Apparatus Pack->Heat Observe Observe & Record Range Heat->Observe

Caption: Workflow for Melting Point Determination.

SolubilityWorkflow cluster_equilibration Equilibration cluster_analysis Analysis Add Add Excess Solid to Solvent Shake Agitate at Constant Temp Add->Shake Settle Settle Undissolved Solid Shake->Settle Filter Filter Supernatant Settle->Filter Quantify Quantify by HPLC Filter->Quantify

Caption: Workflow for Solubility Determination.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the melting point and solubility of this compound, offering scientifically grounded estimations in the absence of extensive public data. The detailed experimental protocols herein provide a robust framework for researchers to determine these critical parameters with high accuracy and precision. As the importance of fluorinated building blocks in drug discovery continues to grow, the generation and dissemination of reliable physicochemical data for compounds like this compound will be invaluable to the scientific community.

A Technical Guide to 4,5-Difluoro-2-hydroxybenzoic Acid: Commercial Availability, Synthesis, and Applications for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5-Difluoro-2-hydroxybenzoic acid, identified by its CAS Number 205533-31-9, is a fluorinated aromatic carboxylic acid that has emerged as a valuable building block in the fields of medicinal chemistry and materials science. The strategic placement of two fluorine atoms on the benzene ring, combined with the ortho-hydroxyl and carboxyl functional groups, imparts unique electronic properties and conformational constraints. These features make it a highly sought-after intermediate for the synthesis of complex molecules with tailored biological activities and material properties.

This guide provides an in-depth analysis for researchers, chemists, and drug development professionals on the commercial landscape, synthetic pathways, and key applications of this compound. By synthesizing technical data with practical insights, this document aims to serve as a comprehensive resource for leveraging this versatile compound in advanced research and development projects.

Commercial Availability and Procurement

This compound is commercially available from several specialized chemical suppliers. Researchers can procure this compound in various purities and quantities, typically ranging from milligrams for initial screening to kilograms for scale-up studies. When sourcing this reagent, it is crucial to consider factors such as purity, physical form, and storage conditions to ensure experimental reproducibility.

Below is a comparative table of prominent suppliers offering this compound.

SupplierCAS NumberPurityPhysical FormStorage Temperature
Sigma-Aldrich (via ChemScene LLC) 205533-31-996%Solid4°C, stored under nitrogen
Sigma-Aldrich (via Fluorochem) 205533-31-996%SolidAmbient Storage

Note: Availability may vary by region. It is recommended to consult the supplier's website for the most current information.

Synthetic Pathways and Methodologies

The synthesis of substituted difluorobenzoic acids often involves multi-step processes starting from more readily available precursors. While a direct, detailed protocol for this compound is not commonly published in general literature, a plausible and established synthetic route can be inferred from related transformations. A common strategy involves the nitration of a difluorobenzoic acid precursor, followed by reduction and subsequent functional group manipulation.

A key precursor, 2-nitro-4,5-difluorobenzoic acid, is a known intermediate in the synthesis of quinolone antibacterials.[1] The synthesis of this nitro-intermediate has been achieved by nitrating 3,4-difluorobenzoic acid.[1] The subsequent reduction of the nitro group would lead to 2-amino-4,5-difluorobenzoic acid (4,5-difluoroanthranilic acid), which is a crucial starting material for various pharmaceuticals.[1] To obtain the target 2-hydroxy derivative, a diazotization of the amino group followed by hydrolysis presents a classic and effective method.

Conceptual Synthetic Workflow

The following diagram illustrates a logical synthetic pathway from 3,4-difluorobenzoic acid to the target compound, this compound.

G A 3,4-Difluorobenzoic Acid B 2-Nitro-4,5-difluorobenzoic Acid A->B Nitration (HNO₃, H₂SO₄) C 2-Amino-4,5-difluorobenzoic Acid (4,5-Difluoroanthranilic Acid) B->C Reduction (e.g., Fe/HCl or H₂/Pd-C) D Diazonium Salt Intermediate C->D Diazotization (NaNO₂, aq. Acid) E This compound D->E Hydrolysis (H₂O, Δ)

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Protocol (Hypothetical)
  • Nitration of 3,4-Difluorobenzoic Acid:

    • Cool a mixture of concentrated nitric acid and sulfuric acid.

    • Slowly add 3,4-difluorobenzoic acid while maintaining a low temperature.

    • Allow the reaction to proceed until completion (monitored by TLC or HPLC).

    • Pour the reaction mixture onto ice to precipitate the 2-nitro-4,5-difluorobenzoic acid product.

    • Filter, wash with cold water, and dry the solid.

  • Reduction of the Nitro Group:

    • Suspend 2-nitro-4,5-difluorobenzoic acid in a suitable solvent (e.g., ethanol/water).

    • Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid.

    • Heat the mixture to reflux and monitor the reaction progress.

    • Upon completion, filter the hot solution to remove iron salts and cool the filtrate to crystallize the 2-amino-4,5-difluorobenzoic acid.

  • Diazotization and Hydrolysis:

    • Dissolve 2-amino-4,5-difluorobenzoic acid in an aqueous mineral acid (e.g., H₂SO₄) at low temperature (0-5 °C).

    • Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

    • Slowly heat the solution. The diazonium group will be displaced by a hydroxyl group upon hydrolysis, releasing nitrogen gas.

    • Cool the solution to precipitate the final product, this compound.

    • Recrystallize from an appropriate solvent to achieve high purity.

Applications in Drug Discovery and Materials Science

Fluorinated benzoic acid derivatives are critical structural motifs in modern drug design. The fluorine atoms can enhance metabolic stability, improve binding affinity, and modulate the pKa of nearby functional groups.

  • Quinolone Antibacterials: Intermediates like 4,5-difluoroanthranilic acid are starting materials for potent quinolone antibacterials.[1] The synthetic accessibility from this compound derivatives underscores its relevance in this therapeutic area.

  • CFTR Modulators: The discovery of potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors, such as ABBV/GLPG-2222, involved the use of a 1-(2,2-difluorobenzo[d][2]dioxol-5-yl)cyclopropanecarboxylic acid moiety.[3] This highlights the utility of the difluoro-substituted phenyl ring in developing therapeutics for genetic diseases.

  • Fine Chemicals and Agrochemicals: Difluorinated aromatic compounds serve as precursors for a range of high-value fine chemicals, including those used in agrochemicals and advanced materials.[4]

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties and handling requirements is essential for laboratory safety and experimental success.

PropertyValueSource
CAS Number 205533-31-9[5]
Molecular Formula C₇H₄F₂O₃[5]
Linear Formula C₇H₄O₃F₂
InChI Key LQPQOESULBOBBB-UHFFFAOYSA-N[5]
Physical Form Solid[5]

Safety and Handling Information:

According to supplier safety data, this compound is classified as a warning-level hazard.[5]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5] Some sources also include H302 (Harmful if swallowed).

  • Precautionary Statements: Users should avoid breathing dust (P261) and wear appropriate personal protective equipment.[5] In case of eye contact, rinse cautiously with water for several minutes (P305+P351+P338).[5]

  • Pictogram: GHS07 (Harmful)[5]

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[6][7][8][9] Proper storage in a cool, dry place, often under an inert atmosphere like nitrogen, is recommended to maintain its integrity.[5]

Conclusion

This compound stands out as a strategic building block for creating novel molecules with significant potential in pharmaceuticals and material science. Its commercial availability from key suppliers facilitates its use in both exploratory research and larger-scale synthetic campaigns. While its synthesis requires a multi-step approach, the underlying chemical principles are well-established, allowing for its preparation from less complex starting materials. The unique electronic and steric properties conferred by its difluoro-substitution pattern will continue to make it a compound of high interest for scientists and researchers aiming to push the boundaries of molecular design.

References

A Technical Guide to the Stability and Storage of 4,5-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the stability and storage considerations for 4,5-Difluoro-2-hydroxybenzoic acid, a key intermediate in pharmaceutical and fine chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes chemical principles with practical, field-proven methodologies to ensure the long-term integrity and reliability of this compound.

Introduction: The Significance of this compound

This compound, a derivative of salicylic acid, is a valuable building block in medicinal chemistry and materials science. The strategic placement of two fluorine atoms on the benzene ring can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Given its role in the synthesis of high-value downstream products, maintaining the purity and stability of this compound is of paramount importance. This guide outlines the critical factors affecting its stability and provides robust protocols for its proper storage and handling.

Chemical Stability Profile

The stability of this compound is influenced by its molecular structure, specifically the presence of the carboxylic acid, hydroxyl, and fluorine functional groups. These groups can participate in various degradation reactions under suboptimal conditions.

Factors Influencing Degradation

Several environmental factors can compromise the stability of this compound, leading to the formation of impurities that can impact the outcome of subsequent synthetic steps.[3][4]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[3] For fluorinated carboxylic acids, thermal decomposition can lead to complex fragmentation pathways.[5][6][7][8]

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation in aromatic compounds.[3] Photostability testing is crucial to determine the compound's sensitivity to light.[9][10][11][12][13][14]

  • Humidity: Moisture can facilitate hydrolytic reactions, especially given the hygroscopic potential of many powdered chemical reagents.[3][4]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic hydroxyl group.[15][16][17][18][19]

  • pH: The acidity or basicity of the local environment can catalyze hydrolytic degradation of the carboxylic acid moiety or promote oxidation of the phenol group.[3]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the public domain, we can infer likely routes based on the chemistry of salicylic acid and other phenolic compounds.[20][21][22][23]

  • Decarboxylation: A common degradation pathway for salicylic acid derivatives, particularly when heated, is the loss of carbon dioxide to form 3,4-difluorophenol.

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored degradation products, such as quinone-type structures.[15][16][17][18][19]

  • Hydrolysis: While the carboxylic acid itself is relatively stable to hydrolysis, impurities or reaction with certain solvents could potentially lead to ester formation and subsequent hydrolysis.[24][25][26][27][28]

Below is a diagram illustrating the potential primary degradation pathways for this compound.

G main This compound decarboxylation Decarboxylation (Heat) main->decarboxylation oxidation Oxidation (Oxygen, Light) main->oxidation product1 3,4-Difluorophenol + CO2 decarboxylation->product1 product2 Quinone-like structures oxidation->product2

Caption: Potential degradation pathways of this compound.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature Store at 2-8°C.[29]Minimizes the rate of potential thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[29]Prevents oxidative degradation from atmospheric oxygen.
Light Store in a light-resistant container in a dark location.Protects the compound from photolytic degradation.
Humidity Store in a tightly sealed container in a dry environment.Prevents moisture absorption and potential hydrolysis.
Container Use a chemically inert container (e.g., amber glass).Avoids potential reactions between the compound and the container material.
Safe Handling Practices
  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid contact with skin and eyes.

  • Keep away from incompatible materials such as strong oxidizing agents.

Experimental Assessment of Stability: A Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[30][31][32][33] The following protocol outlines a comprehensive approach to assessing the stability of this compound.

The overall workflow for a forced degradation study is depicted below.

G cluster_stress Stress Conditions start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH) start->base oxidation Oxidation (e.g., 3% H2O2) start->oxidation thermal Thermal Stress (e.g., 60°C) start->thermal photo Photolytic Stress (ICH Q1B compliant) start->photo analysis Analyze Samples by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation (Peak Purity, Mass Balance) analysis->evaluation end Identify Degradants and Elucidate Pathways evaluation->end

Caption: Workflow for a forced degradation study.

Preparation of Solutions

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Stress Conditions

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[30][32]

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, and 24 hours). Neutralize the samples before analysis.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature for a specified period (e.g., 30 minutes, 1, 2, and 4 hours). Neutralize the samples before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified period (e.g., 2, 4, 8, and 24 hours).

  • Thermal Degradation: Expose the solid compound and the stock solution to a temperature of 60°C in a calibrated oven for a specified period (e.g., 1, 3, and 7 days).

  • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10][12][13][14] A control sample should be protected from light.

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.[34][35] The following is a proposed starting point for an HPLC method.

ParameterProposed Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water with 0.1% formic acid
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., determined by UV scan)
Column Temperature 30°C
Injection Volume 10 µL

Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.[36][37]

Data Evaluation
  • Peak Purity: Assess the peak purity of the parent compound using a photodiode array (PDA) detector to ensure no co-eluting impurities.

  • Mass Balance: The sum of the assay of the parent compound and the percentage of all degradation products should be close to 100%.[32]

  • Identification of Degradants: Use techniques such as LC-MS/MS to identify the major degradation products.

Shelf-Life Determination

The shelf-life of a chemical reagent is the period during which it is expected to remain within its quality specifications when stored under the recommended conditions.[3][38][39][40][41] For this compound, a formal shelf-life study should be conducted by storing the compound under the recommended conditions and testing it at regular intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months). The stability of the compound is monitored using a validated stability-indicating HPLC method.

Conclusion

The stability and proper storage of this compound are critical for its effective use in research and development. By understanding the factors that can lead to its degradation and implementing the recommended storage and handling protocols, researchers can ensure the integrity and purity of this important chemical intermediate. The provided forced degradation study protocol offers a robust framework for investigating the stability of this compound and for developing a reliable stability-indicating analytical method. Adherence to these guidelines will contribute to the generation of reproducible and high-quality scientific data.

References

4,5-Difluoro-2-hydroxybenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,5-Difluoro-2-hydroxybenzoic Acid: Synthesis, Characterization, and Application

Executive Summary

This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug development. Its strategic importance lies primarily in its role as a key building block for the synthesis of modern fluoroquinolone antibiotics. The specific placement of the two fluorine atoms on the benzene ring is critical for modulating the biological activity and pharmacokinetic profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of this molecule, detailing its core properties, a robust and logical synthetic route, validated purification and characterization protocols, and the scientific rationale for its application in advanced pharmaceutical synthesis.

Core Molecular Profile

This compound, also known as 4,5-difluorosalicylic acid, is a solid organic compound at standard conditions. Its structure features a benzoic acid core with a hydroxyl group ortho to the carboxylate and two fluorine atoms on the 4 and 5 positions.

PropertyValueSource(s)
Molecular Formula C₇H₄F₂O₃[1][2]
Molecular Weight 174.10 g/mol
CAS Number 205533-31-9[2][3]
Physical Form Solid[3]
Typical Purity ≥96%[3]
Storage Conditions 4°C, under inert gas (Nitrogen)[3]

Strategic Importance in Fluoroquinolone Synthesis

The primary application of this compound is as an advanced intermediate in the synthesis of fluoroquinolone antibacterials. The fluoroquinolone class of antibiotics functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.

Causality of Fluorine Substitution (Structure-Activity Relationship)

The introduction of fluorine atoms onto the quinolone core was a pivotal moment in the development of this antibiotic class. The presence of a fluorine atom at the C6 position of the final quinolone structure (which corresponds to the C5 position of this benzoic acid intermediate) is known to significantly enhance the drug's efficacy. This enhancement is attributed to:

  • Increased DNA Gyrase Inhibition: The fluorine atom improves the binding affinity of the drug to the DNA gyrase-DNA complex, leading to more potent inhibition.

  • Improved Cell Penetration: Fluorine's lipophilicity can aid in the drug's ability to penetrate the bacterial cell wall.

  • Broadened Antibacterial Spectrum: The C6-fluoro substitution is crucial for activity against a wider range of bacteria, particularly Gram-positive strains.

The 4,5-difluoro substitution pattern of this specific intermediate allows for the creation of quinolones with fluorine at both the C6 and C7 positions of the core aromatic ring system, further modulating potency and pharmacokinetic properties.

G cluster_start Starting Intermediate cluster_synthesis Multi-Step Quinolone Core Synthesis cluster_end Final API A This compound B Cyclization & Functionalization (e.g., Gould-Jacobs reaction) A->B Key Building Block C Introduction of N1-substituent (e.g., Cyclopropyl group) B->C D Addition of C7 Side Chain (e.g., Piperazine ring) C->D E Fluoroquinolone Antibiotic (e.g., Sparfloxacin analogue) D->E Final Assembly

Caption: Role of the intermediate in fluoroquinolone synthesis.

Synthesis and Purification Protocols

The synthesis of this compound can be logically achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This approach leverages a readily available, more highly fluorinated precursor.

Plausible Synthetic Protocol

This protocol is adapted from a well-established procedure for a structurally analogous compound, 4-fluorosalicylic acid, and represents a field-proven synthetic strategy.[4] The reaction proceeds via the displacement of a fluoride ion by a hydroxide ion, favored by the electron-withdrawing nature of the carboxylate and the other fluorine atoms.

Starting Material: 3,4,5-Trifluorobenzoic Acid Reagent: Sodium Hydroxide (NaOH) Solvent: Dimethyl Sulfoxide (DMSO)

Step-by-Step Procedure:

  • Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,4,5-trifluorobenzoic acid (1 equivalent) and DMSO (approx. 5-10 mL per gram of starting material).

  • Reagent Addition: While stirring under a nitrogen atmosphere, add sodium hydroxide (2.1 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to 120-130°C and maintain for 8-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature. Slowly pour the dark reaction solution into a beaker containing a large volume of ice-cold water (approx. 10x the volume of DMSO used).

  • Acidification & Precipitation: While stirring vigorously, slowly add concentrated hydrochloric acid (HCl) to the aqueous mixture until the pH reaches 2-3. A solid precipitate of the crude product will form.

  • Isolation: Continue stirring the suspension in an ice bath for 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water.

  • Drying: Dry the crude product under vacuum at 50-60°C to a constant weight.

Purification Protocol: Recrystallization

The crude product can be effectively purified by recrystallization from hot water, a standard and reliable method for benzoic acid derivatives.[5][6][7][8]

Step-by-Step Procedure:

  • Dissolution: Place the crude, dry this compound into an Erlenmeyer flask. Add a minimal amount of deionized water.

  • Heating: Heat the suspension on a hot plate to near boiling. Add small portions of hot deionized water while stirring until all the solid has just dissolved. Avoid using an excessive amount of solvent to ensure a good yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

G A Reaction Setup (Trifluorobenzoic Acid, NaOH, DMSO) B Heating & Reflux (130°C, 8-12h) A->B C Workup: Quench in H₂O B->C D Acidification (HCl) & Precipitation C->D E Vacuum Filtration (Isolate Crude Product) D->E F Recrystallization (Hot Water) E->F G Final Filtration & Drying F->G H Pure Product G->H

Caption: Workflow for synthesis and purification.

Analytical Characterization

To ensure the identity and purity of the final product, a combination of spectroscopic methods is essential. This constitutes a self-validating system for the protocol's success.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive information about the carbon-hydrogen framework of the molecule. The predicted spectra are based on established principles of chemical shifts and spin-spin coupling.[1][2][9]

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~11.0 - 13.0 Broad Singlet 1H -COOH Acidic proton, typically broad and downfield.
~10.0 - 11.0 Broad Singlet 1H Ar-OH Phenolic proton, exchangeable.
~7.5 - 7.7 Doublet of Doublets (dd) 1H H-6 Ortho to -COOH and coupled to H-3 and F-5.

| ~7.1 - 7.3 | Doublet of Doublets (dd) | 1H | H-3 | Ortho to -OH and coupled to H-6 and F-4. |

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm) Assignment
~170 C=O (Carboxylic Acid)
~155-160 (d) C-OH
~145-155 (dd) C-F
~140-150 (dd) C-F
~120 (d) C-H
~115 (d) C-H

| ~110 | C-COOH |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The expected absorption bands are based on data from similar salicylic acid derivatives.[10]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 2500O-H Stretch (Broad)Carboxylic Acid
~3200O-H StretchPhenolic Hydroxyl
~1660 - 1680C=O StretchCarboxylic Acid
~1600, 1450-1500C=C StretchAromatic Ring
~1300 - 1000C-F StretchAryl-Fluoride

Safety and Handling

Proper handling of this compound is crucial for laboratory safety.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Pictogram: GHS07 (Exclamation Mark).[3]

  • Precautionary Measures:

    • Use in a well-ventilated area or fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

References

Introduction: The Strategic Role of Fluorine in Aromatic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4,5-Difluoro-2-hydroxybenzoic Acid: Synthesis, Properties, and Applications

The deliberate incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Within the vast landscape of pharmaceutical building blocks, fluorinated benzoic acids represent a particularly valuable class of intermediates.

This guide focuses on this compound (also known as 4,5-Difluorosalicylic acid), a member of this esteemed class. While its specific discovery is not attributed to a singular event or researcher, its emergence is rooted in the broader exploration of fluorinated aromatics throughout the late 20th century.[2] This compound serves as a key structural motif, providing a synthetically versatile platform for the development of complex bioactive molecules. Its strategic arrangement of two fluorine atoms, a hydroxyl group, and a carboxylic acid on a benzene ring offers a unique combination of electronic properties and hydrogen bonding capabilities, making it a sought-after intermediate in drug discovery and fine chemical synthesis.[2]

This document provides a comprehensive overview of this compound, detailing its physicochemical properties, plausible synthetic routes, significant applications in medicinal chemistry, and essential safety and handling protocols.

Physicochemical and Spectroscopic Data

This compound is typically a white to off-white solid at room temperature, a characteristic of many substituted benzoic acids.[3] Its structure combines the key functional groups of salicylic acid with the potent electronic influence of two vicinal fluorine atoms.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 205533-31-9[4][5]
Molecular Formula C₇H₄F₂O₃[4][5]
Molecular Weight 174.10 g/mol [5]
Appearance Solid[5]
Synonyms 4,5-Difluorosalicylic acid, 2-Hydroxy-4,5-difluorobenzoic acid[3]
InChI Key LQPQOESULBOBBB-UHFFFAOYSA-N[5]
Storage Store at 4°C under nitrogen[5]

Table 2: Spectroscopic Data

TechniqueDataSource(s)
¹H NMR Spectral data available[4]
¹³C NMR Spectral data available[4]
IR, MS, Raman Spectral data available[4]

Note: While detailed spectral assignments are not publicly disseminated, analytical data is available from commercial suppliers for reference.[4]

Synthesis Methodology: A Plausible Approach

While multiple synthetic routes can be envisioned, a common and logical strategy for preparing polysubstituted aromatic compounds involves the functionalization of a readily available, highly substituted precursor. A plausible and efficient synthesis of this compound can be conceptualized starting from 1,2,4,5-tetrafluorobenzene, leveraging the principles of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the fluorine atoms activates the ring towards nucleophilic attack, allowing for sequential and regioselective displacement.

Proposed Synthetic Workflow

synthesis_workflow cluster_0 PART 1: Selective Monohydroxylation cluster_1 PART 2: Directed Ortho-Lithiation and Carboxylation start 1,2,4,5-Tetrafluorobenzene step1 Nucleophilic Aromatic Substitution (SNAr) start->step1 1. NaOH, Dioxane 2. Heat intermediate1 2,4,5-Trifluorophenol step1->intermediate1 step2 Directed Ortho-Metalation intermediate1->step2 1. n-BuLi, THF 2. -78 °C intermediate2 Lithium 2,4,5-trifluorophenoxide step2->intermediate2 step3 Carboxylation intermediate2->step3 1. CO2 (gas or dry ice) 2. H+ workup (e.g., HCl) product This compound step3->product

Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)

Part 1: Synthesis of 2,4,5-Trifluorophenol (Intermediate 1)

  • Reaction Setup: To a solution of 1,2,4,5-tetrafluorobenzene (1.0 eq) in dioxane, add sodium hydroxide (1.1 eq) pellets.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The highly activated ring undergoes SNAr, where a hydroxide ion displaces one of the fluorine atoms.

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature. Acidify with aqueous HCl to protonate the resulting phenoxide. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4,5-trifluorophenol. Purification can be achieved via column chromatography or distillation.

Causality: The choice of a strong nucleophile (NaOH) and a polar aprotic solvent at elevated temperature facilitates the SNAr reaction. The four electron-withdrawing fluorine atoms strongly activate the ring, making this substitution feasible.

Part 2: Synthesis of this compound (Final Product)

  • Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), dissolve 2,4,5-trifluorophenol (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Directed Ortho-Metalation: Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise. The n-BuLi will first deprotonate the acidic phenolic proton. A second equivalent of a strong base could be used to deprotonate the ortho position, but the lithium phenoxide itself directs the lithiation to the C6 position, which is ortho to the hydroxyl group and activated by the adjacent fluorine atoms.

  • Carboxylation: While maintaining the low temperature, quench the reaction by bubbling carbon dioxide gas through the solution or by carefully adding crushed dry ice. The organolithium intermediate acts as a potent nucleophile, attacking the electrophilic carbon of CO₂.

  • Workup and Isolation: Allow the reaction to slowly warm to room temperature. Quench with saturated aqueous ammonium chloride, followed by acidification with dilute HCl (e.g., 2M) to a pH of ~2. This protonates the carboxylate salt. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting solid can be purified by recrystallization to afford pure this compound.

Causality: The hydroxyl group is a powerful directing group in ortho-lithiation reactions. The formation of the lithium phenoxide in situ directs the n-BuLi to deprotonate the most acidic aromatic proton, which is at the C6 position, ortho to the directing group. This regioselectivity is crucial for the final product structure. Quenching with CO₂ is a classic and highly efficient method for installing a carboxylic acid group onto an organometallic intermediate.

Applications in Drug Discovery

The true value of this compound lies in its utility as a molecular scaffold in medicinal chemistry. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can increase binding affinity through favorable electrostatic interactions with protein targets.

A prominent example is its use in the synthesis of Benzavir-2 , an antiviral agent with potent activity against Herpes Simplex Virus (HSV-1 and HSV-2), including strains resistant to the standard therapy, acyclovir.[6][7]

Role in the Synthesis of Benzavir-2

In the synthesis of Benzavir-2, this compound is first converted to an amino-substituted derivative, 2-amino-4,5-difluorobenzoic acid. This intermediate then serves as the central scaffold onto which other fragments are attached via amide bond formation.

application_workflow start This compound step1 Functional Group Transformation start->step1 e.g., Nitration, then Reduction intermediate 2-Amino-4,5- difluorobenzoic acid step1->intermediate step2 Amide Coupling intermediate->step2 intermediate2 N-(2-fluorobenzoyl)- 2-amino-4,5-difluorobenzoic acid step2->intermediate2 fragment 2-Fluorobenzoyl chloride fragment->step2 step3 Second Amide Coupling intermediate2->step3 product Benzavir-2 (Antiviral Agent) step3->product fragment2 Anthranilic Acid Derivative fragment2->step3

Simplified schematic showing the incorporation of the core scaffold into Benzavir-2.

The resulting molecule, 2-[4,5-difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid (Benzavir-2), has demonstrated potent inhibition of viral replication.[6][8] The 4,5-difluoro substitution pattern on the central benzoic acid ring is critical to its activity, highlighting the importance of this specific building block in the development of new antiviral therapies.[6][7]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. The available safety data indicates that it is a hazardous substance.

  • GHS Hazard Classification:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Signal Word: Warning[5]

  • Pictogram: GHS07 (Exclamation Mark)[5]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • Hygiene Measures: Avoid breathing dust.[5] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

First Aid Measures
  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.

  • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician.

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

Methodological & Application

The Strategic deployment of 4,5-Difluoro-2-hydroxybenzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4,5-Difluoro-2-hydroxybenzoic acid, a polysubstituted aromatic compound, has emerged as a valuable and versatile building block in contemporary organic synthesis. Its unique electronic properties, conferred by the vicinal fluorine atoms and the salicylic acid motif, render it a strategic component in the design and synthesis of complex molecules, particularly in the realm of medicinal chemistry. This comprehensive guide provides an in-depth exploration of the applications of this compound, detailing its role in the synthesis of kinase inhibitors and other biologically active scaffolds. We present field-proven protocols for key chemical transformations, including amide bond formation and ether synthesis, and elucidate the mechanistic rationale behind the experimental choices. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to effectively harness the synthetic potential of this important intermediate.

Introduction: The Significance of Fluorine in Drug Design

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological properties of a molecule. These effects include increased metabolic stability, enhanced binding affinity, and improved membrane permeability. This compound strategically positions two fluorine atoms on a salicylic acid scaffold, a privileged structure in medicinal chemistry. This unique arrangement of functional groups provides a powerful platform for generating novel molecular architectures with desirable pharmacological profiles. The electron-withdrawing nature of the fluorine atoms enhances the acidity of both the carboxylic acid and the phenolic hydroxyl group, influencing their reactivity and interaction with biological targets.[1]

Core Applications in Medicinal Chemistry

A Key Fragment in Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of kinase inhibitors is a major focus of pharmaceutical research. This compound has been successfully employed as a key building block in the synthesis of potent kinase inhibitors. The difluorinated phenyl ring often serves as a crucial recognition element, engaging in specific interactions within the ATP-binding pocket of the target kinase.

A Versatile Scaffold for Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for the identification of lead compounds.[2] This method involves screening libraries of low-molecular-weight fragments to identify those that bind to a biological target. This compound, with its well-defined vectoral display of functional groups, is an ideal candidate for FBDD campaigns. Its constituent parts—the carboxylic acid, the hydroxyl group, and the difluorinated ring—can be independently elaborated to optimize binding affinity and pharmacokinetic properties.

Synthetic Transformations and Protocols

The synthetic utility of this compound lies in the selective reactivity of its two key functional groups: the carboxylic acid and the phenolic hydroxyl group. The following protocols provide detailed, step-by-step methodologies for the most common and impactful transformations.

Amide Bond Formation: Coupling the Carboxylic Acid

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. The carboxylic acid moiety of this compound can be readily coupled with a wide range of primary and secondary amines using standard coupling reagents. The electron-withdrawing fluorine atoms increase the electrophilicity of the carboxyl carbon, facilitating its activation.

This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve efficiency.[3][4][5][6]

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware and stirring apparatus

  • Reagents for aqueous workup (e.g., 1N HCl, saturated NaHCO₃, brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.2 M).

  • Cool the reaction mixture to 0 °C in an ice bath with gentle stirring.

  • Add DIPEA or TEA (2.5 eq) dropwise to the stirred solution.

  • Slowly add EDC·HCl (1.2 eq) portion-wise over several minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • EDC and HOBt: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt intercepts this intermediate to form an active ester, which is less prone to side reactions and racemization, leading to a cleaner reaction and higher yield.[3][6]

  • DIPEA/TEA: A non-nucleophilic organic base is required to neutralize the hydrochloride salt of EDC and the HOBt, as well as any acidic protons in the reaction mixture, to ensure the amine nucleophile is in its free base form.

  • Anhydrous Conditions: The reagents used are sensitive to moisture, which can hydrolyze the activated intermediates and reduce the reaction efficiency.

Quantitative Data Summary for Amide Coupling

EntryAmineProductReaction Time (h)Yield (%)
1BenzylamineN-benzyl-4,5-difluoro-2-hydroxybenzamide1688
2Aniline4,5-difluoro-2-hydroxy-N-phenylbenzamide2082
3Morpholine(4,5-difluoro-2-hydroxyphenyl)(morpholino)methanone1495
4tert-ButylamineN-tert-butyl-4,5-difluoro-2-hydroxybenzamide2475

For more challenging couplings, such as those involving sterically hindered or electron-deficient amines, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent.[7][8][9][10]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and stirring apparatus

  • Reagents for aqueous workup

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution at room temperature.

  • Stir the mixture for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 1-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Perform an aqueous workup and purification as described in Protocol 1.

Causality Behind Experimental Choices:

  • HATU: HATU is a uronium salt-based coupling reagent that forms a highly reactive activated ester with the carboxylic acid, leading to faster reaction times and higher yields, especially for difficult substrates.[7]

  • Pre-activation: Allowing the carboxylic acid to react with HATU and the base before adding the amine ensures the formation of the active ester, minimizing potential side reactions of HATU with the amine.[8][9]

Amide_Coupling_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 4,5-Difluoro-2- hydroxybenzoic acid E Combine Reagents in Anhydrous Solvent (DMF or DCM) A->E B Amine B->E C Coupling Reagent (EDC/HOBt or HATU) C->E D Base (DIPEA/TEA) D->E F Stir at 0°C to RT (1-24 h) E->F Reaction Progress (TLC/LC-MS) G Aqueous Workup (Acid/Base Washes) F->G H Dry & Concentrate G->H I Column Chromatography H->I J Purified Amide Product I->J

Caption: Workflow for Amide Bond Formation.

Ether Synthesis: Modifying the Hydroxyl Group

The phenolic hydroxyl group of this compound can be alkylated to form ethers, providing another avenue for molecular diversification. The Williamson ether synthesis is a classic and reliable method for this transformation.[11][12][13] Due to the presence of the acidic carboxylic acid, it is often advantageous to protect it as an ester prior to etherification to prevent unwanted side reactions.

This protocol involves a two-step sequence: esterification of the carboxylic acid followed by O-alkylation of the phenol.

Step 1: Fischer Esterification (Protection)

Materials:

  • This compound

  • Anhydrous Methanol (MeOH) or Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

  • Standard laboratory glassware for reflux

Procedure:

  • Dissolve this compound (1.0 eq) in an excess of anhydrous methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a catalytic amount of concentrated H₂SO₄ (e.g., 0.1 eq) or thionyl chloride (1.2 eq).

  • Remove the ice bath and heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl or ethyl ester.

Step 2: O-Alkylation

Materials:

  • Methyl/Ethyl 4,5-difluoro-2-hydroxybenzoate (from Step 1)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Acetone or Acetonitrile

Procedure:

  • To a solution of the ester (1.0 eq) in anhydrous acetone or acetonitrile, add K₂CO₃ (1.5 eq).

  • Add the alkyl halide (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux for 4-12 hours, monitoring by TLC.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Causality Behind Experimental Choices:

  • Ester Protection: The carboxylic acid is more acidic than the phenol and would be deprotonated by the base used in the Williamson ether synthesis, leading to competing O-alkylation at the carboxylate. Esterification prevents this side reaction.

  • Base (K₂CO₃/Cs₂CO₃): A mild inorganic base is sufficient to deprotonate the phenolic hydroxyl group, which is rendered more acidic by the electron-withdrawing fluorine atoms. Cesium carbonate can be more effective for less reactive alkyl halides due to the "cesium effect".

  • Solvent: Polar aprotic solvents like acetone or acetonitrile are ideal for Sₙ2 reactions as they solvate the cation of the base but not the nucleophilic phenoxide, thus increasing its reactivity.[12]

Ether_Synthesis_Workflow A This compound B Step 1: Fischer Esterification (MeOH or EtOH, H⁺ cat.) A->B C Methyl/Ethyl 4,5-difluoro- 2-hydroxybenzoate B->C D Step 2: Williamson Ether Synthesis (Alkyl Halide, K₂CO₃) C->D E Alkylated Ester Intermediate D->E F (Optional) Step 3: Saponification (LiOH or NaOH) E->F G Final Ether Product E->G If ester is desired product F->G

Caption: Workflow for Ether Synthesis.

Mechanistic Insights: The Role of Fluorine

The two fluorine atoms at the C4 and C5 positions of the benzene ring exert a profound influence on the reactivity of this compound through their strong inductive electron-withdrawing effects (-I effect).

  • Increased Acidity: The fluorine atoms stabilize the conjugate bases (carboxylate and phenoxide) through induction, thereby increasing the acidity of both the carboxylic acid and the phenolic hydroxyl group compared to their non-fluorinated analogs. This enhanced acidity of the phenol facilitates its deprotonation under milder basic conditions in the Williamson ether synthesis.

  • Activation of the Carboxylic Acid: The electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the carbonyl carbon of the carboxylic acid. This makes the carboxylic acid more susceptible to activation by coupling reagents, often leading to faster and more efficient amide bond formation.

  • Modulation of Nucleophilicity: While the fluorine atoms enhance the acidity of the phenol, they also decrease the nucleophilicity of the resulting phenoxide. However, in most synthetic applications, the increased ease of deprotonation outweighs the slightly diminished nucleophilicity.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique electronic properties, stemming from the strategic placement of two fluorine atoms on a salicylic acid framework, provide chemists with a powerful tool for the construction of complex and biologically active molecules. The reliable and high-yielding protocols for the selective functionalization of its carboxylic acid and hydroxyl groups, as detailed in this guide, underscore its utility in drug discovery and development. As the demand for novel therapeutics continues to grow, the strategic application of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in shaping the future of medicinal chemistry.

References

The Strategic deployment of 4,5-Difluoro-2-hydroxybenzoic Acid in Modern Pharmaceutical Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide delves into the multifaceted applications of 4,5-Difluoro-2-hydroxybenzoic acid as a pivotal building block in contemporary pharmaceutical research and development. We will explore the profound influence of its unique chemical architecture, characterized by vicinal fluorine atoms on the salicylic acid scaffold, on key drug-like properties. This document provides not only a theoretical framework but also detailed, actionable protocols for its strategic incorporation into drug candidates. We will cover essential synthetic transformations, including esterification, amidation, and etherification, offering researchers and drug development professionals a practical toolkit for leveraging this versatile intermediate.

Introduction: The Rationale for Fluorination in Salicylic Acid Scaffolds

Salicylic acid and its derivatives have long been a cornerstone of medicinal chemistry, with acetylsalicylic acid (aspirin) being a prime example of their therapeutic significance.[1][2] The core structure, a 2-hydroxybenzoic acid, offers a versatile platform for modification. The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance a range of pharmacokinetic and pharmacodynamic properties.[3][4] Fluorine's high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the C-F bond can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[3][5]

The specific placement of two fluorine atoms at the 4- and 5-positions of the salicylic acid ring in This compound creates a unique electronic and steric environment. This substitution pattern is anticipated to:

  • Modulate Acidity: The electron-withdrawing nature of the fluorine atoms can significantly impact the pKa of both the carboxylic acid and the phenolic hydroxyl group, which can be critical for tuning a drug's solubility, absorption, and interaction with target proteins.

  • Enhance Metabolic Stability: The robust C-F bonds can block sites of potential oxidative metabolism on the aromatic ring, a common pathway for drug degradation, thereby prolonging the half-life of the drug.[3]

  • Increase Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.[5]

  • Fine-tune Binding Interactions: The fluorine atoms can participate in favorable orthogonal multipolar interactions with protein residues, potentially leading to increased binding affinity and selectivity for the target.

While direct blockbuster drugs prominently featuring the this compound moiety are not extensively documented in publicly available literature, its structural alerts and the known benefits of fluorination make it a highly valuable building block for the synthesis of novel chemical entities across various therapeutic areas. For instance, related difluorinated salicylic acid derivatives, such as Diflunisal (5-(2,4-difluorophenyl)salicylic acid), have demonstrated significant success as non-steroidal anti-inflammatory drugs (NSAIDs), highlighting the potential of this compound class.[1][6]

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

PropertyValue
CAS Number 205533-31-9
Molecular Formula C₇H₄F₂O₃
Molecular Weight 174.10 g/mol
Appearance Solid
Purity Typically ≥ 96%

Data sourced from commercial suppliers.

Core Synthetic Transformations and Protocols

The reactivity of this compound is dominated by its three functional groups: the carboxylic acid, the phenolic hydroxyl group, and the difluorinated aromatic ring. Strategic manipulation of these groups allows for the construction of a diverse array of derivatives.

Workflow for Derivatization

G cluster_ester Esterification cluster_amide Amidation cluster_ether Etherification (O-alkylation) start This compound ester Ester Derivatives start->ester Alcohol, Acid Catalyst (Fischer Esterification) amide Amide Derivatives start->amide Amine, Coupling Agent (e.g., HATU, EDC) protect Protection of Carboxylic Acid (e.g., Esterification) start->protect Step 1 ether Ether Derivatives deprotect Deprotection ether->deprotect Step 3: Hydrolysis protect->ether Step 2: Alkyl Halide, Base (Williamson Ether Synthesis)

Caption: Synthetic pathways for derivatizing this compound.

Protocol 1: Fischer Esterification of the Carboxylic Acid

This protocol describes the formation of an ester from the carboxylic acid moiety, a common step to either generate the final product or to protect the carboxylic acid for subsequent reactions on the hydroxyl group.

Rationale: The Fischer esterification is a classic acid-catalyzed condensation reaction. Using the alcohol as the solvent drives the equilibrium towards the product. Concentrated sulfuric acid is a cost-effective and efficient catalyst.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the desired anhydrous alcohol in excess to serve as the solvent (e.g., 20 mL per gram of acid).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • The product can be further purified by column chromatography on silica gel or recrystallization if necessary.

Protocol 2: Amidation of the Carboxylic Acid

Amide bond formation is one of the most prevalent reactions in medicinal chemistry. This protocol employs a standard peptide coupling agent for the efficient synthesis of amides from this compound.

Rationale: Direct conversion of a carboxylic acid and an amine to an amide requires high temperatures and is often inefficient. Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a non-nucleophilic base provide a mild and efficient method for amide bond formation.

Materials:

  • This compound

  • Primary or secondary amine (1.1 eq)

  • HATU or EDC (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask.

  • Add the amine (1.1 eq) and DIPEA (3.0 eq) to the solution.

  • In a separate vial, dissolve the coupling agent (HATU or EDC, 1.2 eq) in a small amount of the reaction solvent.

  • Add the coupling agent solution to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC (typically 1-12 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography on silica gel or recrystallization.

Protocol 3: Williamson Ether Synthesis of the Phenolic Hydroxyl

This protocol outlines the O-alkylation of the phenolic hydroxyl group. Due to the presence of the acidic carboxylic acid, a protection-deprotection strategy is necessary for selective etherification.

Rationale: The Williamson ether synthesis is a robust method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[6] The phenolic proton is more acidic than an aliphatic alcohol but less acidic than the carboxylic acid proton. Therefore, the carboxylic acid must first be protected (e.g., as an ester) to prevent it from interfering with the base used in the etherification step.

G A This compound B Protection: Esterification (Protocol 1) A->B C Methyl 4,5-Difluoro-2-hydroxybenzoate B->C D Etherification: Alkyl Halide, Base C->D E Methyl 2-Alkoxy-4,5-difluorobenzoate D->E F Deprotection: Saponification E->F G 2-Alkoxy-4,5-difluorobenzoic Acid F->G

Caption: Workflow for selective etherification of the hydroxyl group.

Procedure:

Step 1: Protection of the Carboxylic Acid

  • Follow Protocol 1 to convert this compound into its methyl or ethyl ester.

Step 2: Etherification

  • Dissolve the protected ester (e.g., methyl 4,5-difluoro-2-hydroxybenzoate, 1.0 eq) in an anhydrous solvent such as DMF or acetone in a round-bottom flask.

  • Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Add the alkyl halide (e.g., ethyl bromide, methyl iodide, 1.2 eq) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-16 hours).

  • Cool the reaction to room temperature, pour it into water, and extract with ethyl acetate.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude ether-ester intermediate.

Step 3: Deprotection of the Carboxylic Acid (Saponification)

  • Dissolve the crude ether-ester intermediate from Step 2 in a mixture of methanol or THF and water.

  • Add an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0 - 4.0 eq).

  • Stir the mixture at room temperature or gently heat (40-50 °C) to facilitate hydrolysis. Monitor by TLC.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • The final ether product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Troubleshooting and Key Considerations

  • Low Yields in Esterification: Ensure the alcohol is anhydrous and used in sufficient excess. The reaction is an equilibrium, so removing water (e.g., with a Dean-Stark trap for higher boiling alcohols) can improve yields.

  • Side Reactions in Amidation: The use of excess coupling agent or base can lead to side products. Careful control of stoichiometry is crucial. If the amine is not very nucleophilic, a more potent coupling agent or slightly elevated temperatures may be required.

  • Incomplete Etherification: Ensure all reagents and solvents are anhydrous. The base (e.g., K₂CO₃) should be finely powdered to maximize surface area. If the alkyl halide is unreactive, a more polar solvent like DMF and a stronger base may be necessary.

  • Purification Challenges: The fluorine atoms can sometimes make purification by column chromatography more challenging due to altered polarity. A careful selection of the eluent system is important.

Conclusion

This compound represents a highly promising and versatile building block for the synthesis of novel pharmaceutical agents. The strategic introduction of the 4,5-difluoro substitution pattern on the privileged salicylic acid scaffold offers a powerful tool to modulate key physicochemical and pharmacological properties. The protocols detailed herein provide a solid foundation for the efficient derivatization of its carboxylic acid and phenolic hydroxyl functionalities, enabling the creation of diverse chemical libraries for drug discovery programs. As the demand for more effective and safer therapeutics continues to grow, the judicious use of such fluorinated building blocks will undoubtedly play a crucial role in the future of medicinal chemistry.

References

Application Notes and Protocols for 4,5-Difluoro-2-hydroxybenzoic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Agrochemical R&D

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the competitive landscape of agrochemical research, the discovery of novel active ingredients with improved efficacy, enhanced safety profiles, and novel modes of action is paramount. 4,5-Difluoro-2-hydroxybenzoic acid (CAS 205533-31-9) has emerged as a strategic building block in this pursuit.[1][2] As a derivative of salicylic acid, it belongs to a class of compounds with known biological relevance.[3] However, the introduction of two fluorine atoms onto the phenyl ring dramatically alters its physicochemical properties, offering a powerful tool for rational agrochemical design.

The strategic incorporation of fluorine into bioactive molecules can profoundly influence parameters critical for success in the field.[4] The carbon-fluorine bond is exceptionally stable, which can block metabolic deactivation pathways in plants or pests, leading to increased bioavailability and a longer duration of action.[4] Furthermore, fluorine's high electronegativity can alter the acidity of nearby functional groups, increase lipophilicity for better membrane transport, and create unique steric and electronic profiles that enhance binding affinity to target enzymes or receptors.[3][4]

This guide provides a comprehensive overview of the rationale for using this compound as a key intermediate, detailed protocols for its use in synthesis, and standardized bioassays for evaluating the resulting derivatives in herbicidal and fungicidal research.

Part 1: Rationale for Application in Agrochemical Synthesis

The utility of this compound stems from the synergistic combination of its fluorinated core and its versatile chemical functionality.

1.1 The Influence of Difluorination:

The presence of two fluorine atoms at the 4- and 5-positions provides distinct advantages:

  • Metabolic Stability: The strength of the C-F bond makes the aromatic ring less susceptible to oxidative metabolism by enzymes like cytochrome P450s, a common detoxification pathway in both plants and pests. This can lead to greater persistence and efficacy of the final active ingredient.[4]

  • Enhanced Membrane Permeability: Fluorination typically increases the lipophilicity of a molecule, which can facilitate its passage across waxy plant cuticles and cellular membranes to reach the target site.[3]

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the pKa of both the carboxylic acid and the phenolic hydroxyl group. This modification can be critical for optimizing the molecule's interaction with the active site of a target protein or for improving its translocation within the plant's vascular system.[3]

  • Potent Target Binding: Fluorine can act as a hydrogen bond acceptor and participate in favorable dipole-dipole interactions within a protein's binding pocket, potentially leading to a significant increase in binding affinity and, consequently, biological activity.[3][4]

1.2 The Versatility of the Hydroxybenzoic Acid Scaffold:

The underlying 2-hydroxybenzoic acid structure provides three primary points for chemical modification, making it an ideal scaffold for building diverse chemical libraries.

G cluster_0 This compound cluster_1 Reactive Sites for Derivatization Scaffold Core Structure (C7H4F2O3) COOH Carboxylic Acid (Amides, Esters) Scaffold->COOH Site 1 OH Hydroxyl Group (Ethers, Esters) Scaffold->OH Site 2 Ring Aromatic Ring (Electrophilic Substitution) Scaffold->Ring Site 3

Caption: Key reactive sites on the this compound scaffold.

This trifecta of reactive sites allows researchers to systematically modify the molecule to optimize its biological activity, selectivity, and physicochemical properties for specific agrochemical applications, including the development of novel herbicides and fungicides.

Part 2: Potential Applications in Agrochemical Classes

While this compound is primarily a building block, its derivatives are being investigated for a range of agrochemical applications.

  • Herbicides: Benzoic acids are a well-established class of herbicides that often act as synthetic auxins, causing uncontrolled growth and eventual death in susceptible broadleaf weeds.[5] Derivatives of this compound can be designed to mimic natural plant hormones or to inhibit essential plant-specific enzymes, such as those involved in amino acid or lipid biosynthesis.[5][6][7] The unique electronic signature of the difluorinated ring is key to creating new molecules that can overcome target-site resistance to existing herbicides.

  • Fungicides: Hydroxybenzoic acid derivatives have demonstrated potent antifungal properties.[8][9][10] By using the this compound scaffold, medicinal chemists can synthesize novel compounds aimed at disrupting fungal cell walls, inhibiting critical metabolic pathways, or interfering with spore germination. Recent studies have shown that hydrazide-hydrazones based on 4-hydroxybenzoic acid are effective against phytopathogenic fungi like Sclerotinia sclerotiorum.[8][10] This scaffold provides a promising starting point for developing fungicides with novel modes of action to combat resistance.

Part 3: Experimental Notes and Protocols

The following protocols are designed to provide a practical framework for researchers utilizing this compound in an R&D setting.

Protocol 1: Synthesis of an Agrochemical Intermediate (Amide Derivative)

Rationale: This protocol describes a general method for converting the carboxylic acid group into an amide. Amidation is a fundamental step in exploring structure-activity relationships (SAR), as it allows for the introduction of a wide variety of substituents to probe interactions with the target bio-receptor.

Materials:

  • This compound

  • A primary or secondary amine (e.g., Cyclopropylamine)

  • Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, 1M HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

  • Slowly add the HATU solution to the reaction mixture at room temperature.

  • Stir the reaction for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide derivative.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Caption: Workflow for the synthesis of an amide derivative.

Protocol 2: In Vitro Bioassay for Herbicidal Activity (Root Growth Inhibition)

Rationale: This is a primary screening assay to rapidly assess the phytotoxicity of newly synthesized compounds on a model plant species, typically cress (Lepidium sativum) or Arabidopsis thaliana. It quantifies the inhibitory effect on seedling root growth.

Materials:

  • Synthesized test compounds

  • 96-well microplates or 6-well plates

  • Cress seeds

  • Agar or filter paper

  • Sterile water or a nutrient solution (e.g., 0.5x Murashige and Skoog)

  • DMSO (for stock solutions)

  • Positive control (e.g., Glyphosate)

  • Negative control (DMSO vehicle)

  • Growth chamber with controlled light (16h light/8h dark) and temperature (22°C)

  • Image scanner and analysis software (e.g., ImageJ)

Procedure:

  • Prepare stock solutions of test compounds in DMSO (e.g., 100 mM).

  • In each well of the plate, add the appropriate growth medium.

  • Add the test compound from the stock solution to achieve the desired final concentrations (e.g., 1, 10, 100 µM). Ensure the final DMSO concentration is ≤ 0.1% in all wells, including the negative control.

  • Place 5-10 surface-sterilized seeds into each well.

  • Seal the plates with breathable film and place them vertically in a growth chamber.

  • Incubate for 5-7 days.

  • After incubation, carefully remove the seedlings and arrange them on a flat surface.

  • Scan the seedlings at high resolution.

  • Measure the primary root length of each seedling using image analysis software.

  • Calculate the percent inhibition relative to the negative control and determine the IC₅₀ value (concentration causing 50% inhibition).

Data Presentation:

Compound IDConcentration (µM)Average Root Length (mm)% Inhibition
Control025.4 ± 1.20%
DFHBA-Amide1 122.1 ± 1.513%
1013.5 ± 0.947%
1002.1 ± 0.492%
Glyphosate104.8 ± 0.781%
Protocol 3: In Vitro Bioassay for Fungicidal Activity (Mycelial Growth Inhibition)

Rationale: This "poisoned food" technique is a standard method to evaluate the direct fungistatic or fungicidal activity of a compound against a target phytopathogenic fungus.[9]

Materials:

  • Synthesized test compounds

  • Potato Dextrose Agar (PDA)

  • Target fungal species (e.g., Botrytis cinerea, Fusarium graminearum)

  • Sterile petri dishes (60 mm)

  • Sterile cork borer (5 mm diameter)

  • DMSO

  • Positive control (e.g., Tebuconazole)

  • Incubator (25°C, dark)

Procedure:

  • Prepare stock solutions of test compounds in DMSO.

  • Autoclave PDA medium and cool it to approximately 50-55°C in a water bath.

  • Add the test compound stock solution to the molten PDA to achieve the desired final concentrations. Add an equivalent volume of DMSO to the control plates. Swirl gently to mix thoroughly.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • From a fresh culture of the target fungus, use a sterile cork borer to take a 5 mm mycelial plug from the edge of the colony.

  • Place the mycelial plug, mycelium-side down, in the center of each test and control plate.

  • Seal the plates with paraffin film and incubate at 25°C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where DC is the average diameter of the control colony and DT is the average diameter of the treated colony.

G cluster_prep Preparation cluster_inoc Inoculation & Incubation cluster_data Data Analysis A Prepare Compound Stock Solutions C Amend PDA with Test Compound A->C B Prepare & Cool Molten PDA B->C D Pour Plates & Solidify C->D F Inoculate Center of Test Plate D->F E Take Mycelial Plug from Fresh Culture E->F G Incubate at 25°C in Dark F->G H Measure Colony Diameter G->H I Calculate % Inhibition vs. Control H->I J Determine EC50 Value I->J

Caption: Workflow for the fungicidal mycelial growth inhibition assay.

Part 4: Investigating the Mechanism of Action (MOA)

Identifying the molecular target is a critical step in developing a novel agrochemical. Once a derivative of this compound shows promising activity in primary screens, a logical workflow must be initiated to elucidate its MOA.

Hypothetical MOAs:

  • For Herbicides: Inhibition of key enzymes in amino acid synthesis (e.g., ALS, EPSPS), fatty acid synthesis (e.g., ACCase), or pigment biosynthesis (e.g., PDS, HPPD).[5][6] Another possibility is the disruption of hormonal signaling, mimicking or antagonizing auxin activity.[5]

  • For Fungicides: Inhibition of sterol biosynthesis (demethylase inhibitors), disruption of mitochondrial respiration (e.g., succinate dehydrogenase inhibitors - SDHIs), or interference with cell wall biosynthesis.

The investigation should be a multi-step, evidence-gathering process.

G Hit Active Compound Identified (from Primary Bioassay) Phys Physiological & Symptomology Studies Hit->Phys Biochem Biochemical Assays (Enzyme Inhibition) Hit->Biochem Genetic Genetic Screens (Resistant Mutant Selection) Hit->Genetic Omics '-omics' Approaches (Transcriptomics, Proteomics) Phys->Omics Target Target Identification & Validation Biochem->Target Genetic->Target Omics->Target

Caption: Logical workflow for Mechanism of Action (MOA) elucidation.

References

4,5-Difluoro-2-hydroxybenzoic acid in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 4,5-Difluoro-2-hydroxybenzoic Acid in Fragment-Based Drug Discovery

Introduction: The Fragment-Based Approach to Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in the generation of high-quality lead compounds for a multitude of biological targets.[1][2][3] Unlike traditional high-throughput screening (HTS) which tests large libraries of complex, drug-like molecules, FBDD employs a more targeted and efficient strategy.[4][5] It begins by screening small, low-molecular-weight compounds, or "fragments" (typically < 300 Da), to identify weak but highly efficient binders to the target protein.[4][6] These initial fragment hits, though low in potency, provide superior starting points for chemical elaboration into potent, drug-like candidates with optimized physicochemical properties.

The success of an FBDD campaign is critically dependent on the use of sensitive biophysical techniques capable of detecting these weak binding events.[7][8] Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography are essential tools for identifying and characterizing fragment interactions.[6][9]

The Strategic Advantage of Fluorine in FBDD

The incorporation of fluorine into fragments offers a significant strategic advantage in the screening process. Approximately 20% of all commercialized drugs contain at least one fluorine atom, a testament to its ability to modulate key properties like metabolic stability, binding affinity, and lipophilicity.[10]

In the context of FBDD, the true power of fluorine lies in its utility for ¹⁹F NMR-based screening.[11] Since fluorine is absent in biological systems, ¹⁹F NMR provides a highly sensitive and specific detection method with no background signal.[11] This allows for the rapid screening of fluorinated fragment libraries, often in cocktails, to accelerate the identification of initial hits.[12] The unique sensitivity of the ¹⁹F nucleus to its local chemical environment makes it an exquisite probe for detecting binding events and gaining structural insights.[5][12]

Featured Fragment: A Profile of this compound

This compound is an exemplary fragment for FBDD campaigns, combining the benefits of a fluorinated probe with a privileged medicinal chemistry scaffold. The salicylic acid core is a well-established pharmacophore, while the difluoro substitution pattern provides a robust handle for ¹⁹F NMR detection and offers unique vectors for subsequent chemical optimization.

Physicochemical Properties
PropertyValueSource
CAS Number 205533-31-9[13]
Molecular Formula C₇H₄F₂O₃[14]
Molecular Weight 174.1 g/mol
Appearance White to off-white solid[15]
Hydrogen Bond Donors 2[4] (Calculated)
Hydrogen Bond Acceptors 3[4] (Calculated)
LogP < 3[4] (Calculated)

The properties listed above adhere to the "Rule of Three," a common guideline for fragment library design (MW < 300, H-bond donors/acceptors ≤ 3, LogP ≤ 3).[4][16]

Application Workflow: From Screening to Hit Validation

The following sections provide detailed protocols for utilizing this compound in a typical FBDD workflow, from initial screening by ¹⁹F NMR to orthogonal validation and characterization by SPR.

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Orthogonal Validation A Prepare Fragment Stock (this compound in d6-DMSO) C Acquire 1D ¹⁹F NMR Spectrum (Fragment Only - Reference) A->C D Acquire 1D ¹⁹F NMR Spectrum (Fragment + Protein) A->D B Prepare Protein Sample (Target Protein in NMR Buffer) B->D E Analyze Spectra: - Chemical Shift Perturbation - Signal Broadening C->E D->E F Primary Hit Identified E->F G Immobilize Target Protein on SPR Sensor Chip F->G Proceed with Hit H Inject Fragment Series (Varying Concentrations) G->H I Generate Sensorgrams & Fit Kinetic Model H->I J Determine Binding Affinity (KD) and Kinetics (kon, koff) I->J K Validated Hit J->K L Structure-Based Design (e.g., X-ray Crystallography) K->L Advance to Elaboration

FBDD screening and validation workflow.

Protocol 1: Primary Hit Identification using ¹⁹F NMR Spectroscopy

This protocol describes a ligand-observed ¹⁹F NMR experiment to rapidly identify binding of this compound to a target protein. The principle relies on the change in the fluorine NMR signal upon binding to a large macromolecule.

Rationale

When a small, fluorinated fragment binds to a large protein, its effective tumbling rate decreases dramatically. This leads to a significant increase in the transverse relaxation rate (T₂), resulting in pronounced line broadening of the ¹⁹F NMR signal. Chemical shift perturbations may also be observed. Because ¹⁹F NMR is highly sensitive and has a wide chemical shift range, it is possible to screen mixtures of fluorinated fragments (cocktails) simultaneously.[9][12]

Materials
  • Target Protein (≥95% purity), at a stock concentration of 50-100 µM in NMR buffer.

  • This compound powder.

  • d6-DMSO (Deuterated Dimethyl Sulfoxide).

  • NMR Buffer: e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O. Note: Buffer composition must be optimized for target protein stability.[17]

  • High-quality 5 mm NMR tubes.

Step-by-Step Methodology
  • Fragment Stock Preparation:

    • Prepare a 100 mM stock solution of this compound in 100% d6-DMSO.

    • Causality: d6-DMSO is a common solvent for fragment libraries and its deuteration prevents a large interfering solvent signal in ¹H NMR, which is often run concurrently. High stock concentration minimizes the final percentage of DMSO in the NMR sample.

  • Sample Preparation:

    • Reference Sample: In an NMR tube, add the fragment stock to the NMR buffer to a final fragment concentration of 200 µM. The final DMSO concentration should be kept low (e.g., ≤ 1%).

    • Test Sample: In a separate NMR tube, prepare the same mixture as the reference sample, but use NMR buffer containing the target protein at a final concentration of 10-20 µM.

    • Causality: A 10:1 or 20:1 fragment-to-protein ratio is typical for detecting weak interactions. The reference sample is crucial to confirm the fragment's chemical shift and line shape in the absence of the target.

  • NMR Data Acquisition:

    • Use an NMR spectrometer equipped with a fluorine-observe probe (e.g., 600 MHz).

    • Acquire a 1D ¹⁹F spectrum for both the reference and test samples.

    • Key Parameters: A Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence is highly recommended.

    • Causality: The CPMG sequence acts as a T₂ filter, effectively suppressing broad signals. When a fragment binds to the protein, its signal broadens and is attenuated or eliminated in a CPMG experiment, making it an excellent method for hit identification.

  • Data Analysis and Hit Identification:

    • Process both spectra using identical parameters.

    • Compare the spectrum of the test sample to the reference sample.

    • A positive hit is identified by one or more of the following changes in the test sample relative to the reference:

      • Significant signal broadening (increase in line width).

      • A decrease in signal intensity (especially with a CPMG experiment).

      • A measurable chemical shift perturbation (CSP).

Protocol 2: Hit Validation and Affinity Determination by Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique used as an orthogonal method to confirm the binding interaction identified by NMR and to quantify its kinetics and affinity.[18][19][20]

Rationale

SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. By immobilizing the target protein, one can directly observe the binding of the fragment in real-time. This allows for the determination of the equilibrium dissociation constant (Kᴅ), a measure of binding affinity, as well as the association (kₐ) and dissociation (kₑ) rate constants.

Materials
  • Validated Hit Fragment (this compound).

  • Target Protein (≥95% purity) with a suitable tag for immobilization or available surface lysines for amine coupling.

  • SPR Instrument (e.g., Biacore 8K).[9]

  • Sensor Chip (e.g., CM5 for amine coupling).

  • Immobilization Buffers and Reagents (e.g., Amine Coupling Kit containing EDC, NHS, and ethanolamine).

  • Running Buffer: e.g., HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant). Must be identical to the buffer used for sample dilution.

Step-by-Step Methodology
  • Protein Immobilization:

    • Equilibrate the sensor chip surface with running buffer.

    • Activate the carboxyl groups on the CM5 chip surface using a 1:1 mixture of NHS and EDC.

    • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM Acetate, pH 4.5) over the activated surface until the desired immobilization level is reached.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • Causality: A reference flow cell must be prepared simultaneously (activated and deactivated with no protein) to subtract bulk refractive index changes and non-specific binding, which is critical for high-quality data.

  • Binding Analysis:

    • Prepare a dilution series of the fragment in running buffer. For fragments, concentrations typically range from low µM to low mM (e.g., 10 µM to 2 mM).

    • Perform a kinetic analysis by injecting the different concentrations of the fragment over the protein and reference flow cells. A Single-Cycle Kinetics (SCK) approach is often efficient for fragments.

    • Causality: SCK involves sequential injections of increasing analyte concentrations without regeneration steps in between, which is ideal for characterizing weak or fast interactions typical of fragments and minimizes protein consumption.

  • Data Processing and Analysis:

    • Double-reference the raw data by subtracting the signal from the reference flow cell and the signal from a "zero-concentration" (buffer only) injection.

    • Fit the processed sensorgrams to an appropriate binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • The fitting will yield values for kₐ, kₑ, and the Kᴅ.

  • Interpretation of Results:

    • A confirmed hit will show a concentration-dependent binding response that fits well to a kinetic model.

    • The calculated Kᴅ provides the binding affinity. For fragments, this is typically in the high µM to low mM range.

    • The quality of the fit (low Chi² value) and visual inspection of the residuals are crucial for validating the result.

Fragment_Elaboration cluster_0 Fragment Hit cluster_1 Structure-Guided Growth cluster_2 Lead Compound A Validated Fragment Hit (this compound) KD = 500 µM B Obtain Protein-Fragment Co-crystal Structure A->B Structural Biology C Identify Unoccupied Pockets & Growth Vectors B->C D Synthesize Analogs (Fragment Growing/Linking) C->D E Potent Lead Compound KD = 50 nM D->E Iterative Optimization

References

Application Notes and Protocols for 4,5-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity to target proteins. 4,5-Difluoro-2-hydroxybenzoic acid is a valuable building block in this context, offering a scaffold with strategically placed fluorine atoms that can enhance the pharmacological profile of derivative compounds.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of this compound, focusing on its application in the synthesis of novel chemical entities.

Physicochemical Properties and Safety Considerations

This compound is a white to off-white crystalline solid.[2] It is characterized by the presence of a carboxylic acid group, a hydroxyl group, and two fluorine atoms on the benzene ring.[2] These functional groups provide multiple reaction sites for chemical modification. The compound is soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[3][4]

Safety is paramount when handling any chemical compound. this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[5][6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[7][8] All manipulations should be performed in a well-ventilated fume hood.[7] In case of contact with eyes, rinse cautiously with water for several minutes.[7]

PropertyValueSource
Molecular FormulaC7H4F2O3[3][9]
Molecular Weight174.10 g/mol [3]
Melting Point213-217 °C
Storage4°C, under nitrogen[5]

Application in Amide Synthesis: A Protocol for Lead Generation

A primary application of this compound is in the synthesis of novel amide derivatives for screening in drug discovery programs. The following protocol details a representative amide coupling reaction.

Workflow for Amide Coupling

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve 4,5-Difluoro- 2-hydroxybenzoic acid in anhydrous DMF mix Combine reactants at 0°C start->mix amine Prepare solution of primary/secondary amine amine->mix coupling Prepare solution of coupling agent (e.g., HATU) coupling->mix base Prepare solution of base (e.g., DIPEA) base->mix stir Stir at room temperature (Monitor by TLC/LC-MS) mix->stir quench Quench with water and extract with ethyl acetate stir->quench wash Wash organic layer with brine quench->wash dry Dry over Na2SO4, filter, and concentrate wash->dry purify Purify by column chromatography dry->purify characterize Characterize final product (NMR, MS) purify->characterize

Caption: Workflow for a typical amide coupling reaction.

Detailed Experimental Protocol: Synthesis of a Representative Amide

This protocol describes the coupling of this compound with a generic primary amine.

Materials:

  • This compound

  • Primary or secondary amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Preparation:

    • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

    • In a separate vial, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF.

    • In another vial, dissolve HATU (1.2 eq) in anhydrous DMF.

    • Have DIPEA (2.0 eq) ready.

  • Reaction:

    • Cool the solution of this compound to 0°C in an ice bath.

    • To the cooled solution, add the amine solution, followed by the HATU solution, and finally, add the DIPEA dropwise.

    • Remove the ice bath and allow the reaction mixture to stir at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, pour the reaction mixture into water and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Analysis:

    • Characterize the purified product by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

Signaling Pathway Considerations in Drug Discovery

The derivatives of this compound can be designed to target various biological pathways implicated in disease. For instance, in cancer therapy, these compounds could be functionalized to inhibit specific kinases in a signaling cascade.

Signaling_Pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression inhibitor 4,5-Difluoro-2-hydroxybenzoic acid derivative inhibitor->kinase1

Caption: Inhibition of a kinase signaling pathway.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel compounds in drug discovery and materials science. Its strategic fluorination pattern offers a means to fine-tune the properties of target molecules. The protocols and information provided herein serve as a guide for the safe and effective use of this compound in a research setting.

References

Application Note: Strategic Derivatization of 4,5-Difluoro-2-hydroxybenzoic Acid for Enhanced Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability.[1][2] 4,5-Difluoro-2-hydroxybenzoic acid, a fluorinated analog of salicylic acid, presents a compelling starting point for the development of novel therapeutic agents. Its dual reactive sites—a carboxylic acid and a phenolic hydroxyl group—offer versatile handles for chemical modification. This application note provides a comprehensive guide to the derivatization of this compound to generate a diverse chemical library for biological screening. We detail robust protocols for esterification and amidation, methods for structural characterization, and a workflow for subsequent high-throughput biological evaluation.

Introduction: The Rationale for Derivatization

High-throughput screening (HTS) is a foundational technology in drug discovery, enabling the rapid assessment of large compound libraries for activity against biological targets.[3][4][5] However, the success of an HTS campaign is fundamentally dependent on the quality and diversity of the screening library. Derivatization of a core scaffold, such as this compound, is a powerful strategy to explore the chemical space around a privileged substructure. By systematically modifying the functional groups of the parent molecule, we can modulate its physicochemical properties, including:

  • Lipophilicity: Affecting cell membrane permeability and target engagement.

  • Hydrogen Bonding Capacity: Influencing receptor-ligand interactions.

  • Metabolic Stability: Blocking sites of enzymatic degradation.[2]

  • Solubility: Crucial for both in vitro and in vivo applications.

The presence of two fluorine atoms on the benzene ring of this compound already confers unique electronic properties and metabolic stability.[1] Our derivatization strategy will focus on the two readily accessible functional groups: the carboxylic acid and the phenolic hydroxyl group.

Physicochemical Properties of this compound

A thorough understanding of the starting material is critical for designing effective synthetic strategies.

PropertyValueSource
Molecular Formula C₇H₄F₂O₃[6][7]
Molecular Weight 174.11 g/mol
CAS Number 205533-31-9[7]
Appearance White to off-white solid[7]
Solubility Soluble in polar organic solvents (e.g., DMSO, methanol)[7]

Derivatization Strategies and Protocols

The derivatization of this compound can be approached by targeting the carboxylic acid, the phenolic hydroxyl, or both. We present two primary derivatization pathways: esterification and amidation of the carboxylic acid moiety.

Strategy 1: Esterification of the Carboxylic Acid

Esterification of the carboxylic acid group is a common method to increase lipophilicity and potentially create prodrugs that can be hydrolyzed in vivo to release the active parent compound.

A This compound B Dissolve in Anhydrous Alcohol (e.g., Methanol, Ethanol) A->B Step 1 C Add Acid Catalyst (e.g., Conc. H₂SO₄) B->C Step 2 D Reflux Reaction Mixture C->D Step 3 E Reaction Monitoring (TLC) D->E Step 4 F Work-up: Neutralization & Extraction E->F Step 5 G Purification (Column Chromatography) F->G Step 6 H Characterization (NMR, MS) G->H Step 7 I Ester Derivative Library H->I Final Product

Caption: Esterification workflow for this compound.

This protocol is adapted from standard esterification procedures for hydroxybenzoic acids.[8][9][10]

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.74 g, 10 mmol).

  • Reagent Addition: Add anhydrous methanol (40 mL). Stir until the solid is fully dissolved.

  • Catalyst: Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into 100 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acid, followed by a wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure methyl 4,5-difluoro-2-hydroxybenzoate.

Strategy 2: Amidation of the Carboxylic Acid

Amidation introduces a nitrogen atom, which can serve as a hydrogen bond donor or acceptor, significantly altering the biological activity profile of the parent molecule.

A This compound B Activate Carboxylic Acid (e.g., with SOCl₂ or EDC/HOBt) A->B Step 1 C React with Primary or Secondary Amine B->C Step 2 D Reaction in Anhydrous Solvent (e.g., DCM, DMF) C->D Step 3 E Reaction Monitoring (TLC) D->E Step 4 F Aqueous Work-up E->F Step 5 G Purification (Column Chromatography or Recrystallization) F->G Step 6 H Characterization (NMR, MS) G->H Step 7 I Amide Derivative Library H->I Final Product

Caption: Amidation workflow for this compound.

This protocol utilizes a common coupling agent-mediated amidation.[11][12]

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.74 g, 10 mmol) in anhydrous dichloromethane (DCM, 40 mL).

  • Coupling Agents: Add 1-Hydroxybenzotriazole (HOBt) (1.53 g, 11 mmol) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.11 g, 11 mmol) to the solution. Stir at room temperature for 30 minutes.

  • Amine Addition: Add benzylamine (1.09 mL, 10 mmol) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM (50 mL) and wash with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-benzyl-4,5-difluoro-2-hydroxybenzamide.

Analytical Characterization of Derivatives

Confirmation of the structure and purity of each synthesized derivative is paramount before proceeding to biological screening.

TechniquePurposeExpected Observations
¹H and ¹⁹F NMR Structural elucidation and confirmation.Appearance of new signals corresponding to the added ester or amide moiety. Shifts in the aromatic signals of the parent molecule.[13][14][15]
¹³C NMR Confirmation of the carbon skeleton.Appearance of new carbon signals and shifts in existing signals, particularly the carbonyl carbon.[16]
Mass Spectrometry (MS) Determination of molecular weight.The molecular ion peak should correspond to the calculated mass of the derivatized product.[17][18]
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicates a high degree of purity.[19]

Biological Screening Workflow

Once a library of derivatives has been synthesized and characterized, a systematic approach to biological screening is necessary to identify promising "hit" compounds.[20]

A Synthesized Derivative Library B Primary High-Throughput Screening (HTS) A->B Step 1 C Identify 'Hit' Compounds B->C Step 2 D Dose-Response and IC₅₀ Determination C->D Step 3 E Secondary Assays (Mechanism of Action) D->E Step 4 F Lead Compound Identification E->F Step 5 G Structure-Activity Relationship (SAR) Analysis F->G Step 6

Caption: General workflow for biological screening of the derivative library.

Primary Screening: In Vitro Assays

The choice of primary assays will depend on the therapeutic area of interest. Below are example protocols for anti-inflammatory and anti-cancer screening.

This assay is designed to identify compounds that can suppress inflammatory responses.[21][22]

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the synthesized derivatives (e.g., 1, 10, 50 µM) for 1 hour. Include a vehicle control (DMSO).

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement (Griess Assay): Collect the cell supernatant and measure the nitrite concentration using the Griess reagent as an indicator of NO production.[21][23]

  • Cytokine Measurement (ELISA): Use Enzyme-Linked Immunosorbent Assays (ELISAs) to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell supernatant.[21][24]

This assay measures the effect of compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.[25][26][27]

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at an optimal density and allow them to attach for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the derivatives for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader. A decrease in absorbance indicates reduced cell viability.

Secondary Screening and Hit Validation

Compounds that show significant activity in primary screens ("hits") should be further investigated through:

  • Dose-response studies: To determine the IC₅₀ (half-maximal inhibitory concentration).

  • Mechanism of action studies: To elucidate how the compound exerts its biological effect (e.g., Western blotting to analyze signaling pathways).[21][24]

  • Selectivity and toxicity assays: To assess the compound's specificity and potential off-target effects.

Conclusion

This compound is a promising and versatile scaffold for the generation of novel small molecule libraries. The derivatization strategies outlined in this application note, focusing on esterification and amidation, provide a robust framework for creating a diverse set of compounds. The subsequent systematic biological screening workflow enables the identification and validation of new bioactive molecules with therapeutic potential. This integrated approach of synthesis and screening is fundamental to modern drug discovery and development.

References

role of 4,5-Difluoro-2-hydroxybenzoic acid in synthesizing antibacterial agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Role of 4,5-Difluoro-2-hydroxybenzoic Acid and its Analogs in the Synthesis of Advanced Antibacterial Agents

Abstract

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the development of novel and potent antimicrobial agents. Fluoroquinolones, a major class of synthetic broad-spectrum antibiotics, have been a cornerstone in the treatment of severe bacterial infections. The efficacy and pharmacokinetic properties of these drugs are profoundly influenced by their chemical structure, particularly the substitution pattern on the core quinolone ring. This document provides a detailed examination of the pivotal role of difluorinated benzoic acid derivatives, specifically exemplified by this compound, as key precursors in the synthesis of advanced fluoroquinolone antibiotics. We will explore the underlying chemical principles, provide detailed synthesis protocols, and discuss the mechanism of action of the resulting antibacterial agents.

Section 1: Foundational Chemistry and Strategic Importance of Fluorinated Precursors

The incorporation of fluorine atoms into pharmaceutical compounds is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. In the context of quinolone antibiotics, the presence of a fluorine atom at the C-6 position is a defining feature of the "fluoroquinolone" subclass and is critical for potent activity. This compound and structurally related compounds like 4,5-difluoroanthranilic acid are valuable starting materials because they provide a pre-functionalized aromatic ring, setting the stage for the construction of the bicyclic quinolone core.[1][2]

The difluoro substitution pattern is particularly strategic. While one fluorine atom is typically retained at what will become the C-6 position of the quinolone, the second fluorine atom (at the C-5 position of the benzoic acid precursor) can serve as a leaving group in subsequent nucleophilic aromatic substitution reactions. This allows for the facile introduction of various amine-containing heterocycles (e.g., piperazine) at the C-7 position, a modification known to significantly broaden the antibacterial spectrum.[3] The hydroxyl and carboxylic acid groups provide the necessary handles for the subsequent chemical transformations required to build the second ring of the quinolone system.

Section 2: The Bactericidal Mechanism of Fluoroquinolone Antibiotics

Fluoroquinolones exert their potent bactericidal (bacteria-killing) effect by targeting essential bacterial enzymes responsible for DNA replication: DNA gyrase and topoisomerase IV.[][5][6][7] These enzymes are crucial for managing the complex topology of bacterial DNA during replication, transcription, and repair.

  • DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into bacterial DNA, a process necessary to relieve the torsional stress that occurs when the DNA helix is unwound for replication. Inhibition of DNA gyrase is the primary mechanism of action against most Gram-negative bacteria.[][8]

  • Topoisomerase IV: This enzyme is responsible for decatenating (separating) newly replicated circular chromosomes. By inhibiting topoisomerase IV, fluoroquinolones prevent the daughter cells from separating, leading to cell death. This is the main target in most Gram-positive bacteria.[][6]

By forming a stable complex with the enzyme and the cleaved DNA, fluoroquinolones trap the enzymes in their active state, leading to an accumulation of double-strand DNA breaks and ultimately triggering cell death.[5][9]

Fluoroquinolone Mechanism of Action cluster_0 Targeting Gram-Negative Bacteria cluster_1 Targeting Gram-Positive Bacteria FQ_GN Fluoroquinolone Gyrase DNA Gyrase FQ_GN->Gyrase Inhibits Replication_GN DNA Supercoiling & Replication Blocked Gyrase->Replication_GN Leads to Death_GN Bacterial Cell Death Replication_GN->Death_GN FQ_GP Fluoroquinolone TopoIV Topoisomerase IV FQ_GP->TopoIV Inhibits Replication_GP Chromosome Separation Blocked TopoIV->Replication_GP Leads to Death_GP Bacterial Cell Death Replication_GP->Death_GP

Caption: Mechanism of Fluoroquinolone Action.

Section 3: Synthesis Protocols for Fluoroquinolone Antibiotics

The synthesis of a fluoroquinolone antibiotic from a difluorinated benzoic acid derivative is a multi-step process. The following protocols are representative of the key transformations involved in converting a precursor like this compound into a final, active pharmaceutical ingredient. The overall workflow involves the formation of the quinolone core, followed by functionalization.

General Synthesis Workflow Start This compound or related precursor Intermediate Aniline Intermediate Formation (e.g., via nitration/reduction) Start->Intermediate Cyclization Condensation & Cyclization (e.g., Gould-Jacobs Reaction) Intermediate->Cyclization Core Fluoroquinolone Core Structure Cyclization->Core Functionalization N-Alkylation & C-7 Substitution Core->Functionalization Final Final Fluoroquinolone Antibiotic Functionalization->Final

Caption: General Synthetic Workflow.

Protocol 1: Synthesis of the Quinolone Core (Gould-Jacobs Reaction Principle)

This protocol outlines the general steps for constructing the bicyclic quinolone ring system from a difluoroaniline intermediate, which can be prepared from the corresponding benzoic acid.

Objective: To synthesize a 4-hydroxy-6,7-difluoroquinolone-3-carboxylic acid ester intermediate.

Materials and Reagents:

  • 3,4-Difluoroaniline (or a derivative)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (or another high-boiling point solvent)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Thermometer

  • Separatory funnel

  • Büchner funnel and filter flask

Procedure:

  • Condensation: In a round-bottom flask, combine 3,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture gently (e.g., 90-100 °C) for 1-2 hours. The reaction progress can be monitored by observing the evolution of ethanol.

    • Causality: This step forms the key enamine intermediate by nucleophilic attack of the aniline nitrogen onto the electron-deficient double bond of DEEM, with the elimination of ethanol.

  • Cyclization: Add a high-boiling solvent like diphenyl ether to the reaction mixture. Heat the solution to a high temperature (typically 240-260 °C) for 30-60 minutes.

    • Causality: The high temperature provides the activation energy for the thermal cyclization (a pericyclic reaction) to form the quinolone ring, followed by elimination of another molecule of ethanol.

  • Isolation of Ester: Cool the reaction mixture. Add a non-polar solvent like hexane to precipitate the crude product. Filter the solid, wash with hexane, and dry. The product is the ethyl ester of 4-hydroxy-6,7-difluoroquinoline-3-carboxylate.

  • Hydrolysis (Optional): To obtain the free carboxylic acid, the isolated ester can be hydrolyzed. Suspend the ester in an ethanol/water mixture and add an excess of sodium hydroxide (e.g., 2-3 eq). Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

  • Acidification and Precipitation: Cool the reaction mixture and acidify with concentrated HCl until the pH is approximately 2-3. The free acid will precipitate out of the solution.

  • Purification: Filter the solid product, wash thoroughly with cold water to remove salts, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Protocol 2: C-7 Substitution with a Cyclic Amine

This protocol describes the crucial step of introducing a substituent, such as N-methylpiperazine, at the C-7 position, which is critical for broad-spectrum activity. This is a nucleophilic aromatic substitution reaction.

Objective: To synthesize a 7-(4-methylpiperazin-1-yl)-substituted fluoroquinolone.

Materials and Reagents:

  • 4-Hydroxy-6,7-difluoroquinolone-3-carboxylic acid (from Protocol 1)

  • N-methylpiperazine

  • A suitable solvent such as pyridine, DMSO, or acetonitrile

  • A base (optional, depending on the solvent), e.g., potassium carbonate

Equipment:

  • Round-bottom flask

  • Reflux condenser or sealed reaction vial for high temperatures

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve or suspend the 6,7-difluoroquinolone intermediate (1.0 eq) in a suitable solvent like pyridine or DMSO.

  • Nucleophile Addition: Add an excess of N-methylpiperazine (e.g., 2-4 eq). The excess amine can also act as the base.

  • Heating: Heat the reaction mixture at a temperature ranging from 80 °C to 140 °C for several hours (4-24 h), depending on the reactivity of the substrate. Monitor the reaction by TLC or HPLC.

    • Causality: The electron-withdrawing nature of the quinolone ring system activates the C-7 position for nucleophilic attack by the secondary amine of piperazine. The fluorine atom at C-7 is displaced. Pyridine or DMSO are excellent polar aprotic solvents that can facilitate this type of substitution.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into cold water or ice to precipitate the product.

  • Purification: Collect the solid by filtration. Wash the solid with water and then a small amount of a cold organic solvent like ethanol or acetone to remove unreacted starting materials and by-products. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF).

Section 4: Analytical Characterization and Quality Control

The identity and purity of the synthesized intermediates and the final antibacterial agent must be rigorously confirmed. Standard analytical techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the molecular structure, confirming the successful formation of the quinolone core and the incorporation of substituents.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.[10][11]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and intermediates.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (e.g., C=O of the carboxylic acid and quinolone ketone, N-H bonds).

Section 5: Application Data - Antimicrobial Efficacy

The ultimate validation of a newly synthesized antibacterial agent is its biological activity. The efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The table below presents typical MIC values for Fleroxacin, a fluoroquinolone whose structure is derived from a difluorinated precursor, against common bacterial pathogens.

Bacterial StrainTypeRepresentative MIC (µg/mL)
Staphylococcus aureusGram-positive0.25 - 1.0
Escherichia coliGram-negative≤0.06 - 0.5
Pseudomonas aeruginosaGram-negative0.5 - 4.0
Haemophilus influenzaeGram-negative≤0.06
Streptococcus pneumoniaeGram-positive1.0 - 2.0

Data compiled from publicly available antibacterial susceptibility data for Fleroxacin and similar fluoroquinolones.[9][12][13]

References

Application Note: Analytical Strategies for 4,5-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to HPLC and NMR Methodologies for Researchers and Drug Development Professionals

Abstract

This technical guide provides detailed, field-proven methodologies for the analytical characterization of 4,5-Difluoro-2-hydroxybenzoic acid, a key intermediate in pharmaceutical synthesis. We present robust protocols for both purity determination and identity confirmation using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively. This document is structured to serve as a practical resource for scientists in research, development, and quality control environments.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Scientific Rationale for Method Selection

The analysis of polar, ionizable compounds like this compound presents a common challenge in liquid chromatography. The presence of both a carboxylic acid and a phenolic hydroxyl group means the molecule's ionization state is highly dependent on pH. To achieve robust, reproducible chromatography with sharp, symmetrical peaks, a reversed-phase ion-suppression HPLC method is the authoritative choice.

Causality of Experimental Choices:

  • Reversed-Phase Chromatography: A nonpolar stationary phase (like C18) is used. The primary retention mechanism is the hydrophobic interaction between the analyte and the stationary phase.

  • Ion Suppression: Operating the mobile phase at a low pH (approximately 2-3 pH units below the analyte's pKa) protonates the carboxylic acid and phenolic groups[1]. This renders the molecule less polar (more neutral), significantly increasing its retention on the C18 column and preventing peak tailing, which occurs when both ionized and non-ionized forms are present in equilibrium[2].

  • Mobile Phase Composition: A gradient of water and a miscible organic solvent like acetonitrile or methanol allows for the efficient elution of the target compound while also separating it from potential impurities with different polarities.

Experimental Protocol: Reversed-Phase HPLC

This protocol is designed for the quantitative analysis of this compound, suitable for assessing purity and determining concentration.

1.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic Acid (or Trifluoroacetic Acid, TFA)

  • Methanol (HPLC grade, for sample preparation)

  • 0.22 µm or 0.45 µm syringe filters (hydrophilic, compatible with methanol/water)[3]

1.2.2. Instrument and Conditions The following parameters provide a validated starting point and can be adapted based on the specific HPLC system and column available.

ParameterRecommended Setting
HPLC System Agilent 1200 Series, Shimadzu Prominence, or equivalent
Column C18, 250 x 4.6 mm, 5 µm particle size (e.g., ZORBAX SB-Aq)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B over 1 min, equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 220 nm or 254 nm

1.2.3. Sample and Standard Preparation

  • Stock Solution (Reference Standard): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to achieve a concentration of ~1 mg/mL[4].

  • Working Standard: Dilute the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:B) to a final concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at a target concentration of ~0.1 mg/mL using the same diluent as the working standard.

  • Filtration: Prior to injection, filter all solutions through a 0.22 µm or 0.45 µm syringe filter to remove particulates and prevent column clogging[1].

1.2.4. Analysis Workflow

  • Equilibrate the HPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.

  • Perform a blank injection (diluent only) to ensure no system contamination.

  • Inject the working standard solution multiple times (e.g., n=5) to establish system suitability (checking for consistent retention time and peak area).

  • Inject the sample solution(s).

  • Conclude with an injection of the working standard to verify system stability.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Methanol (Stock Solution) prep1->prep2 prep3 Dilute with Mobile Phase (Working Solution) prep2->prep3 prep4 Filter (0.22 µm) prep3->prep4 ana1 Equilibrate System prep4->ana1 ana2 Inject Blank ana1->ana2 ana3 Inject Standard (n=5) (System Suitability) ana2->ana3 ana4 Inject Sample(s) ana3->ana4 ana5 Inject Standard (End Check) ana4->ana5 data1 Integrate Peaks ana5->data1 data2 Calculate Purity (% Area) data1->data2 data3 Quantify vs. Standard data1->data3

Fig. 1: HPLC Analysis Workflow for this compound.
Data Interpretation

  • Identity: The primary peak in the sample chromatogram should have a retention time that matches the reference standard.

  • Purity: Purity is typically assessed using an area percent calculation. The area of the main peak is divided by the total area of all peaks in the chromatogram.

  • Quantification: The concentration of the analyte in the sample is determined by comparing its peak area to the peak area of the reference standard of known concentration.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Scientific Rationale for Method Selection

NMR spectroscopy is an unparalleled technique for the unambiguous confirmation of molecular structure. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's atomic connectivity and electronic environment.

Causality of Experimental Choices:

  • ¹H NMR: Provides information on the number and environment of protons. The aromatic protons will exhibit splitting patterns (coupling) due to both adjacent protons and nearby fluorine atoms (H-F coupling).

  • ¹³C NMR: Identifies all unique carbon environments. The signals for carbons bonded to fluorine will appear as doublets due to C-F coupling, which is a key diagnostic feature.

  • ¹⁹F NMR: Directly observes the fluorine nuclei. As ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique is highly sensitive[5]. It provides information on the electronic environment of the fluorine atoms and their coupling to nearby protons and other fluorine atoms.

  • Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the analyte and, being aprotic, allows for the observation of the exchangeable protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups as broad singlets[6].

Experimental Protocol: NMR Spectroscopy

2.2.1. Sample Preparation

  • Weigh 10-20 mg of the this compound sample into a clean, dry vial[7].

  • Add approximately 0.7 mL of DMSO-d₆.

  • Gently agitate or vortex the vial to ensure complete dissolution[8].

  • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube[9]. Ensure the sample height is adequate for the instrument's detector coil (typically 4-5 cm).

Spectral Interpretation: Expected Chemical Shifts and Couplings

The following table summarizes the predicted spectral data based on established principles and data from analogous structures. Actual values may vary slightly based on concentration and instrument calibration.

Fig. 2: Structure and Atom Numbering for NMR Assignments.
Atom PositionNucleusExpected δ (ppm)MultiplicityCoupling Constant (J, Hz)
COOH¹H~12-13br s-
OH¹H~10-11br s-
H-6¹H~7.6dd (doublet of doublets)³J(H-H) ≈ 9, ⁴J(H-F) ≈ 7
H-3¹H~7.2dd (doublet of doublets)³J(H-H) ≈ 9, ³J(H-F) ≈ 11
C-7 (C=O)¹³C~170t (triplet)³J(C-F) ≈ 3
C-2 (-OH)¹³C~150d (doublet)²J(C-F) ≈ 15
C-4 (-F)¹³C~148dd (doublet of doublets)¹J(C-F) ≈ 245, ²J(C-F) ≈ 14
C-5 (-F)¹³C~145dd (doublet of doublets)¹J(C-F) ≈ 240, ²J(C-F) ≈ 14
C-6¹³C~119d (doublet)²J(C-F) ≈ 20
C-3¹³C~110d (doublet)²J(C-F) ≈ 20
C-1¹³C~112t (triplet)³J(C-F) ≈ 4
F-4¹⁹F~ -138d (doublet)³J(F-F) ≈ 20
F-5¹⁹F~ -145d (doublet)³J(F-F) ≈ 20

Key Interpretive Points:

  • ¹H Spectrum: The two aromatic protons (H-3 and H-6) will appear as distinct doublet of doublets. Each is split by the other proton (ortho coupling, ³JHH) and by one of the fluorine atoms (meta or ortho H-F coupling, ³JHF or ⁴JHF).

  • ¹³C Spectrum: The carbons directly attached to fluorine (C-4, C-5) will show very large one-bond C-F couplings (¹JCF > 240 Hz). Other carbons in the ring will show smaller two- or three-bond couplings, providing definitive evidence of the fluorine substitution pattern.

  • ¹⁹F Spectrum: The two fluorine atoms are in different chemical environments and will appear as two distinct signals. They will split each other (³JFF), resulting in a doublet for each fluorine signal.

Conclusion

The HPLC and NMR methods detailed in this application note provide a comprehensive and robust framework for the analytical control of this compound. The reversed-phase HPLC method with ion suppression is ideal for routine purity testing and quantification, offering excellent reproducibility and peak shape. Multi-nuclear NMR spectroscopy serves as the definitive tool for structural identity confirmation, providing a wealth of information through chemical shifts and spin-spin coupling patterns. Together, these techniques ensure the quality and integrity of this critical chemical intermediate for its intended applications in research and development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4,5-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4,5-Difluoro-2-hydroxybenzoic acid (CAS: 205533-31-9). This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in achieving high purity for this critical intermediate. This guide provides not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and purification of this compound.

Q1: What are the basic physical properties of this compound?

This compound is typically a solid at room temperature. Its key structural features—a carboxylic acid group, a phenolic hydroxyl group, and two fluorine atoms on the aromatic ring—dictate its chemical behavior, particularly its acidity and solubility. The molecule has a molecular weight of approximately 174.1 g/mol .[1]

Q2: What are the most common impurities I might encounter?

Impurities are typically process-related and depend on the synthetic route. Common classes of impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include related difluoro-aromatic precursors.[2]

  • Isomeric Byproducts: Incomplete regioselectivity during functional group installation can lead to isomers.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.

  • Decomposition Products: Benzoic acids can sometimes decarboxylate under harsh thermal conditions, though this is less common for this compound under standard purification procedures.

Q3: Which purification technique should I choose?

The optimal technique depends on the nature of the impurities and the scale of your experiment.

  • Recrystallization: Excellent for removing small amounts of impurities that have different solubility profiles from the desired product. It is often the final polishing step.

  • Acid-Base Extraction: Highly effective for separating the acidic product from neutral or basic impurities.[3][4] This is a robust, scalable technique ideal for an initial, crude purification.

  • Column Chromatography: Best for separating compounds with very similar properties, such as isomers, or when other methods fail. It is generally less scalable than extraction or recrystallization.

Workflow: Selecting a Purification Strategy

The following diagram outlines a decision-making process for purifying crude this compound.

Caption: Decision workflow for selecting the appropriate purification method.

Section 2: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[5]

Q1: My compound will not dissolve in the recrystallization solvent, even when heated. What should I do?

This indicates the solvent is too nonpolar or you haven't added enough. The two fluorine atoms and two polar functional groups give this compound moderate polarity.

  • Causality: For a substance to dissolve, the energy gained from solvent-solute interactions must overcome the solute-solute lattice energy and solvent-solvent interactions. If the solvent is too nonpolar, it cannot effectively solvate the polar carboxylic acid and hydroxyl groups.

  • Solution:

    • Add More Solvent: First, try adding more of the hot solvent in small increments.

    • Use a More Polar Solvent System: If the compound remains insoluble, a more polar solvent is required. Consider using a mixture. For example, if you are using toluene, try adding small amounts of a more polar co-solvent like ethanol or ethyl acetate to the hot mixture until the solid dissolves.

Q2: I've dissolved my compound, but no crystals form upon cooling. Why?

This can happen for two main reasons: you've used too much solvent, or the solution is supersaturated.

  • Causality: Crystallization requires the solution to become saturated and then supersaturated upon cooling, providing the thermodynamic driving force for molecules to assemble into a crystal lattice.[5] Excessive solvent prevents the solution from reaching saturation.

  • Solutions:

    • Boil Off Excess Solvent: Gently heat the solution to evaporate some of the solvent until you observe slight turbidity (cloudiness), indicating saturation. Then allow it to cool slowly.

    • Induce Crystallization: If the solution is supersaturated, nucleation may be slow.

      • Scratch Method: Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.[5]

      • Seed Crystal: Add a tiny crystal of the pure compound to the solution to act as a template for crystallization.[5]

    • Use an Anti-Solvent: If the primary solvent is highly polar (e.g., ethanol), you can slowly add a nonpolar "anti-solvent" (e.g., hexane) at room temperature until turbidity persists. Then, warm slightly to redissolve and cool slowly.

Q3: My final product is discolored or appears oily ("oiling out"). What went wrong?

"Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. Discoloration indicates that impurities were not successfully removed.

  • Causality: Instead of crystallizing, the compound separates as a liquid phase because it is more stable than the solid phase at that temperature. Colored impurities may be trapped within this oil.

  • Solutions:

    • Lower the Temperature: Re-heat the solution until the oil redissolves completely. Allow it to cool much more slowly, perhaps by placing the flask in a warm water bath that cools to room temperature over several hours. This keeps the solution temperature below the compound's melting point as saturation is achieved.

    • Change Solvents: Choose a solvent with a lower boiling point.

    • Address Impurities: The presence of impurities can depress the melting point. Consider a preliminary purification step like an acid-base extraction or treatment with activated carbon (charcoal) to remove colored impurities before recrystallization.[6][7]

Table 1: Suggested Solvents for Recrystallization
SolventBoiling Point (°C)PolarityRationale & Cautions
Water100HighGood choice due to the polar functional groups. Solubility is significantly higher in hot water than cold.[5] May require a large volume.
Ethanol/WaterVariableHigh (Tunable)A versatile mixture. Dissolve in minimal hot ethanol, then add hot water dropwise until cloudy. Cool slowly.
Toluene111LowMay be effective if impurities are highly polar. The product itself may have limited solubility.
Ethyl Acetate/HexaneVariableMedium (Tunable)A common system. Dissolve in minimal hot ethyl acetate, then add hexane as an anti-solvent.

Section 3: Troubleshooting Guide: Acid-Base Extraction

This technique exploits the acidic nature of the carboxylic acid and phenolic hydroxyl groups to move the compound from an organic solvent into an aqueous basic solution, leaving neutral impurities behind.[3][8]

Q1: Which base should I use for the extraction: sodium bicarbonate or sodium hydroxide?

The choice of base is critical and depends on the pKa of the functional groups and the nature of any acidic impurities.

  • Causality:

    • Sodium Bicarbonate (NaHCO₃): A weak base that will selectively deprotonate the more acidic carboxylic acid (pKa ~2-4) but not the less acidic phenol (pKa ~8-10).

    • Sodium Hydroxide (NaOH): A strong base that will deprotonate both the carboxylic acid and the phenol.

  • Recommendation:

    • To separate from neutral or basic impurities: Use a dilute solution of sodium bicarbonate. This converts the carboxylic acid to its water-soluble carboxylate salt, extracting it into the aqueous layer.[3][9]

    • To separate from other, less acidic phenols: A carefully buffered bicarbonate solution may provide selectivity.

    • For general extraction: Dilute NaOH is also effective but will extract other acidic compounds as well.

Q2: After acidifying the aqueous layer, my product won't precipitate. What is the problem?

Precipitation failure usually means either not enough acid was added or the product concentration is too low.

  • Causality: The carboxylate/phenoxide salt is water-soluble. To precipitate the neutral acid, you must add a strong acid (like HCl) to lower the pH well below the pKa of the carboxylic acid, protonating the salt and making it insoluble in water.[8][10]

  • Solutions:

    • Check the pH: Use pH paper or a meter to ensure the aqueous solution is strongly acidic (pH 1-2). Add more concentrated HCl dropwise if needed.[11]

    • Cool the Solution: The solubility of the product is lower in cold water. Place the flask in an ice bath to promote precipitation.[10]

    • Extract the Product: If the product is still too soluble in water, you can perform a "back-extraction." Extract the acidified aqueous solution with an organic solvent like ethyl acetate or diethyl ether (3x volumes). The neutral product will move back into the organic layer, which can then be dried and evaporated.

Q3: An emulsion has formed at the interface of the organic and aqueous layers. How do I break it?

Emulsions are stable mixtures of immiscible liquids that are common when salts are present.

  • Causality: Emulsions are stabilized by compounds that act as surfactants. Vigorous shaking of the separatory funnel increases the likelihood of their formation.

  • Solutions:

    • Be Patient: Allow the funnel to stand undisturbed for some time.

    • Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.

    • Add Brine: Add a small amount of a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, making it more polar and helping to break the emulsion.

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help break the emulsion.

Workflow: Acid-Base Extraction Protocol

This diagram illustrates the state of the target compound during a typical extraction using a weak base.

Caption: Step-by-step workflow for purification via acid-base extraction.

Section 4: Purity Assessment

After purification, it is crucial to verify the purity of this compound.

Q1: How can I quickly check the purity of my fractions or final product?

  • Thin-Layer Chromatography (TLC): TLC is a fast and inexpensive method to qualitatively assess purity. Spot your crude material and the purified product on the same plate. A pure compound should ideally show a single spot. Use a mobile phase like 30-50% ethyl acetate in hexanes, and visualize under a UV lamp.

  • Melting Point: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.

Q2: What methods are used for quantitative purity analysis?

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis. A reversed-phase method using a C18 column with an acetonitrile/water (with 0.1% formic or acetic acid) gradient is a good starting point.[12] Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect impurities if they are present in sufficient quantity (>1-2%). ¹⁹F NMR is particularly useful for fluorine-containing compounds.[13][14]

References

Technical Support Center: Synthesis of 4,5-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-Difluoro-2-hydroxybenzoic acid (CAS: 205533-31-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing common impurities and troubleshooting synthetic challenges. As a critical intermediate in the development of pharmaceuticals, particularly quinolone antibacterials, ensuring the high purity of this compound is paramount.[1][2] This document provides a structured approach to identifying, understanding, and mitigating common impurities encountered during its synthesis.

Section 1: Overview of Primary Synthetic Routes

Understanding the potential impurities begins with the synthetic pathway employed. Two principal routes are commonly utilized for the synthesis of this compound and its isomers:

  • Kolbe-Schmitt Carboxylation: This classic reaction involves the direct carboxylation of a phenoxide with carbon dioxide under pressure and heat.[3][4] For this target molecule, the starting material is 3,4-difluorophenol, which is first converted to its phenoxide salt (e.g., sodium or potassium 3,4-difluorophenoxide) and then reacted with CO₂. The reaction's regioselectivity is a critical factor influencing the impurity profile.[5][6]

  • Nucleophilic Aromatic Substitution (SNAr): This route typically starts with a more heavily halogenated benzene ring, such as 2,4,5-trifluorobenzoic acid. A nucleophilic substitution reaction with a hydroxide source (e.g., NaOH) is used to selectively replace one of the fluorine atoms with a hydroxyl group.[7] The position of the substitution is dictated by the electronic effects of the existing substituents (carboxyl and fluorine atoms).

Section 2: Troubleshooting and FAQs on Common Impurities

This section addresses the most frequent questions and issues encountered during synthesis and purification in a direct Q&A format.

Q1: What are the most common process-related impurities I should screen for, and where do they come from?

A1: The impurities are directly linked to your synthetic route. Below is a summary of the most probable impurities, their origin, and the primary synthetic route they are associated with.

Impurity NameStructureCommon OriginAssociated Route(s)
3,4-Difluorophenol C₆H₄F₂OUnreacted starting material or product decarboxylation.[8][9]Kolbe-Schmitt
2,3-Difluoro-4-hydroxybenzoic acid C₇H₄F₂O₃Isomeric carboxylation product.Kolbe-Schmitt
Unidentified Isomeric Acids C₇H₄F₂O₃Positional isomers from non-selective reactions.Both
Starting Precursor (e.g., 2,4,5-Trifluorobenzoic acid) C₇H₃F₃O₂Incomplete nucleophilic substitution.SNAr
Polymeric or Tar-like substances N/ASide reactions from excessive heat or prolonged reaction times.[10]Both
Q2: My primary impurity is unreacted 3,4-difluorophenol after a Kolbe-Schmitt reaction. What are the likely causes and solutions?

A2: This is a very common issue. The root cause typically falls into one of three categories:

  • Cause 1: Incomplete Phenoxide Formation: The Kolbe-Schmitt reaction proceeds via the phenoxide ion, not the neutral phenol.[6] If deprotonation is incomplete due to insufficient base (e.g., NaOH, KOH) or the presence of water, the phenol will not react with CO₂. The presence of moisture is particularly detrimental as it can consume the base and reduce yield.[4]

    • Solution: Ensure all reactants and the reaction vessel are thoroughly dried. Use a slight excess of a strong base and an anhydrous, high-boiling solvent if applicable.

  • Cause 2: Insufficient CO₂ Pressure or Temperature: The carboxylation is an equilibrium process. Insufficient CO₂ pressure or a temperature that is too low will result in a slow or incomplete reaction. Conversely, excessively high temperatures can favor the reverse reaction—decarboxylation.[9][11]

    • Solution: Optimize the reaction conditions. Typical parameters are 125-150°C and pressures up to 100 atm.[3] A systematic Design of Experiments (DoE) approach can help identify the optimal balance for your specific setup.

  • Cause 3: Product Decarboxylation: this compound, like other salicylic acids, can decarboxylate back to the starting phenol at elevated temperatures.[8] This can occur during the reaction itself or during a harsh workup.

    • Solution: Once the reaction is complete, cool the reaction mixture promptly. Avoid excessive temperatures during workup and purification steps.

Q3: I've identified an isomeric difluoro-hydroxybenzoic acid in my product. How can I improve the regioselectivity of the Kolbe-Schmitt reaction?

A3: The formation of isomers is a fundamental challenge of electrophilic aromatic substitution on substituted phenols. The incoming carboxyl group can add to the ortho or para position relative to the hydroxyl group. In the case of 3,4-difluorophenol, this can lead to carboxylation at C2 (desired) or C6.

The choice of the counter-ion for the phenoxide is a key factor in directing the regioselectivity. It is well-documented that smaller cations like Na⁺ tend to chelate with the phenoxide oxygen and the incoming CO₂, favoring ortho-carboxylation to produce the desired salicylic acid derivative.[4] Larger cations like K⁺ or Cs⁺ coordinate less tightly, which can lead to a higher proportion of the para-carboxylated product.

  • Troubleshooting Steps:

    • Use Sodium Hydroxide: If you are using KOH or another base, switch to NaOH to form the sodium phenoxide, which preferentially yields the ortho product.

    • Control Temperature: The thermodynamic vs. kinetic product distribution can be temperature-dependent. Analyze the isomeric ratio at different temperatures to find an optimal condition.

Q4: My final product is discolored (yellow or brown). What causes this and how can it be fixed?

A4: Discoloration is often due to the formation of minor, highly colored byproducts, which can arise from oxidation or thermal degradation. Phenolic compounds are susceptible to oxidation, especially under basic conditions at high temperatures.

  • Prevention:

    • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.

    • Avoid excessive temperatures or prolonged reaction times.

  • Remediation:

    • Activated Carbon Treatment: During the purification process (e.g., before recrystallization), the crude product can be dissolved in a suitable solvent and treated with activated carbon to adsorb colored impurities.[10]

    • Recrystallization: A carefully chosen solvent system for recrystallization is often highly effective at excluding these impurities, yielding a pure, white crystalline product.[12]

Section 3: Visual Workflow for Impurity Troubleshooting

The following diagram outlines a logical workflow for identifying and resolving impurity issues during the synthesis of this compound.

G start Impurity Detected (TLC, HPLC, NMR) identify Identify Impurity (LC-MS, NMR, Reference Standard) start->identify Step 1 unreacted_sm Unreacted Starting Material (e.g., 3,4-Difluorophenol) identify->unreacted_sm Type A isomer Isomeric Product (e.g., Regioisomer) identify->isomer Type B degradation Degradation Product (e.g., Decarboxylation) identify->degradation Type C rca_sm Root Cause Analysis: - Incomplete Reaction - Poor Reagent Quality - Suboptimal Conditions unreacted_sm->rca_sm rca_isomer Root Cause Analysis: - Poor Regiocontrol - Incorrect Base/Cation - Temperature Effects isomer->rca_isomer rca_degradation Root Cause Analysis: - Excessive Temperature - Prolonged Reaction Time - Harsh Workup degradation->rca_degradation action_sm Corrective Actions: - Increase Reagent Stoichiometry - Optimize T/P - Ensure Anhydrous Conditions rca_sm->action_sm action_isomer Corrective Actions: - Change Phenoxide Cation (Na+) - Optimize Temperature - Screen Catalysts rca_isomer->action_isomer action_degradation Corrective Actions: - Lower Reaction/Workup Temp - Reduce Reaction Time - Use Inert Atmosphere rca_degradation->action_degradation

Caption: Troubleshooting workflow for impurity analysis.

Section 4: Standard Operating Protocols (SOPs)

To ensure reproducible results, follow validated analytical and purification protocols.

SOP-01: HPLC-UV Method for Impurity Profiling

This method is designed for the baseline separation of this compound from its common precursors and isomers.

ParameterSpecificationRationale
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm)Provides good retention and separation for aromatic acids.[13]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified mobile phase ensures carboxylic acids are protonated for consistent retention.[14]
Mobile Phase B AcetonitrileStandard organic modifier for reverse-phase chromatography.
Gradient 5% B to 95% B over 20 minutesA broad gradient is necessary to elute both polar (dihydroxy isomers) and less polar (phenol precursor) compounds.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (UV) 230 nm and 254 nmAromatic acids have strong absorbance in this UV range.[14][15]
Injection Vol. 10 µL
Diluent Acetonitrile/Water (50:50)Ensures sample solubility and compatibility with the mobile phase.

System Suitability: A standard mixture containing the starting material, product, and a known isomeric impurity should be run. The resolution between the closest eluting peaks should be >1.5.

SOP-02: General Recrystallization Protocol for Purification

Recrystallization is a powerful technique for removing minor impurities and improving the final product's purity and crystalline form.

  • Solvent Selection: Identify a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common systems for benzoic acids include ethanol/water or ethyl acetate/hexane.[12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) required to fully dissolve the solid.

  • Decolorization (If Needed): If the solution is colored, add a small amount of activated carbon (approx. 1-2% by weight) and keep the solution hot for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the carbon and any insoluble impurities. This step is crucial and must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal. Once cloudiness appears, cool the flask further in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent. Dry the crystals under vacuum to a constant weight.

References

Technical Support Center: Optimizing the Synthesis of 4,5-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-difluoro-2-hydroxybenzoic acid. This resource is designed for researchers, chemists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles. Our goal is to provide you with the expertise and practical insights needed to overcome common challenges in your laboratory.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when employing the Kolbe-Schmitt reaction, a common method for the carboxylation of phenols.

Issue 1: Low Yield of this compound

  • Question: We are experiencing significantly lower than expected yields in our Kolbe-Schmitt reaction with 3,4-difluorophenol. What are the likely causes and how can we mitigate them?

  • Answer: Low yields in the Kolbe-Schmitt carboxylation of 3,4-difluorophenol can stem from several factors, primarily related to the deactivating effect of the fluorine substituents and suboptimal reaction conditions.

    • Causality: The two electron-withdrawing fluorine atoms on the phenyl ring decrease the nucleophilicity of the phenoxide intermediate. This makes the electrophilic attack on carbon dioxide less favorable compared to the carboxylation of unsubstituted phenol.[1] Furthermore, improper control of reaction parameters can lead to side reactions or incomplete conversion.

    • Solutions:

      • Strictly Anhydrous Conditions: The presence of water can consume the phenoxide and reduce the yield.[2] Ensure all glassware is oven-dried and reagents, especially the 3,4-difluorophenol and the base, are anhydrous.

      • Choice of Alkali Metal Hydroxide: The cation plays a crucial role in the regioselectivity and efficiency of the reaction.[3] For ortho-carboxylation, sodium phenoxides are generally preferred. However, with a deactivated substrate like 3,4-difluorophenol, a more reactive potassium phenoxide might be necessary to achieve a reasonable reaction rate, even though this could increase the formation of the para-isomer. A systematic study of the Na/K ratio could be beneficial.

      • Optimization of Temperature and Pressure: The Kolbe-Schmitt reaction is highly sensitive to temperature and pressure.[3] For deactivated phenols, higher temperatures (150-200°C) and CO₂ pressures (5-100 atm) are often required to drive the reaction forward.[4] A design of experiments (DoE) approach to optimize these parameters is highly recommended.

      • Reaction Time: Due to the reduced reactivity, a longer reaction time may be necessary for complete conversion. Monitor the reaction progress by TLC or HPLC to determine the optimal duration.

Issue 2: Formation of Significant Impurities

  • Question: Our final product is contaminated with several impurities that are difficult to separate. What are these likely byproducts and how can we prevent their formation?

  • Answer: The primary impurities in the synthesis of this compound often include the starting material (3,4-difluorophenol), the isomeric product (2,3-difluoro-4-hydroxybenzoic acid), and decarboxylation products.

    • Causality:

      • Unreacted Starting Material: Incomplete reaction due to the factors mentioned in "Issue 1".

      • Isomer Formation: The carboxylation can occur at other positions on the aromatic ring, leading to isomeric hydroxybenzoic acids. The regioselectivity is influenced by the choice of alkali metal and temperature.[3]

      • Decarboxylation: The desired product, a salicylic acid derivative, can undergo decarboxylation at elevated temperatures to revert to 3,4-difluorophenol.[5]

    • Solutions:

      • Control of Regioselectivity: To favor the formation of the 2-hydroxy isomer (ortho-carboxylation), sodium phenoxide is generally preferred. If potassium phenoxide is used to increase reactivity, a lower reaction temperature might help to minimize the formation of the para-isomer.

      • Minimize Decarboxylation: Avoid excessive temperatures and prolonged reaction times after the carboxylation is complete. Once the reaction has reached its optimum, it is crucial to cool down the reaction mixture promptly.

      • Effective Purification: A multi-step purification process involving recrystallization and/or column chromatography may be necessary to remove persistent impurities.

Issue 3: Difficulty in Product Purification

  • Question: We are struggling to purify the crude this compound. Recrystallization is not yielding a product of sufficient purity. What are our options?

  • Answer: The similar polarities of the desired product and its isomers can make purification by simple recrystallization challenging. A more robust purification strategy is often required.

    • Causality: The presence of isomeric byproducts with similar solubility profiles to the target compound makes their separation by crystallization difficult.

    • Solutions:

      • Solvent System for Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of a good solvent (e.g., ethanol, ethyl acetate) and a poor solvent (e.g., hexane, water) can often provide better separation than a single solvent.[6]

      • Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid and the phenolic hydroxyl group. Dissolve the crude product in an organic solvent and wash with a weak aqueous base (e.g., sodium bicarbonate solution). The desired product and other acidic impurities will move to the aqueous phase, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the purified product. This process can be repeated to enhance purity.

      • Preparative HPLC: For achieving very high purity, preparative high-performance liquid chromatography (HPLC) is a powerful technique. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like formic or acetic acid) can effectively separate the isomers.[7]

Frequently Asked Questions (FAQs)

Q1: What is the role of CO₂ pressure in the Kolbe-Schmitt reaction?

A1: Carbon dioxide is a reactant in the Kolbe-Schmitt reaction. According to Le Chatelier's principle, increasing the pressure of CO₂ shifts the equilibrium towards the product side, thereby increasing the yield of the carboxylation reaction. For less reactive substrates like 3,4-difluorophenol, high CO₂ pressure is often essential for achieving a satisfactory conversion.[4]

Q2: Can I use alternative starting materials for the synthesis of this compound?

A2: Yes, while the Kolbe-Schmitt reaction starting from 3,4-difluorophenol is a common route, other methods exist. One notable alternative is the nucleophilic aromatic substitution of a more activated starting material, such as 2-nitro-4,5-difluorobenzoic acid, followed by reduction of the nitro group and diazotization to introduce the hydroxyl group.[8] Another approach involves the hydrolysis of 2-amino-4,5-difluorobenzonitrile. The choice of route often depends on the availability and cost of the starting materials.

Q3: How does the presence of fluorine atoms affect the acidity of the product?

A3: The two electron-withdrawing fluorine atoms increase the acidity of both the carboxylic acid and the phenolic hydroxyl group through a negative inductive effect (-I effect). This increased acidity can be a factor to consider during workup and purification, particularly in acid-base extractions.

Q4: What analytical techniques are best for monitoring the reaction and assessing product purity?

A4:

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of the reaction mixture and for assessing the purity of the final product. A reversed-phase C18 column with UV detection is typically used.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure of the final product and identifying any impurities.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product and can be used in conjunction with HPLC (LC-MS) for impurity profiling.

Experimental Protocols

Protocol 1: Synthesis of this compound via Kolbe-Schmitt Reaction

This protocol provides a general procedure that should be optimized for specific laboratory conditions.

ParameterRecommended Value/Condition
Reactants 3,4-Difluorophenol, Sodium Hydroxide (or Potassium Hydroxide), Carbon Dioxide
Solvent None (neat reaction) or a high-boiling inert solvent (e.g., toluene)
Temperature 150 - 200 °C
Pressure 5 - 100 atm of CO₂
Reaction Time 4 - 12 hours (monitor by TLC/HPLC)

Step-by-Step Methodology:

  • Preparation of the Phenoxide: In a high-pressure autoclave, carefully add 3,4-difluorophenol and a stoichiometric amount of powdered sodium hydroxide.

  • Drying: Heat the mixture under vacuum to remove any traces of water.

  • Carboxylation: Cool the autoclave, then pressurize with carbon dioxide to the desired pressure. Heat the mixture to the target temperature with vigorous stirring.

  • Work-up: After the reaction is complete (as determined by in-process control), cool the reactor to room temperature and carefully vent the excess CO₂.

  • Isolation: Dissolve the solid reaction mass in water. Acidify the aqueous solution with a strong acid (e.g., concentrated HCl) to a pH of approximately 2 to precipitate the crude product.

  • Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purify by recrystallization or as described in the "Difficulty in Product Purification" section.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Based on small-scale trials, select an appropriate solvent or solvent mixture (e.g., ethanol/water).

  • Dissolution: Dissolve the crude product in a minimum amount of the boiling solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visualizations

Workflow for Troubleshooting Low Yield

G start Low Yield of this compound check_conditions Verify Anhydrous Conditions start->check_conditions optimize_base Optimize Alkali Metal Base (Na/K Ratio) check_conditions->optimize_base If conditions are dry optimize_params Optimize Temperature and Pressure optimize_base->optimize_params check_time Extend Reaction Time and Monitor optimize_params->check_time solution Improved Yield check_time->solution

Caption: Troubleshooting workflow for low reaction yield.

Kolbe-Schmitt Reaction Mechanism

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearrangement and Tautomerization cluster_3 Step 4: Acidification phenol 3,4-Difluorophenol phenoxide Sodium 3,4-difluorophenoxide phenol->phenoxide + NaOH - H₂O base NaOH intermediate Intermediate Complex phenoxide->intermediate + CO₂ co2 CO₂ rearranged Carboxylate Intermediate intermediate->rearranged product This compound rearranged->product + H⁺

Caption: Simplified mechanism of the Kolbe-Schmitt reaction.

References

side reactions to avoid with 4,5-Difluoro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5-Difluoro-2-hydroxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered when working with this versatile but reactive molecule. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the purity of your target compounds.

Introduction to the Reactivity of this compound

This compound is a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two fluorine atoms, a hydroxyl group, and a carboxylic acid group, provides a handle for diverse synthetic transformations. However, this multi-functionality also presents a significant challenge: controlling selectivity and preventing unwanted side reactions. The electron-withdrawing nature of the fluorine atoms and the interplay between the acidic carboxylic acid and the phenolic hydroxyl group dictate the molecule's reactivity. This guide will provide answers to frequently asked questions and troubleshooting strategies for the most common side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Competing Reactions of the Hydroxyl and Carboxylic Acid Groups

Question 1: I am trying to perform a reaction on the carboxylic acid, but I am seeing side products resulting from reaction at the phenolic hydroxyl group. How can I achieve selectivity?

Answer: This is the most common challenge with this compound. The phenolic hydroxyl group is nucleophilic and can compete with the carboxylic acid in many reactions. To ensure selectivity, a protection-deprotection strategy is often necessary. The choice of protecting group is critical and depends on the specific reaction conditions you plan to employ.

Troubleshooting Guide: Protecting Group Strategy

The key to success is choosing a protecting group for the phenol that is stable to the conditions required for modifying the carboxylic acid, and which can be removed later without affecting the rest of the molecule.

Table 1: Comparison of Common Phenolic Protecting Groups

Protecting GroupProtection Reagents & ConditionsStabilityDeprotection Reagents & Conditions
Methyl Ether CH₃I or (CH₃)₂SO₄, K₂CO₃ or NaH in DMF or AcetoneVery stable to a wide range of conditions (base, nucleophiles, many oxidizing/reducing agents).[1]Harsh conditions: BBr₃ in CH₂Cl₂, or HBr at high temperatures.[1]
Benzyl Ether (Bn) BnBr or BnCl, K₂CO₃ or NaH in DMF or AcetoneStable to most conditions except for catalytic hydrogenation.H₂, Pd/C in EtOH or EtOAc.
Silyl Ethers (e.g., TBDMS, TIPS) TBDMSCl or TIPSCl, Imidazole or Et₃N in CH₂Cl₂ or DMFStable to basic and non-aqueous conditions. Cleaved by fluoride ions and acids.TBAF in THF; HF in Pyridine; AcOH in THF/H₂O.
Acetyl Ester (Ac) Ac₂O, Pyridine or Et₃NStable to acidic conditions. Cleaved by bases.K₂CO₃ in MeOH; aqueous NaOH or LiOH.[2]

Expert Insight: For most applications involving subsequent modification of the carboxylic acid (e.g., amide coupling), a benzyl ether is an excellent choice for protecting the phenol due to its robustness and the mild, orthogonal deprotection conditions (hydrogenolysis). If your downstream chemistry involves reductions with Pd/C, a silyl ether might be more appropriate.

Question 2: Conversely, how can I selectively react with the phenolic hydroxyl group while leaving the carboxylic acid untouched?

Answer: To achieve this, you must protect the carboxylic acid. Esters are the most common protecting groups for carboxylic acids.[2]

Troubleshooting Guide: Protecting the Carboxylic Acid

The choice of ester depends on the desired deprotection method.

Table 2: Common Carboxylic Acid Protecting Groups (Esters)

Protecting GroupProtection Reagents & ConditionsStabilityDeprotection Reagents & Conditions
Methyl or Ethyl Ester MeOH or EtOH, cat. H₂SO₄ or SOCl₂ (Fischer Esterification)[3][4]Stable to acidic and mildly basic conditions.Base-catalyzed hydrolysis (saponification) with NaOH or LiOH in MeOH/H₂O.[2][3]
Benzyl Ester (Bn) BnOH, DCC, DMAP; or BnBr, Cs₂CO₃Stable to a wide range of conditions.Catalytic hydrogenation (H₂, Pd/C).[5]
tert-Butyl Ester (tBu) Isobutylene, cat. H₂SO₄; or (Boc)₂O, DMAPStable to basic and nucleophilic conditions.Acid-catalyzed cleavage (TFA in CH₂Cl₂; HCl in Dioxane).

Workflow Diagram: Selective Functionalization

The following diagram illustrates the decision-making process for selective reactions.

G start Starting Material: This compound q1 What is the target functional group for modification? start->q1 protect_cooh Protect Carboxylic Acid (e.g., as Methyl or Benzyl Ester) q1->protect_cooh  -OH Group protect_oh Protect Phenolic -OH (e.g., as Benzyl Ether) q1->protect_oh  -COOH Group   react_oh React with Phenolic -OH (e.g., Etherification, Esterification) protect_cooh->react_oh deprotect_cooh Deprotect Carboxylic Acid react_oh->deprotect_cooh final_product Final Product deprotect_cooh->final_product react_cooh React with Carboxylic Acid (e.g., Amide Coupling, Esterification) protect_oh->react_cooh deprotect_oh Deprotect Phenolic -OH react_cooh->deprotect_oh deprotect_oh->final_product

Caption: Decision workflow for selective functionalization.

Category 2: Decarboxylation

Question 3: I am observing the formation of 3,4-difluorophenol as a byproduct in my reaction. What is causing this and how can I prevent it?

Answer: The formation of 3,4-difluorophenol is likely due to decarboxylation of your starting material. Salicylic acid and its derivatives are susceptible to losing carbon dioxide, particularly under harsh conditions such as high temperatures or strong acids/bases.[6]

Troubleshooting Guide: Avoiding Decarboxylation

  • Temperature Control: Avoid excessive heating. If your reaction requires elevated temperatures, carefully monitor the temperature and consider running the reaction for a shorter duration. Many decarboxylation reactions are catalyzed by metals like copper, so be mindful of your reaction vessel and any potential metal contaminants.[7]

  • pH Control: Both strongly acidic and strongly basic conditions can promote decarboxylation, especially at high temperatures. Try to maintain a pH as close to neutral as possible, if your reaction chemistry allows.

  • Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes mitigate decomposition pathways that are initiated by atmospheric oxygen or moisture.

Expert Insight: If a reaction must be run at high temperatures (e.g., >150 °C), consider if an alternative synthetic route is possible. If not, optimization of reaction time is critical. Set up small-scale experiments to track the formation of the desired product versus the decarboxylated byproduct over time to find the optimal endpoint.

Category 3: Side Reactions on the Aromatic Ring

Question 4: I am attempting an electrophilic aromatic substitution and getting a mixture of isomers or no reaction at all. What is influencing the reactivity of the aromatic ring?

Answer: The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on your molecule are governed by the combined electronic effects of the four substituents.

  • Activating Group: The hydroxyl group (-OH) is a strong activating, ortho, para-directing group.

  • Deactivating Group: The carboxylic acid group (-COOH) is a meta-directing deactivating group.

  • Deactivating Groups: The fluorine atoms (-F) are deactivating via their strong inductive effect, but are ortho, para-directing due to resonance.[8]

The position for electrophilic attack will be a balance of these competing effects. The hydroxyl group is the most powerful activating group, so it will primarily direct the substitution to its ortho and para positions. The position ortho to the hydroxyl group (C3) is sterically hindered. The position para to the hydroxyl group (C6) is the most likely site for electrophilic attack.

Fluorobenzene itself exhibits unusual reactivity, being only slightly deactivated compared to benzene, with a strong preference for para substitution.[9][10] This further supports the C6 position as the most probable site for EAS.

Troubleshooting Guide: Controlling Aromatic Substitution

  • Reaction Conditions: For EAS reactions, use the mildest possible conditions to avoid side reactions and decomposition.

  • Protecting Groups: The electronic properties of the ring can be modulated by protecting the functional groups. For example, converting the -OH group to an ether (-OR) will slightly reduce its activating strength. Converting the -COOH to an ester (-COOR) will have a minor effect on its deactivating strength.

  • Consider SNAr Chemistry: Given the presence of two electron-withdrawing fluorine atoms, consider if nucleophilic aromatic substitution (SNAr) is a more viable strategy for functionalizing the ring, particularly if you have a strong nucleophile and want to displace one of the fluorine atoms. The fluorine atoms are activated towards nucleophilic attack by the ortho carboxylic acid group.

Diagram: Regioselectivity of Electrophilic Aromatic Substitution

Caption: Directing effects for electrophilic substitution.

Experimental Protocols

Protocol 1: Selective Protection of the Phenolic Hydroxyl as a Benzyl Ether

This protocol describes the benzylation of the hydroxyl group, leaving the carboxylic acid free for subsequent reactions.

Materials:

  • This compound

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous K₂CO₃ (2.5 eq).

  • Add anhydrous DMF to dissolve the solids.

  • Add benzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH ~2-3 with 1 M HCl.

  • Extract the product with EtOAc (3 x volumes).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, 2-(benzyloxy)-4,5-difluorobenzoic acid.

  • Purify by recrystallization or column chromatography as needed.

References

Technical Support Center: Recrystallization of 4,5-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the recrystallization of 4,5-Difluoro-2-hydroxybenzoic acid (CAS No. 205533-31-9). This resource is designed for researchers, chemists, and pharmaceutical development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during the purification of this compound. As Senior Application Scientists, we ground our advice in fundamental chemical principles and field-proven methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

Recrystallization is a critical purification technique used to remove impurities from a solid compound. For this compound, which is often a product of organic synthesis, common impurities can include unreacted starting materials, by-products, or residual catalysts.[1] The process relies on the principle that the solubility of a compound in a solvent generally increases with temperature.[2] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes out, leaving the impurities dissolved in the remaining solution (the "mother liquor").[3] This results in a product with significantly higher purity, which is essential for subsequent reactions, analytical testing, or biological assays.

Q2: What is the ideal solvent for the recrystallization of this compound?

An ideal recrystallization solvent should exhibit specific solubility characteristics:

  • High Solubility at High Temperatures: It must dissolve the this compound completely at or near the solvent's boiling point.[4]

  • Low Solubility at Low Temperatures: The compound should be poorly soluble in the solvent at room temperature or below, allowing for maximum recovery of the purified crystals upon cooling.[4]

  • Favorable Impurity Solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal via hot filtration).[1]

  • Chemical Inertness: The solvent must not react with the compound.[1]

  • Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[1]

While specific solubility data for this compound is not extensively published, we can infer suitable candidates from its structure and data on analogous compounds. The presence of a carboxylic acid and a hydroxyl group makes the molecule polar and capable of hydrogen bonding. Therefore, polar solvents are the most logical starting point. Based on data for similar compounds like 4-hydroxybenzoic acid and other fluorinated benzoic acids, the following solvents are recommended for initial screening.[5][6]

SolventBoiling Point (°C)Polarity (Dielectric Constant)Key Considerations
Water 10080.1Excellent for polar compounds, non-toxic, and inexpensive. Often effective for hydroxybenzoic acids.[5]
Ethanol 78.424.5Good general-purpose polar protic solvent. May show high solubility even at room temperature.
Methanol 64.732.7Similar to ethanol but more volatile. A safety data sheet for a similar compound notes solubility in methanol.
Ethanol/Water Mix VariableVariableA powerful mixed-solvent system. Allows for fine-tuning of polarity to achieve ideal solubility characteristics.[7]
Isopropanol 82.619.9A slightly less polar alcohol that can sometimes provide a better solubility differential.

Troubleshooting and Optimization Guide

Q3: My compound is not dissolving in the hot solvent. What should I do?

This issue typically arises from two scenarios: an insufficient amount of solvent or the selection of an inappropriate solvent.

  • Insufficient Solvent: The goal is to use the minimum amount of hot solvent to fully dissolve the compound.[4] Add the solvent in small portions to your crude material while heating and stirring. Continue adding small aliquots until the solid just dissolves. Avoid adding a large excess, as this will reduce the final yield.[2]

  • Inappropriate Solvent: If you have added a large volume of boiling solvent (e.g., >20-30 mL per gram of compound) and the solid remains undissolved, the solvent is likely unsuitable. The compound's solubility in that solvent is too low, even at high temperatures. You should select a more appropriate solvent based on the screening protocol below.

Q4: The solution cooled, but no crystals have formed. How can I induce crystallization?

Supersaturation has occurred, but crystal nucleation has not initiated. This is a common issue that can be resolved with several techniques:

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a surface for nucleation to begin.

  • Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the supersaturated solution. This "seed" provides a template for further crystal growth.

  • Extended Cooling: Place the flask in an ice-water bath to further decrease the compound's solubility. Allow it to sit for 15-30 minutes.

  • Reduce Solvent Volume: If the above methods fail, you may have used too much solvent. Gently heat the solution to boil off some of the solvent, then attempt to cool and crystallize again.

Q5: My product "oiled out" instead of forming crystals. What does this mean and how can I fix it?

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly from a very high concentration.

  • Solution: Re-heat the solution until the oil fully redissolves. If necessary, add a small amount of additional hot solvent. Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote slow, controlled crystallization. If the issue persists, consider using a solvent with a lower boiling point or a mixed solvent system.

Q6: My final yield is very low. What are the likely causes?

Low recovery is a frequent problem in recrystallization. The most common causes include:

  • Using too much solvent: As mentioned, excess solvent will keep more of your product dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize in the filter funnel. Ensure your funnel and receiving flask are pre-heated.[4]

  • Incomplete cooling: Ensure you have allowed sufficient time for the solution to cool, and consider using an ice bath to maximize precipitation.

  • Washing with warm solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to rinse away the impurity-laden mother liquor without re-dissolving a significant amount of the product.[3]

Experimental Protocols

Protocol 1: Solvent Screening for this compound

This protocol is essential for identifying the optimal solvent system when one is not known.

  • Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • Room Temperature Test: To each tube, add a candidate solvent (e.g., water, ethanol, isopropanol) dropwise, up to ~1 mL. Agitate the tube. An ideal solvent will not dissolve the compound at room temperature. If the compound dissolves, that solvent is unsuitable as a primary recrystallization solvent but might be useful in a mixed-solvent system.

  • High-Temperature Test: Take the tubes where the compound was insoluble at room temperature and heat them gently in a water or sand bath.

  • Observation: The best candidate solvent will dissolve the compound completely at an elevated temperature.

  • Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath. A good solvent will yield a large quantity of crystalline precipitate.

  • Selection: Choose the solvent that provides the best combination of low solubility at cold temperatures and high solubility at hot temperatures.

Solvent_Screening Start Start: Crude Solid AddSolvent Add 0.5 mL Solvent (Room Temp) Start->AddSolvent CheckDissolve Does it Dissolve? AddSolvent->CheckDissolve Heat Heat to Boiling CheckDissolve->Heat No BadSolvent1 Bad Solvent: Too Soluble CheckDissolve->BadSolvent1 Yes CheckDissolveHot Does it Dissolve? Heat->CheckDissolveHot Cool Cool to Room Temp Then Ice Bath CheckDissolveHot->Cool Yes BadSolvent2 Bad Solvent: Insoluble CheckDissolveHot->BadSolvent2 No CheckCrystals Crystals Form? Cool->CheckCrystals GoodSolvent Good Solvent Candidate CheckCrystals->GoodSolvent Yes BadSolvent3 Bad Solvent: No Recovery CheckCrystals->BadSolvent3 No Troubleshooting Start Start: Cooling Solution Problem What is the Issue? Start->Problem NoCrystals No Crystals Form Problem->NoCrystals No Precipitation OilingOut Product 'Oiled Out' Problem->OilingOut Liquid Layer Forms LowYield Yield is Very Low Problem->LowYield Low Mass Recovered Sol_NoCrystals Action: 1. Scratch flask wall 2. Add seed crystal 3. Cool in ice bath NoCrystals->Sol_NoCrystals Sol_OilingOut Action: 1. Reheat to dissolve 2. Add minimal solvent 3. Cool SLOWLY OilingOut->Sol_OilingOut Sol_LowYield Check: 1. Was too much solvent used? 2. Was cooling complete? 3. Was wash solvent ice-cold? LowYield->Sol_LowYield

References

Navigating Solubility Challenges with 4,5-Difluoro-2-hydroxybenzoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5-Difluoro-2-hydroxybenzoic acid. This guide is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges while working with this versatile, fluorinated building block. Here, we provide in-depth, practical solutions and troubleshooting strategies in a user-friendly question-and-answer format to facilitate seamless integration of this compound into your synthetic workflows.

Part 1: Understanding the Physicochemical Landscape

A thorough understanding of a compound's intrinsic properties is the first step toward managing its behavior in solution. This section delves into the key physicochemical parameters of this compound that govern its solubility.

FAQ 1: What are the key physicochemical properties of this compound that influence its solubility?

The solubility of this compound is primarily dictated by its molecular structure, which features a combination of polar functional groups (a carboxylic acid and a hydroxyl group) and a relatively nonpolar, fluorinated aromatic ring. The key parameters to consider are its acidity (pKa) and its lipophilicity (logP).

  • pKa (Acid Dissociation Constant): The pKa value indicates the strength of the carboxylic acid. The presence of two electron-withdrawing fluorine atoms on the benzene ring is expected to increase the acidity of the carboxylic acid, lowering its pKa compared to benzoic acid (pKa ≈ 4.2) or salicylic acid (pKa ≈ 2.97). A lower pKa means the compound will be more readily deprotonated to form a carboxylate salt.

  • logP (Octanol-Water Partition Coefficient): This value represents the ratio of the compound's concentration in octanol (a nonpolar solvent) to its concentration in water (a polar solvent) at equilibrium. A positive logP indicates a preference for nonpolar environments (lipophilic), while a negative logP suggests a preference for polar environments (hydrophilic). The fluorine atoms increase lipophilicity, while the hydroxyl and carboxylic acid groups contribute to hydrophilicity.

PropertyEstimated ValueRationale
pKa ~2.5 - 3.0The two electron-withdrawing fluorine atoms and the ortho-hydroxyl group stabilize the carboxylate anion, increasing acidity.
logP ~1.5 - 2.0The two fluorine atoms significantly increase lipophilicity, outweighing the hydrophilic contributions of the hydroxyl and carboxylic acid groups. For comparison, the logP of a related isomer, 2,4-Difluoro-5-hydroxybenzoic acid, has been reported as 1.3686.[1]

These estimated values suggest that this compound is a moderately acidic and relatively lipophilic compound. This combination can lead to solubility challenges in both highly polar and nonpolar solvents.

Part 2: General Solubility Troubleshooting

This section provides a systematic approach to tackling common solubility issues encountered during routine handling and reaction setup.

FAQ 2: I'm having trouble dissolving this compound. What is a good starting point for solvent selection?

Given its structure, a good starting point for solvent selection would be moderately polar, aprotic solvents that can engage in hydrogen bonding.

A qualitative assessment of solubility in common laboratory solvents is presented below:

Solvent ClassExamplesExpected SolubilityRationale
Polar Aprotic Tetrahydrofuran (THF), Dioxane, Acetone, Acetonitrile (MeCN)High to ModerateThese solvents can accept hydrogen bonds from the hydroxyl and carboxylic acid groups and have a moderate polarity that can accommodate the fluorinated aromatic ring.[2]
Polar Protic Methanol, EthanolModerateThe ability to act as both hydrogen bond donors and acceptors facilitates dissolution. However, the relatively high polarity of the solvent may not be optimal for the lipophilic fluorinated ring.
Chlorinated Dichloromethane (DCM), ChloroformLow to ModerateThese solvents are less polar and may struggle to solvate the polar functional groups effectively.
Nonpolar Hexanes, TolueneVery LowThese solvents lack the polarity and hydrogen bonding capability to effectively dissolve the compound.
Aqueous WaterVery Low (at neutral pH)The lipophilic nature of the fluorinated ring limits solubility in water.

Recommendation: Start with THF or dioxane for initial solubility trials.

FAQ 3: How can I improve the solubility of this compound in a reaction where my initial solvent choice is not effective?

If you are facing solubility limitations, consider the following strategies:

  • Co-solvent Systems: Employing a mixture of solvents can often overcome the limitations of a single solvent. For instance, if your reaction requires a less polar solvent like DCM, adding a small amount of a more polar, aprotic co-solvent like DMF or THF can significantly enhance solubility.

  • Temperature Adjustment: Gently warming the mixture can increase the rate and extent of dissolution. However, be mindful of the thermal stability of your reactants and the potential for side reactions at elevated temperatures.

  • In-situ Salt Formation: For reactions that are tolerant of basic conditions, converting the carboxylic acid to its more soluble carboxylate salt can be a highly effective strategy. This is discussed in more detail in the context of specific reactions.

Below is a troubleshooting workflow to guide your approach to improving solubility.

Caption: A workflow for troubleshooting the solubility of this compound.

Part 3: Managing Solubility in Specific Reactions

The choice of reaction conditions can profoundly impact the solubility of this compound. This section provides tailored advice for common synthetic transformations.

FAQ 4: I am performing an esterification reaction. What are the best practices for maintaining solubility?

Esterification of carboxylic acids is often carried out under acidic conditions, which can suppress the solubility of this compound.

Recommended Approach: Fischer Esterification

In a Fischer esterification, the alcohol reactant can often serve as the solvent, particularly if it is a lower-chain alcohol like methanol or ethanol. The excess alcohol helps to drive the equilibrium towards the product.

Step-by-Step Protocol for Fischer Esterification:

  • Suspend this compound in an excess of the desired alcohol (e.g., methanol or ethanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. The starting material should gradually dissolve as it is converted to the more soluble ester.

  • Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Proceed with a standard aqueous workup to isolate the ester product.

Troubleshooting:

  • Issue: The starting material remains insoluble even at reflux.

  • Solution: Consider using a co-solvent like toluene to create a higher-refluxing azeotrope that can help remove water and drive the reaction forward. Alternatively, methods using solid acid catalysts like modified montmorillonite K10 clay in a solvent-free system at elevated temperatures have been shown to be effective for substituted benzoic acids.[3]

FAQ 5: I am struggling with solubility during an amide coupling reaction. What strategies can I employ?

Amide coupling reactions often involve the use of polar aprotic solvents, which are generally good choices for dissolving this compound. However, the formation of amine-acid salts can sometimes lead to precipitation.

Recommended Solvents: Anhydrous DMF, DCM, or THF are commonly used for amide coupling reactions.[4][5]

Key Strategy: In-situ Salt Formation

The most effective way to manage solubility in amide coupling is to deprotonate the carboxylic acid with a non-nucleophilic organic base to form a soluble carboxylate salt before adding the coupling agent.

Step-by-Step Protocol for EDC/HOBt Mediated Amide Coupling:

  • Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF. If solubility is an issue in DCM, a minimal amount of DMF can be added as a co-solvent.

  • Add the amine (1.1 equivalents) and an additive like 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) to the stirred solution. The formation of the soluble ammonium carboxylate salt should be observed.

  • Slowly add the coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Perform an aqueous workup to isolate the amide product.

Amide_Coupling_Workflow start Dissolve this compound in anhydrous DCM or DMF add_reagents Add Amine and HOBt start->add_reagents cool Cool to 0 °C add_reagents->cool add_base Add DIPEA to form soluble salt cool->add_base add_coupling_agent Add EDC add_base->add_coupling_agent react Stir at room temperature (12-24h) add_coupling_agent->react workup Aqueous Workup and Purification react->workup

Caption: A generalized workflow for amide coupling reactions with this compound.

FAQ 6: I am using this compound in a nucleophilic aromatic substitution (SNAr) reaction. How does solubility play a role here?

In SNAr reactions, the aromatic ring of this compound is the electrophile. The success of these reactions often depends on the ability of the solvent to dissolve both the electrophile and the nucleophile.

Recommended Solvents: Polar aprotic solvents such as DMF, DMSO, or NMP are typically used for SNAr reactions as they can effectively solvate a wide range of nucleophiles and the aromatic electrophile.[6]

Key Consideration: Deprotonation

Depending on the reaction conditions and the pKa of the nucleophile, the carboxylic acid of this compound may be deprotonated. This can be advantageous for solubility. If the nucleophile is an alcohol or thiol, a base is typically added to generate the more nucleophilic alkoxide or thiolate, which will also deprotonate the carboxylic acid.

Troubleshooting:

  • Issue: The starting material or the product precipitates from the reaction mixture.

  • Solution:

    • Increase Temperature: SNAr reactions are often heated to increase the reaction rate, which will also aid in solubility.

    • Solvent Choice: If solubility remains an issue, switching to a more polar and higher-boiling solvent like DMSO or NMP may be necessary.

    • Phase-Transfer Catalysis: For reactions involving an inorganic nucleophile that is insoluble in the organic solvent, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used to transport the nucleophile into the organic phase.

By carefully considering the physicochemical properties of this compound and applying these targeted strategies, researchers can effectively manage solubility challenges and achieve successful outcomes in their synthetic endeavors.

References

Technical Support Center: Synthesis of 4,5-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-Difluoro-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this important fluorinated salicylic acid derivative, providing in-depth, field-proven insights in a troubleshooting-focused question-and-answer format. Our goal is to explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am getting a very low yield of this compound. What are the most likely causes and how can I improve it?

A1: Low yields in the synthesis of this compound, typically prepared via the Kolbe-Schmitt carboxylation of 3,4-difluorophenol, can stem from several critical factors. Let's break them down:

  • Incomplete Phenoxide Formation: The first step of the Kolbe-Schmitt reaction is the deprotonation of the phenol to form the more nucleophilic phenoxide.[1] If this equilibrium is not driven sufficiently to the right, the concentration of the active nucleophile will be low, leading to a poor yield.

    • Troubleshooting:

      • Choice of Base: Use a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) to ensure complete deprotonation.

      • Stoichiometry: Employ at least a stoichiometric equivalent of the base, and in some cases, a slight excess may be beneficial.

      • Anhydrous Conditions: Water can compete with the phenoxide as a nucleophile and can also hinder the reaction. It is crucial to use anhydrous solvents and reagents.[2]

  • Suboptimal Reaction Conditions: The carboxylation step is highly sensitive to temperature and pressure.

    • Troubleshooting:

      • Temperature: The optimal temperature for the Kolbe-Schmitt reaction is typically between 125-150°C.[3] Lower temperatures may result in an impractically slow reaction rate, while excessively high temperatures can lead to decomposition of the starting material or product.

      • Pressure: The reaction is usually performed under a high pressure of carbon dioxide (CO₂), often around 100 atm.[3] Insufficient CO₂ pressure will result in a low reaction rate and yield. Ensure your reaction vessel is properly sealed and pressurized.

  • Presence of Water: Moisture is detrimental to the Kolbe-Schmitt reaction. Water can react with the strong base and the phenoxide, reducing the concentration of the active nucleophile.

    • Troubleshooting:

      • Drying of Reagents and Solvents: Thoroughly dry all solvents and reagents before use.[2] 3,4-difluorophenol should be dried, and the base should be of high purity and low water content.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

  • Inefficient Work-up: The product needs to be carefully isolated from the reaction mixture.

    • Troubleshooting:

      • Acidification: After the reaction, the product is present as a carboxylate salt. Careful acidification with a strong acid (e.g., HCl or H₂SO₄) to a pH of 2-3 is necessary to precipitate the free carboxylic acid.[4]

      • Extraction: If the product has some solubility in the aqueous layer, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery.

Q2: My final product is a mixture of isomers. How can I improve the regioselectivity to favor the desired this compound?

A2: The formation of isomeric byproducts is a common challenge in the Kolbe-Schmitt reaction. The primary isomers formed are the ortho- and para-carboxylation products. In the case of 3,4-difluorophenol, the desired product is the result of ortho-carboxylation.

  • Influence of the Cation: The choice of the alkali metal cation in the phenoxide salt plays a crucial role in directing the regioselectivity.

    • Scientific Rationale: Sodium phenoxides tend to favor ortho-carboxylation, while potassium phenoxides often lead to a higher proportion of the para-isomer.[5] This is attributed to the formation of a chelate complex between the sodium ion, the phenoxide oxygen, and the incoming carbon dioxide molecule, which pre-organizes the transition state for ortho-attack.[1]

    • Troubleshooting:

      • Use Sodium Hydroxide: To maximize the yield of the desired 2-hydroxy isomer (this compound), use sodium hydroxide to generate the sodium 3,4-difluorophenoxide.

  • Temperature Effects: Reaction temperature can also influence the isomeric ratio.

    • Scientific Rationale: At lower temperatures, the formation of the ortho-isomer is generally favored kinetically. At higher temperatures, the thermodynamically more stable para-isomer may be formed in greater amounts, or rearrangement from the ortho- to the para-isomer can occur.

    • Troubleshooting:

      • Optimize Temperature: Conduct the reaction at the lower end of the effective temperature range (e.g., 125-135°C) to favor the kinetic ortho-product.

Q3: I am having difficulty purifying my this compound. What are the common impurities and what purification strategies are most effective?

A3: Purification can be challenging due to the presence of unreacted starting material, isomeric byproducts, and potentially some decomposition products. A multi-step purification approach is often necessary.

  • Common Impurities:

    • Unreacted 3,4-difluorophenol: This is a common impurity if the reaction has not gone to completion.

    • Isomeric Hydroxybenzoic Acids: As discussed in Q2, other regioisomers can be present.

    • Decarboxylation Product: The product itself can decarboxylate back to 3,4-difluorophenol under harsh conditions.

    • Tar-like byproducts: High temperatures can sometimes lead to the formation of polymeric or tar-like substances.

  • Purification Strategies:

    • Acid-Base Extraction: This is a powerful technique to separate the acidic product from neutral or less acidic impurities.

      • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

      • Wash the organic solution with a saturated sodium bicarbonate solution. The acidic this compound will be deprotonated and move into the aqueous layer as its sodium salt.

      • Separate the aqueous layer and carefully re-acidify it with a strong acid (e.g., concentrated HCl) to precipitate the pure product.

      • Filter the precipitate, wash with cold water, and dry under vacuum.

    • Recrystallization: This is an excellent method for removing minor impurities and obtaining a highly pure crystalline product.

      • Solvent Selection: A suitable solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing benzoic acid derivatives include water, ethanol, or mixtures thereof.[6]

      • Procedure: Dissolve the crude product in a minimal amount of hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly to induce crystallization.

    • Column Chromatography: If the impurities have similar acidity and solubility to the product, silica gel column chromatography may be necessary. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can be used to separate the components.

Experimental Protocols & Data

Protocol 1: Synthesis of this compound via Kolbe-Schmitt Reaction
  • Phenoxide Formation: In a dry, high-pressure autoclave, add anhydrous 3,4-difluorophenol and one equivalent of high-purity sodium hydroxide pellets.

  • Solvent Addition: Add a minimal amount of a dry, high-boiling point solvent like dimethylformamide (DMF) or conduct the reaction in the absence of a solvent (Marasse modification).[7]

  • Carboxylation: Seal the autoclave, purge with dry carbon dioxide, and then pressurize with CO₂ to approximately 100 atm. Heat the mixture to 125-135°C with vigorous stirring for 6-8 hours.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the excess CO₂.

    • Dissolve the solid reaction mass in water.

    • Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Filter the solid, wash with cold water, and dry under vacuum.

ParameterRecommended ValueRationale
Base Sodium HydroxideFavors ortho-carboxylation.[5]
Temperature 125-135°COptimizes reaction rate while minimizing side reactions.[3]
CO₂ Pressure ~100 atmDrives the carboxylation equilibrium towards the product.[3]
Reaction Time 6-8 hoursAllows for sufficient conversion.
Work-up pH 2-3Ensures complete protonation of the carboxylate.[4]

Visualizations

Diagram 1: Kolbe-Schmitt Reaction Pathway

Kolbe_Schmitt_Reaction cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Formation 3,4-Difluorophenol 3,4-Difluorophenol Sodium 3,4-difluorophenoxide Sodium 3,4-difluorophenoxide 3,4-Difluorophenol->Sodium 3,4-difluorophenoxide Deprotonation NaOH NaOH NaOH->Sodium 3,4-difluorophenoxide CO2 CO2 Sodium 4,5-difluoro-2-hydroxybenzoate Sodium 4,5-difluoro-2-hydroxybenzoate CO2->Sodium 4,5-difluoro-2-hydroxybenzoate Sodium 3,4-difluorophenoxide->Sodium 4,5-difluoro-2-hydroxybenzoate Carboxylation This compound This compound Sodium 4,5-difluoro-2-hydroxybenzoate->this compound Acidification (H+)

Caption: Kolbe-Schmitt synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield of Product Check_Phenoxide Check Phenoxide Formation Start->Check_Phenoxide Anhydrous Ensure Anhydrous Conditions Check_Phenoxide->Anhydrous Yes Strong_Base Use Strong Base (e.g., NaOH) Check_Phenoxide->Strong_Base No Check_Conditions Verify Reaction Conditions Check_Workup Review Work-up Procedure Check_Conditions->Check_Workup Yes Temp_Pressure Optimize Temperature and CO2 Pressure Check_Conditions->Temp_Pressure No Acidification Ensure Complete Acidification (pH 2-3) Check_Workup->Acidification No Extraction Perform Thorough Extraction Check_Workup->Extraction Yes Anhydrous->Check_Conditions Strong_Base->Anhydrous Temp_Pressure->Check_Workup Acidification->Extraction Success Improved Yield Extraction->Success

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Byproduct Analysis in 4,5-Difluoro-2-hydroxybenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for byproduct analysis in reactions involving 4,5-Difluoro-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile fluorinated building block. Here, we synthesize our extensive field experience with established chemical principles to provide you with practical, in-depth troubleshooting guides and frequently asked questions. Our goal is to empower you to anticipate, identify, and mitigate the formation of common byproducts, ensuring the purity and integrity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of byproducts I should expect when working with this compound?

A1: Based on the functional groups present in this compound (a carboxylic acid, a phenol, and an activated aromatic ring), you should be vigilant for three primary classes of byproducts:

  • Decarboxylation Products: Thermal stress can lead to the loss of CO2, resulting in the formation of 3,4-difluorophenol.

  • Products from Competing O-Alkylation/O-Acylation: When targeting either the hydroxyl or carboxylic acid group for a reaction, you can often see side reactions at the other functional group. For instance, during an esterification of the carboxylic acid, you might also get ether formation at the hydroxyl group, and vice-versa.

  • Nucleophilic Aromatic Substitution (SNAr) Products: The fluorine atoms on the aromatic ring, activated by the electron-withdrawing carboxylic acid group, can be displaced by nucleophiles present in your reaction mixture.[1][2][3][4]

Q2: I am performing a reaction at elevated temperatures and see a significant amount of a lower molecular weight byproduct. What is the likely identity of this impurity?

A2: The most probable identity of a lower molecular weight byproduct formed at elevated temperatures is 3,4-difluorophenol . This results from the thermal decarboxylation of the starting material. Salicylic acids and their derivatives are known to undergo this reaction, often at temperatures exceeding 150-200°C.[5][6][7] The stability of the resulting phenoxide intermediate can facilitate this process.

Q3: During an esterification of the carboxylic acid with an alkyl halide under basic conditions, I've isolated a byproduct with a mass corresponding to the addition of the alkyl group but with different chromatographic and spectroscopic properties than my desired ester. What could it be?

A3: You have likely formed the isomeric ether byproduct, where the alkyl group has been added to the phenolic oxygen instead of the carboxylic acid. This is a classic example of competing reactivity. Under basic conditions, the phenolic proton is readily removed to form a phenoxide, which is an excellent nucleophile. This phenoxide can then compete with the carboxylate for the alkyl halide in a Williamson-type ether synthesis.[8][9][10][11][12]

Q4: Can one of the fluorine atoms be displaced during my reaction? Which one is more likely to be substituted?

A4: Yes, nucleophilic aromatic substitution (SNAr) is a potential side reaction pathway. The aromatic ring is rendered electron-deficient by the carboxyl group, making it susceptible to nucleophilic attack. In the context of SNAr, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[4][13] The stability of this intermediate is key. The fluorine at the C5 position is para to the electron-withdrawing carboxyl group, allowing for effective resonance stabilization of the negative charge in the intermediate. The fluorine at C4 is meta to the carboxyl group and does not benefit from this resonance stabilization.[13] Therefore, the fluorine at the C5 position is significantly more susceptible to substitution by nucleophiles such as alkoxides, amines, or even excess hydroxide.

Q5: What are the best initial analytical techniques to get a quick overview of my reaction mixture's purity?

A5: For a rapid assessment, Thin Layer Chromatography (TLC) is an invaluable tool to visualize the consumption of starting material and the formation of new products. For a more detailed and quantitative picture, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard.[14][15] Given the fluorinated nature of your compounds, using a stationary phase designed for halogenated aromatics can sometimes provide better separation.[16]

Troubleshooting Guides

Unexpected results are a common occurrence in synthesis. This section provides a structured approach to identifying and resolving issues related to byproduct formation.

Troubleshooting Table: Common Byproducts and Their Mitigation
Observed Problem Potential Cause & Byproduct Identity Proposed Solution(s) Recommended Analytical Workflow
Appearance of a non-polar, lower molecular weight impurity, especially in reactions run at >150°C. Thermal Decarboxylation: The byproduct is likely 3,4-difluorophenol .- Lower the reaction temperature if kinetically feasible.- Reduce reaction time.- If high temperatures are required, consider a protecting group for the carboxylic acid.- GC-MS: Ideal for identifying a volatile, lower MW compound like 3,4-difluorophenol.- HPLC-MS: Confirm mass (M-H)⁻ of 130.01.
In an esterification reaction, a byproduct with the same mass as the desired product is observed. O-Alkylation (Ether Formation): The byproduct is the isomeric ether. This occurs when the phenoxide attacks the alkylating agent.- Use milder basic conditions (e.g., K₂CO₃ instead of NaH) to favor carboxylation.- In Fischer esterification (acid-catalyzed), this is less of an issue.- ¹H & ¹³C NMR: The chemical shifts will be distinct. For the ester, the aromatic protons adjacent to the ester group will be shifted downfield. For the ether, the protons near the ether linkage will show a characteristic shift.- HPLC: The two isomers should have different retention times.
In a Williamson ether synthesis, a byproduct with the same mass as the desired product is observed. C-Alkylation/Esterification: The byproduct is the isomeric ester. The carboxylate competes with the phenoxide for the alkylating agent.- Ensure complete deprotonation of the phenol using a strong base like NaH before adding the alkylating agent at a controlled temperature.- Use a polar aprotic solvent like DMF or THF.[9]- ¹H & ¹³C NMR: As above, the spectroscopic signatures will be different.- FTIR: The ester will show a characteristic C=O stretch (~1700-1730 cm⁻¹) which will be absent in the desired ether.
A higher molecular weight byproduct is detected, corresponding to the addition of a nucleophile and loss of fluorine. Nucleophilic Aromatic Substitution (SNAr): A fluorine atom (likely at C5) has been displaced by a nucleophile (e.g., -OR, -NHR₂, -OH) from your reaction.- Use a less nucleophilic base if possible.- Lower the reaction temperature.- Minimize the concentration of free nucleophiles.- HPLC-MS: This is the most direct method. Look for a mass corresponding to [M - F + Nu].- ¹⁹F NMR: The disappearance of one of the fluorine signals and/or a significant shift in the remaining one would be indicative of substitution.
Unreacted starting material is the primary impurity. Incomplete Reaction: Reaction conditions (time, temperature, stoichiometry) are insufficient.- Increase reaction time and/or temperature.- Ensure reagents are pure and dry.- Check stoichiometry of reagents.- HPLC: Quantify the amount of remaining starting material.- TLC: To quickly monitor the progress of the reaction over time.
Workflow for Unknown Byproduct Identification

Here is a logical workflow to systematically identify an unknown impurity in your reaction mixture.

Caption: Fig 1. Systematic workflow for byproduct identification.

Experimental Protocols: Key Analytical Methodologies
Protocol 1: HPLC-MS Method for Reaction Monitoring

This protocol is a general starting point for analyzing reaction mixtures containing this compound and its derivatives.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm). For better separation of fluorinated compounds, a phenyl-hexyl or dedicated fluorinated phase column can be beneficial.[16]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detector: Diode Array Detector (DAD) scanning from 210-400 nm.

  • Mass Spectrometer:

    • MS System: Agilent 6120 Quadrupole LC/MS or equivalent with an Electrospray Ionization (ESI) source.

    • Ionization Mode: ESI Negative (to detect the deprotonated carboxylate and phenoxide ions).

    • Scan Range: m/z 100-800.

    • Analysis: Correlate the peaks from the UV chromatogram with the mass spectra to identify the molecular weights of the starting material, product, and any impurities.[14][17]

Protocol 2: NMR Sample Preparation for Structural Confirmation

Once a byproduct has been isolated, NMR is the definitive tool for structural elucidation.

  • Sample Purity: Ensure the isolated byproduct is >95% pure by HPLC.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often a good choice for hydroxybenzoic acids as it solubilizes them well and allows for the observation of the acidic and hydroxyl protons.

  • NMR Experiments:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR: Shows all unique carbon atoms in the molecule.

    • ¹⁹F NMR: Crucial for this chemistry. It will confirm the number of fluorine atoms and their electronic environment. A substitution on the ring will cause a dramatic change in the ¹⁹F spectrum.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to determine the connectivity between atoms and are essential for unambiguously assigning the structure of an unknown isomer or SNAr product.

References

Technical Support Center: Scaling Up the Synthesis of 4,5-Difluoro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-Difluoro-2-hydroxybenzoic acid (CAS: 205533-31-9). This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the lab bench to pilot and production scales. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, grounding our recommendations in established chemical principles.

The strategic placement of fluorine atoms in aromatic systems imparts unique electronic properties, making fluorinated benzoic acids, such as this compound, critical intermediates in the development of pharmaceuticals and advanced materials.[1] However, scaling their synthesis presents unique challenges, from managing reaction conditions to ensuring product purity. This guide provides the expertise to overcome these hurdles.

Core Synthesis Overview: The Kolbe-Schmitt Reaction

A primary and industrially relevant method for synthesizing hydroxybenzoic acids is the Kolbe-Schmitt reaction.[2] This process involves the carboxylation of a phenoxide with carbon dioxide, typically under elevated temperature and pressure.[3][4] In the context of our target molecule, the synthesis starts with 3,4-difluorophenol.

The reaction proceeds via the nucleophilic addition of the sodium or potassium salt of 3,4-difluorophenol (the phenoxide) to carbon dioxide.[3] Subsequent acidification yields the final product. The choice of the alkali metal counter-ion (e.g., Na⁺ vs. K⁺) is critical as it can influence the regioselectivity of the carboxylation (ortho vs. para substitution).[5]

General Synthetic Workflow

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Workup & Purification A 3,4-Difluorophenol D 3,4-Difluorophenoxide Salt A->D B Alkali Hydroxide (NaOH or KOH) B->D C Anhydrous Solvent C->D G Disodium 4,5-difluorosalicylate D->G Reaction E Carbon Dioxide (CO2) E->G F High Pressure & Heat F->G H Acidification (e.g., HCl, H2SO4) G->H Quenching I Crude Product Precipitation H->I J Recrystallization I->J K Pure this compound J->K

Caption: General workflow for the Kolbe-Schmitt synthesis of this compound.

Troubleshooting Guide for Scale-Up

This section addresses specific problems encountered during the scale-up of the this compound synthesis in a question-and-answer format.

Question 1: We are experiencing significantly lower yields on a pilot scale compared to our lab results. What are the likely causes and how can we fix this?

Answer: A drop in yield during scale-up is a common issue and can typically be traced to a few key factors. Let's break them down.

  • Cause A: Presence of Moisture The Kolbe-Schmitt reaction is highly sensitive to water, which consumes the reactive phenoxide and decreases the yield.[5] On a larger scale, ensuring completely anhydrous conditions is more challenging.

    • Troubleshooting:

      • Reagent & Solvent Drying: Ensure all starting materials, especially the 3,4-difluorophenol and the solvent, are rigorously dried before use. Use fresh, high-purity alkali hydroxides.

      • Inert Atmosphere: The reactor must be thoroughly purged with an inert gas (Nitrogen or Argon) to remove air and ambient moisture. Maintain a positive pressure of inert gas throughout the reaction.[6]

  • Cause B: Inefficient Mixing & Mass Transfer This is a solid-gas reaction (phenoxide salt and CO₂). Inadequate agitation in a large reactor can lead to poor contact between the reactants, resulting in an incomplete reaction.

    • Troubleshooting:

      • Reactor & Impeller Design: Evaluate if the reactor's impeller design is suitable for solid-liquid mixing. A pitched-blade turbine or anchor stirrer might be necessary to keep the phenoxide salt suspended.

      • Agitation Speed: Optimize the stirring speed. It should be high enough to ensure a homogenous mixture without causing excessive splashing or mechanical stress on the equipment.

  • Cause C: Suboptimal Temperature and Pressure Control The reaction requires precise temperature (typically 120-150°C) and CO₂ pressure (up to 100 atm) to proceed efficiently.[3] Hot spots or pressure fluctuations in a large reactor can lead to side reactions or a stalled reaction.

    • Troubleshooting:

      • Calibrated Monitoring: Use calibrated temperature probes and pressure gauges. Ensure the reactor has an appropriate heating/cooling jacket for uniform temperature control.

      • Controlled CO₂ Introduction: Introduce CO₂ gradually to the desired pressure. Monitor for any initial exotherm and adjust cooling as needed.

Question 2: Our final product is off-color and contains significant impurities, making purification difficult. What are these byproducts and how can we minimize them?

Answer: Impurity formation is often exacerbated at scale due to longer reaction times and less uniform heating. The primary culprits are typically isomeric byproducts and degradation products.

  • Common Byproducts & Formation Mechanisms:

    • Isomeric Impurities: While ortho-carboxylation is favored, some para-carboxylation can occur, leading to the formation of 2,3-Difluoro-4-hydroxybenzoic acid. The ratio is influenced by the cation; smaller ions like Na⁺ generally favor ortho-substitution.[5]

    • Unreacted Starting Material: Incomplete reaction will leave residual 3,4-difluorophenol.

    • Oxidation Products: Phenols are susceptible to oxidation, especially at high temperatures in the presence of even trace amounts of air, leading to colored, tar-like impurities.[6]

    • Decarboxylation: At excessively high temperatures, the product can decarboxylate back to the starting phenol.

  • Minimization & Purification Strategies:

    • Strictly Inert Atmosphere: As mentioned for yield, a robust nitrogen or argon blanket is your best defense against oxidation.[6]

    • Optimize Reaction Time & Temperature: Profile the reaction to find the sweet spot where starting material conversion is maximized before significant byproduct formation occurs. Avoid prolonged exposure to high temperatures.

    • Controlled Acidification: During workup, add the acid slowly while cooling the mixture. A rapid, uncontrolled pH swing can sometimes promote degradation of the crude product.

    • Purification Protocol:

      • Recrystallization: This is the most effective method for removing isomers and other impurities at scale. A suitable solvent system must be developed. Common choices for benzoic acids include aqueous ethanol, ethyl acetate/heptane, or toluene.

      • Charcoal Treatment: If the product is discolored due to oxidative impurities, a treatment with activated charcoal during the recrystallization process can be effective.

Troubleshooting Decision Tree

G Start Problem Detected: Low Yield or High Impurities CheckMoisture Are all reagents and the reactor completely dry? Start->CheckMoisture CheckConditions Are T and P stable and at the setpoint? CheckMoisture->CheckConditions Yes Sol_Dry Action: Dry solvents/ reagents. Purge reactor. CheckMoisture->Sol_Dry No CheckMixing Is agitation sufficient to suspend the solid phenoxide? CheckConditions->CheckMixing Yes Sol_Control Action: Calibrate probes. Optimize heating/cooling profile. CheckConditions->Sol_Control No CheckAtmosphere Is a strict inert atmosphere maintained? CheckMixing->CheckAtmosphere Yes Sol_Agitate Action: Increase agitation speed. Evaluate impeller design. CheckMixing->Sol_Agitate No Sol_Inert Action: Improve N2/Ar purge. Check for leaks. CheckAtmosphere->Sol_Inert No AnalyzeImpurity Analyze impurities by HPLC/NMR to identify structure (e.g., isomer). CheckAtmosphere->AnalyzeImpurity Yes OptimizePurification Action: Develop new recrystallization solvent system. Consider charcoal treatment. AnalyzeImpurity->OptimizePurification

Caption: A decision tree for troubleshooting common issues in the synthesis scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis? A1: There are two major safety concerns:

  • High-Pressure Operation: The reaction is run in a high-pressure autoclave. Ensure the reactor is rated for the intended pressure and temperature and has been recently inspected. A rupture disc or other pressure relief device is mandatory. Personnel must be trained in high-pressure operations.

  • Corrosive Materials: Alkali hydroxides (like NaOH, KOH) are highly corrosive. Concentrated acids used in the workup are also hazardous. Appropriate Personal Protective Equipment (PPE), including face shields, aprons, and chemical-resistant gloves, is essential. Ensure emergency showers and eyewash stations are readily accessible.

Q2: How critical is the purity of the starting 3,4-difluorophenol? A2: Extremely critical. Impurities in the starting material can carry through the reaction, complicating purification, or interfere with the reaction itself. For example, any non-phenolic impurities will not react and will lower your effective yield, while other phenolic impurities could react to form different hydroxybenzoic acids. Always use a high-purity grade (>99%) and confirm identity and purity by analysis (e.g., GC-MS, NMR) before use.

Q3: Can this reaction be monitored for completion? A3: Monitoring a high-pressure reaction can be challenging. On a lab or small pilot scale, you can take aliquots (after carefully and safely depressurizing and cooling the reactor) to monitor the disappearance of the starting material by methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7][8] For large-scale production, this is often impractical. The reaction is typically run for a pre-determined time based on process development studies.

Q4: What are the recommended storage conditions for the final product? A4: this compound is a solid. It should be stored in a cool, dry place away from direct sunlight in a well-sealed container to protect it from moisture. Storing under an inert atmosphere (nitrogen) is recommended for long-term stability to prevent any potential degradation.

Lab-Scale Reference Protocol

This protocol is for reference and should be adapted and optimized for specific equipment and scales.

Objective: To synthesize this compound via the Kolbe-Schmitt reaction.

Materials:

  • 3,4-Difluorophenol (13.0 g, 0.1 mol)

  • Sodium Hydroxide (4.0 g, 0.1 mol)

  • Anhydrous Methanol (50 mL)

  • Carbon Dioxide (high purity)

  • Concentrated Hydrochloric Acid

  • Deionized Water

Procedure:

  • Phenoxide Formation: In a round-bottom flask, dissolve sodium hydroxide in anhydrous methanol. To this solution, add 3,4-difluorophenol portion-wise. Stir until a clear solution is formed.

  • Solvent Removal: Remove the methanol under reduced pressure to obtain the dry sodium 3,4-difluorophenoxide salt as a fine powder.

  • Carboxylation: Transfer the dry phenoxide powder to a high-pressure autoclave. Seal the reactor, purge thoroughly with nitrogen, and then pressurize with carbon dioxide to 80-100 atm.

  • Heating: Heat the reactor to 125-135°C with vigorous stirring. Maintain these conditions for 6-8 hours.

  • Cooling & Depressurization: Cool the reactor to room temperature and carefully vent the excess CO₂ pressure.

  • Workup: Dissolve the solid crude product from the reactor in 200 mL of water. Slowly add concentrated HCl with cooling until the pH is ~2. A white precipitate will form.[8]

  • Isolation & Purification: Filter the solid product, wash the filter cake with cold water, and dry under vacuum at 60°C.[8] The crude product can be recrystallized from an appropriate solvent system (e.g., water/ethanol) to yield pure this compound.

Data Summary: Scale-Up Parameter Considerations

ParameterLab Scale (10-50g)Pilot Scale (1-10kg)
Heat Transfer Surface area to volume ratio is high; rapid heating/cooling.Lower surface area to volume ratio; requires efficient reactor jacket and potential internal cooling coils.
Mixing Magnetic or overhead stirrer.High-torque overhead motor with optimized impeller (e.g., PBT, anchor). Baffles may be needed.
Reagent Addition Manual addition via funnel.Metered addition via pumps for better control of exotherms.
Pressure Control Direct from cylinder via regulator.Automated pressure control loop integrated with reactor system.
Moisture Control Glassware oven-dried; inert gas from cylinder.Reactor steam-cleaned, dried under vacuum; plant-supplied inert gas system.
Workup Glass funnels, filter flasks.Nutsche filter/dryer for solid isolation and washing.

References

Validation & Comparative

A Comparative Guide to 4,5-Difluoro-2-hydroxybenzoic Acid and Its Isomers for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. Difluorobenzoic acids, in particular, represent a versatile class of building blocks, offering a unique combination of electronic and steric effects that can profoundly influence a drug candidate's metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth comparison of 4,5-Difluoro-2-hydroxybenzoic acid and other key difluorobenzoic acid isomers, offering experimental data and procedural insights to inform rational drug design and development.

Introduction: The Strategic Advantage of Fluorination

The substitution of hydrogen with fluorine, the most electronegative element, imparts a range of desirable characteristics to a molecule. The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2] Furthermore, fluorine's ability to modulate the acidity (pKa) and lipophilicity (LogP) of a molecule allows for the fine-tuning of its pharmacokinetic and pharmacodynamic profile.[3][4] This guide will delve into the nuanced differences between various difluorobenzoic acid isomers, with a special focus on the unique properties of this compound.

Physicochemical Properties: A Comparative Analysis

The seemingly subtle shift in the position of two fluorine atoms on a benzoic acid ring leads to significant variations in physicochemical properties. These differences are critical in determining an isomer's suitability for a particular application in drug design.

Acidity (pKa)

The acidity of the carboxylic acid group is a key determinant of a molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets. The electron-withdrawing inductive effect (-I) of the fluorine atoms generally increases the acidity of benzoic acid (pKa ≈ 4.20) by stabilizing the resulting carboxylate anion.[5][6] The magnitude of this effect is highly dependent on the position of the fluorine atoms.

Ortho Effect on Acidity: Isomers with a fluorine atom in the ortho position (e.g., 2,6-difluorobenzoic acid) exhibit significantly lower pKa values (increased acidity). This "ortho effect" is attributed to a combination of through-space inductive effects and steric hindrance, which forces the carboxylic acid group out of the plane of the benzene ring, reducing resonance stabilization of the protonated form and thereby favoring dissociation.[7][8]

IsomerStructurepKa[5]
This compound Structure unavailableNo data found
2,3-Difluorobenzoic acid2.88
2,4-Difluorobenzoic acid2.85
2,5-Difluorobenzoic acid2.87
2,6-Difluorobenzoic acid2.13
3,4-Difluorobenzoic acid3.80
3,5-Difluorobenzoic acid3.37
Benzoic Acid (Reference)4.20

Table 1: Comparison of pKa values for difluorobenzoic acid isomers.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorine substitution generally increases lipophilicity compared to a hydrogen atom.

IsomerCalculated LogP
This compound 1.89 (Predicted)
2,3-Difluorobenzoic acid1.76 (Predicted)
2,4-Difluorobenzoic acid1.76 (Predicted)
2,5-Difluorobenzoic acid1.76 (Predicted)
2,6-Difluorobenzoic acid1.66[9]
3,4-Difluorobenzoic acid1.76 (Predicted)
3,5-Difluorobenzoic acid1.66[2]

Table 2: Comparison of calculated LogP values for difluorobenzoic acid isomers.

Spectroscopic Fingerprints for Isomer Differentiation

Unambiguous identification of the correct isomer is paramount in pharmaceutical synthesis. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide distinct "fingerprints" for each isomer.

NMR Spectroscopy

¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly informative. The number of distinct proton signals and their splitting patterns (e.g., doublets, triplets, doublets of doublets) directly reflect the substitution pattern on the benzene ring.

¹³C NMR: The chemical shifts of the carbon atoms, particularly the carboxyl carbon and the fluorine-bearing carbons, are sensitive to the electronic environment. The carboxyl carbon typically appears in the 165-175 ppm region.

IsomerKey ¹H NMR Signals (ppm, solvent)Key ¹³C NMR Signals (ppm, solvent)
This compound No data foundNo data found
2,3-Difluorobenzoic acid~7.2-7.8 (m, 3H) (DMSO-d6)[1]No data found
2,4-Difluorobenzoic acid~7.0-8.0 (m, 3H) (CDCl3)No data found
2,5-Difluorobenzoic acid~7.2-7.6 (m, 3H)No data found
2,6-Difluorobenzoic acid~7.0-7.5 (m, 3H) (CDCl3 & DMSO-d6)[10]Aromatic: ~112-162, C=O: ~163 (DMSO-d6)[11]
3,4-Difluorobenzoic acid~7.3-7.9 (m, 3H)Aromatic: ~117-155, C=O: ~165
3,5-Difluorobenzoic acid~7.2 (m, 1H), ~7.6 (m, 2H) (CDCl3)[5]Aromatic: ~109-163, C=O: ~168[2]

Table 3: Representative NMR spectral data for difluorobenzoic acid isomers.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. For difluorobenzoic acids, the most characteristic absorptions are the O-H stretch of the carboxylic acid, which appears as a very broad band due to hydrogen bonding, and the C=O stretch of the carbonyl group. The position of the C=O stretch can be influenced by the electronic effects of the fluorine substituents.

IsomerO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)
This compound No data foundNo data found
2,3-Difluorobenzoic acid~2500-3300 (broad)~1700
2,4-Difluorobenzoic acid~2500-3300 (broad)~1700
2,5-Difluorobenzoic acid~2500-3300 (broad)~1700
2,6-Difluorobenzoic acid~2500-3300 (broad)~1700
3,4-Difluorobenzoic acid~2500-3300 (broad)~1700
3,5-Difluorobenzoic acid~2500-3300 (broad)~1700

Table 4: Typical IR absorption frequencies for difluorobenzoic acid isomers.

Biological Activity and Applications in Drug Discovery

Difluorobenzoic acid moieties are found in a variety of biologically active compounds, demonstrating their utility in medicinal chemistry.

  • Anti-inflammatory Agents: Derivatives of difluorobenzoic acids have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[12]

  • Anticancer Agents: Fluorobenzoic acid derivatives have been incorporated into novel compounds that induce cell cycle arrest and apoptosis in cancer cell lines, such as human lung adenocarcinoma.[13]

  • Antibacterial Agents: Hydrazone derivatives of 2,5-difluorobenzoic acid have shown significant antibacterial activity, comparable to the standard drug Ampicillin.[1][5]

While specific enzyme inhibitory data for the parent difluorobenzoic acids is not widely published, their role as key intermediates is well-established. For instance, 3,4-difluorobenzoic acid is a crucial building block in the synthesis of various pharmaceuticals.[6] The choice of isomer is critical; for example, the steric and electronic properties of 2,6-difluorobenzoic acid make it a valuable intermediate for certain classes of pesticides and pharmaceuticals where restricted rotation around the aryl-carbonyl bond is desired.[14]

Unfortunately, there is a paucity of publicly available data on the specific biological activities of This compound . However, its structural similarity to salicylic acid, combined with the presence of two fluorine atoms, suggests potential for novel anti-inflammatory or other biological activities, making it an intriguing candidate for further investigation.

Experimental Protocols

The following protocols provide standardized methods for the synthesis of a common derivative and the analytical separation of difluorobenzoic acid isomers.

Synthesis of a Difluorobenzamide via Amide Coupling

This protocol describes a reliable method for the formation of an amide bond between a difluorobenzoic acid and a primary amine using the coupling agent HATU.

Rationale for Reagent Selection:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Chosen for its high efficiency and ability to facilitate amide bond formation under mild conditions, even with less reactive or sterically hindered starting materials.[13]

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, preventing unwanted side reactions.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine 2,6-difluorobenzoic acid (1.0 eq), amine (1.1 eq), and HATU (1.1 eq) in a dry flask. B 2. Dissolve solids in anhydrous DMF. A->B C 3. Cool the mixture to 0 °C. B->C D 4. Slowly add DIPEA (2.0 eq). C->D E 5. Warm to room temperature and stir for 2-4 hours. D->E F 6. Monitor reaction by TLC. E->F G 7. Quench with water and extract with ethyl acetate. F->G H 8. Wash organic layer with brine. G->H I 9. Dry over Na2SO4, filter, and concentrate. H->I J 10. Purify by flash column chromatography. I->J

Caption: Workflow for the synthesis of a difluorobenzamide.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2,6-difluorobenzoic acid (1.0 eq), the desired primary amine (1.1 eq), and HATU (1.1 eq).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the solids.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Base Addition: Slowly add DIPEA (2.0 eq) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

HPLC Analysis of Difluorobenzoic Acid Isomers

This protocol outlines a reverse-phase HPLC method for the separation and analysis of a mixture of difluorobenzoic acid isomers.

Rationale for Method Selection:

  • C18 Column: A C18 stationary phase is a versatile choice for separating small aromatic molecules based on their hydrophobicity.

  • Gradient Elution: A gradient of acetonitrile and water is employed to achieve good resolution between isomers with similar polarities.

  • Formic Acid Additive: The addition of 0.1% formic acid to the mobile phase serves to suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention.

G A Prepare Mobile Phases: A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile B Equilibrate C18 Column with initial mobile phase composition. A->B C Inject sample solution of difluorobenzoic acid isomers. B->C D Run Gradient Program: - 0-2 min: 10% B - 2-15 min: 10-90% B - 15-18 min: 90% B - 18-20 min: 10% B C->D E Detect at 254 nm. D->E F Analyze Chromatogram: Identify peaks by retention time and quantify by peak area. E->F

Caption: HPLC analysis workflow for difluorobenzoic acid isomers.

Step-by-Step Methodology:

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B and equilibrate.

  • Sample Preparation: Dissolve a mixture of the difluorobenzoic acid isomers in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL.

Conclusion and Future Outlook

The difluorobenzoic acids are a powerful class of building blocks for medicinal chemists. The strategic placement of fluorine atoms allows for the fine-tuning of key physicochemical properties, which can translate into improved drug candidates. While isomers such as 2,6- and 3,4-difluorobenzoic acid have found utility in various applications, the unique substitution pattern of This compound presents an underexplored opportunity. Further investigation into its synthesis, physicochemical properties, and biological activity is warranted and may unveil novel therapeutic potential. This guide serves as a foundational resource for researchers embarking on such explorations, providing the necessary comparative data and experimental frameworks to accelerate discovery.

References

A Comparative Guide to the Reactivity of 4,5-Difluoro-2-hydroxybenzoic Acid and Its Chlorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of halogenated building blocks is a critical decision that profoundly impacts synthetic strategy and the ultimate biological properties of a target molecule. This guide provides an in-depth comparison of the chemical reactivity of 4,5-Difluoro-2-hydroxybenzoic acid and its chlorinated counterparts, namely 4-chloro-2-hydroxybenzoic acid, 5-chloro-2-hydroxybenzoic acid, and 4,5-dichloro-2-hydroxybenzoic acid. By examining the fundamental electronic effects of these halogens, we will dissect their influence on acidity, susceptibility to nucleophilic and electrophilic attack, and overall utility in synthetic applications.

The Theoretical Framework: Unpacking the Electronic Effects of Fluorine vs. Chlorine

The reactivity of a substituted benzene ring is governed by the interplay of inductive and resonance effects of its substituents. Understanding the distinct electronic profiles of fluorine and chlorine is paramount to predicting the chemical behavior of the title compounds.

  • Inductive Effect (-I) : This effect is the withdrawal of electron density through the sigma (σ) bond framework, driven by electronegativity. Fluorine is the most electronegative element, and therefore, it exerts a significantly stronger electron-withdrawing inductive effect than chlorine. This effect acidifies nearby protons and makes the aromatic ring more electron-deficient (electrophilic).[1]

  • Resonance Effect (+R) : Also known as the mesomeric effect, this involves the donation of electron density into the pi (π) system of the aromatic ring through lone pairs on the halogen. This effect counteracts the inductive effect by increasing electron density on the ring, particularly at the ortho and para positions. Due to the similar size of carbon's 2p and fluorine's 2p orbitals, the orbital overlap is more effective than the overlap between carbon's 2p and chlorine's larger 3p orbitals. Consequently, fluorine has a stronger +R effect than chlorine.

The net electronic effect of a halogen is a balance of these two opposing forces. For both fluorine and chlorine, the inductive effect (-I) dominates, making them deactivating groups overall for electrophilic aromatic substitution. However, the subtle differences in the strength of these effects lead to significant variations in reactivity.

Comparative Reactivity Analysis

The structural and electronic differences between the fluoro- and chloro-substituted salicylic acids manifest in several key areas of chemical reactivity.

Acidity of the Carboxylic Acid and Phenolic Groups

The acidity, quantified by the pKa value, is heavily influenced by the electron-withdrawing nature of the halogen substituents. A stronger electron-withdrawing effect will stabilize the resulting carboxylate and phenolate conjugate bases, leading to a lower pKa (stronger acid).

Given fluorine's superior inductive effect, it is expected that the difluoro-substituted acid would be the strongest acid among the analogs. The dichloro-substituted acid would follow, with the mono-chloro versions being the weakest acids of the halogenated series, but still stronger than the parent 2-hydroxybenzoic acid (salicylic acid).

CompoundCarboxylic Acid pKa (pKa1)Phenolic pKa (pKa2)
2-Hydroxybenzoic Acid2.97[2]~13.7[3]
4-Chloro-2-hydroxybenzoic acid2.71 (Predicted)[4][5]Not Reported
5-Chloro-2-hydroxybenzoic acid2.63[6]Not Reported
4,5-Dichloro-2-hydroxybenzoic acidNot Reported in LiteratureNot Reported in Literature
This compoundNot Reported in LiteratureNot Reported in Literature
Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in the functionalization of electron-poor aromatic rings.[9][10] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11]

Caption: General mechanism of the SNAr reaction.

A critical feature of SNAr reactions is that the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex.[11] Consequently, the reaction is accelerated by factors that stabilize this negatively charged intermediate. This leads to a reactivity trend that is often counterintuitive to those familiar with SN1 and SN2 reactions:

Reactivity Order in SNAr: F > Cl > Br > I

The highly electronegative fluorine atom strongly stabilizes the developing negative charge in the Meisenheimer complex through its powerful inductive effect. This stabilization lowers the activation energy of the rate-determining step, making aryl fluorides significantly more reactive than their chlorinated counterparts in SNAr reactions.[11][12] Therefore, This compound is expected to be substantially more reactive towards nucleophiles than 4,5-dichloro-2-hydroxybenzoic acid .

Electrophilic Aromatic Substitution (SEAr)

In electrophilic aromatic substitution (SEAr), an electrophile attacks the electron-rich π-system of the benzene ring. As previously discussed, all halogens are deactivating groups due to their strong -I effect, which withdraws electron density from the ring and makes it less nucleophilic. However, they are ortho, para-directing because their +R effect donates electron density to those positions, stabilizing the cationic intermediate (the sigma complex or arenium ion).

The overall reactivity in SEAr is a balance between the deactivating -I effect and the activating +R effect. Because fluorine has a more effective +R effect (due to better orbital overlap) that better counteracts its -I effect compared to chlorine, fluorobenzene is actually more reactive than chlorobenzene towards electrophiles.[3]

Expected Reactivity Order in SEAr: Fluorinated Analog > Chlorinated Analog

Therefore, This compound is expected to be more reactive towards electrophilic substitution than its chlorinated analogs . The incoming electrophile will be directed to the remaining open position on the ring (position 3 or 6), influenced by the combined directing effects of the hydroxyl, carboxyl, and halogen groups.

Representative Experimental Protocol: SNAr Reaction

This protocol describes a general procedure for a nucleophilic aromatic substitution on a di-halogenated 2-hydroxybenzoic acid with a generic amine nucleophile. It is based on established methods for similar activated aryl halides.[9][13]

Experimental Workflow start Start dissolve Dissolve di-halo-salicylic acid (1 eq) and amine (1.1 eq) in polar aprotic solvent (e.g., DMF, DMSO). start->dissolve add_base Add non-nucleophilic base (e.g., K₂CO₃, 2-3 eq). dissolve->add_base heat Heat reaction mixture (e.g., 80-120 °C) and monitor by TLC or LC-MS. add_base->heat workup Cool, quench with water, and perform aqueous workup. Acidify if necessary. heat->workup extract Extract product with an organic solvent (e.g., Ethyl Acetate). workup->extract purify Dry organic layer, concentrate, and purify by column chromatography or recrystallization. extract->purify end End purify->end

Caption: A typical workflow for an SNAr experiment.

Step-by-Step Methodology:

  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,5-dihalo-2-hydroxybenzoic acid (1.0 eq), the desired amine nucleophile (1.1-1.5 eq), and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Solvent Addition : Add a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN), to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Heating and Monitoring : Heat the reaction mixture to a temperature between 80 °C and 120 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

    • Expected Observation : The reaction with the 4,5-difluoro analog is expected to proceed significantly faster and/or at a lower temperature than the reaction with the 4,5-dichloro analog.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of water. If the product or starting material has a basic handle, the pH can be adjusted at this stage. Acidify the aqueous mixture with 1M HCl to protonate the carboxylic acid, which may cause the product to precipitate.

  • Extraction : Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to yield the pure substituted product.

Implications in Drug Development and Medicinal Chemistry

The choice between fluorine and chlorine as substituents is a strategic decision in drug design, with each offering distinct advantages.[7][8]

  • Metabolic Stability : Aromatic C-H bonds are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing a hydrogen with a halogen can block this metabolic pathway. The C-F bond is exceptionally strong and resistant to cleavage, often leading to increased metabolic stability and a longer drug half-life compared to a C-Cl bond.[14][15]

  • Physicochemical Properties : Fluorine substitution generally lowers the pKa of nearby acidic or basic groups more effectively than chlorine, which can alter the ionization state of a drug at physiological pH, impacting its solubility, permeability, and target engagement.[7] Furthermore, fluorinated compounds are often more soluble than their chlorinated analogs.[7]

  • Target Binding : The small size of fluorine allows it to act as a "super-hydrogen," often being well-tolerated in binding pockets. Its high electronegativity allows it to participate in favorable electrostatic and dipole interactions. Chlorine, being larger and more polarizable, can form different types of interactions, including halogen bonds, which can be exploited to enhance binding affinity.

  • Synthetic Accessibility : As highlighted in this guide, the enhanced reactivity of aryl fluorides in SNAr reactions can be a significant advantage, allowing for the introduction of diverse functionalities under milder conditions than those required for the corresponding aryl chlorides. This can simplify synthetic routes and improve overall yields.

Conclusion

While both this compound and its chlorinated analogs are valuable, electron-deficient building blocks, their reactivity profiles are distinct. The difluoro analog is the more reactive substrate for nucleophilic aromatic substitution due to the superior ability of fluorine to stabilize the Meisenheimer intermediate via its strong inductive effect. Conversely, in electrophilic aromatic substitution, the difluoro compound is also expected to be more reactive due to fluorine's more pronounced resonance effect compared to chlorine. These fundamental differences in reactivity, coupled with the unique influence of each halogen on key pharmacological properties, underscore the importance of careful consideration when selecting the optimal building block for a specific application in research and drug development.

References

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 4,5-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality, safety, and efficacy. For a compound like 4,5-Difluoro-2-hydroxybenzoic acid, a key intermediate or potential active pharmaceutical ingredient (API), ensuring the reliability of its quantitative analysis is paramount. This guide provides an in-depth comparison of validated analytical methodologies, grounded in scientific principles and regulatory expectations, to empower researchers in selecting and implementing the most suitable approach for their specific needs.

The choice of an analytical method is governed by the physicochemical properties of the analyte and the intended purpose of the analysis, be it for routine quality control, stability studies, or impurity profiling. For this compound, a fluorinated derivative of salicylic acid, several chromatographic and electrophoretic techniques are viable. This guide will focus on the comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), providing insights into the causality behind experimental choices and presenting supporting data in a comparative format.

All validation protocols discussed herein are designed as self-validating systems, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines and U.S. Food and Drug Administration (FDA) guidance documents.[1][2][3][4][5][6][7][8][9][10]

Comparative Overview of Analytical Techniques

The selection of an optimal analytical technique hinges on a balance of specificity, sensitivity, speed, and cost. Below is a comparative summary of the most pertinent methods for the analysis of this compound.

Technique Principle Advantages Disadvantages Typical Application
HPLC-UV/DAD Differential partitioning between a liquid mobile phase and a solid stationary phase.Robust, versatile, widely available, excellent quantitative performance.[11][12][13][14][15][16]Moderate sensitivity, potential for matrix interference.Assay, impurity determination, stability studies.
GC-MS Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.High sensitivity and specificity, excellent for volatile and semi-volatile compounds.[17][18]Requires derivatization for non-volatile compounds, potential for thermal degradation.Trace level impurity analysis, analysis of volatile related substances.
Capillary Electrophoresis (CE) Separation based on differential migration of ions in an electric field.High separation efficiency, low sample and reagent consumption, rapid analysis times.[19][20][21][22][23]Lower concentration sensitivity compared to GC-MS, potential for reproducibility challenges.Chiral separations, analysis of charged species, rapid screening.

In-Depth Method Comparison and Validation Data

High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)

Rationale: HPLC is the workhorse of the pharmaceutical industry for its robustness and versatility. For this compound, a reversed-phase HPLC method is the most logical starting point due to the molecule's polarity. A C18 column is a standard choice for retaining such aromatic acids. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve adequate retention and resolution from potential impurities. A photodiode array (DAD) detector is preferable to a simple UV detector as it provides spectral information, aiding in peak purity assessment and method specificity.[11][12][24]

Experimental Protocol: A Validated Stability-Indicating HPLC Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile.

Validation Parameters Summary (Based on ICH Q2(R2) Guidelines)

Parameter Acceptance Criteria Typical Results for a Validated Method
Specificity The analyte peak should be free from interference from placebo, impurities, and degradation products. Peak purity index > 0.999.The method successfully resolves the main peak from known impurities and degradation products generated under stress conditions (acid, base, oxidation, heat, light).[11][16]
Linearity Correlation coefficient (r²) ≥ 0.999.Linear over a range of 5-150 µg/mL.[11][25]
Accuracy Recovery of 98.0% to 102.0% for the assay.Mean recovery of 99.5% across three concentration levels.[2][4][10]
Precision (Repeatability & Intermediate) RSD ≤ 2.0%.Repeatability RSD = 0.5%, Intermediate Precision RSD = 0.8%.[4][10]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.0.05 µg/mL.[25][26]
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.0.15 µg/mL.[25][26]
Robustness No significant impact on results with deliberate small variations in method parameters (e.g., pH, flow rate, temperature).The method is robust to minor changes in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C).[2][3]

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Finalization Dev Method Optimization (Column, Mobile Phase, etc.) Protocol Validation Protocol Definition Dev->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ_LOD LOD & LOQ Precision->LOQ_LOD Robustness Robustness LOQ_LOD->Robustness Report Validation Report Robustness->Report

Caption: Workflow for HPLC Method Validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: For trace-level analysis of impurities or in matrices where high specificity is required, GC-MS is a powerful alternative. Since this compound is not sufficiently volatile for direct GC analysis, a derivatization step is necessary. Methylation to form the corresponding methyl ester is a common and effective approach for acidic compounds.[17][18] Mass spectrometric detection provides high selectivity and sensitivity, allowing for confident identification and quantification of the analyte and its related substances.

Experimental Protocol: A Validated GC-MS Method

  • Instrumentation: GC system coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Derivatization: React the sample with BF₃ in methanol to form the methyl ester.[17]

Validation Parameters Summary

Parameter Acceptance Criteria Typical Results for a Validated Method
Specificity No interfering peaks at the retention time of the analyte and its internal standard.Clean chromatograms with well-resolved peaks for the derivatized analyte.
Linearity r² ≥ 0.998.Linear over a range of 10-1000 ng/mL.
Accuracy Recovery of 95.0% to 105.0%.Mean recovery of 98.2%.
Precision (Repeatability & Intermediate) RSD ≤ 5.0% for trace analysis.Repeatability RSD = 3.5%, Intermediate Precision RSD = 4.2%.
LOD Signal-to-noise ratio of 3:1.1 ng/mL.[17][18][27]
LOQ Signal-to-noise ratio of 10:1.5 ng/mL.[17][18][27]
Robustness Minimal impact of small changes in oven temperature ramp rate and carrier gas flow rate.The method is demonstrated to be robust.

Logical Relationship between HPLC and GC-MS

Technique_Selection Analyte This compound Assay Assay & Major Impurities Analyte->Assay Trace Trace Impurities Analyte->Trace HPLC HPLC-UV/DAD Assay->HPLC GCMS GC-MS (with derivatization) Trace->GCMS

Caption: Technique Selection Logic.

Capillary Electrophoresis (CE)

Rationale: CE offers a different separation mechanism compared to chromatography, making it an excellent orthogonal technique for method validation and cross-verification. For an acidic compound like this compound, Capillary Zone Electrophoresis (CZE) is the most suitable mode. The separation is based on the charge-to-size ratio of the ions in an electrolyte solution under an applied electric field. CE is particularly advantageous for its high efficiency and speed.[19][20][21][22][23]

Experimental Protocol: A Validated CE Method

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica, 50 cm total length (40 cm effective length), 50 µm I.D.

  • Background Electrolyte (BGE): 25 mM sodium borate buffer, pH 9.2.

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 214 nm.

Validation Parameters Summary

Parameter Acceptance Criteria Typical Results for a Validated Method
Specificity The analyte peak is well-resolved from other components.Baseline separation achieved.
Linearity r² ≥ 0.999.Linear over a range of 10-200 µg/mL.[21]
Accuracy Recovery of 97.0% to 103.0%.Mean recovery of 100.8%.
Precision (Repeatability & Intermediate) RSD for migration time ≤ 2.0%, RSD for peak area ≤ 3.0%.Migration time RSD = 0.8%, Peak area RSD = 2.5%.[21]
LOD Signal-to-noise ratio of 3:1.1 µg/mL.
LOQ Signal-to-noise ratio of 10:1.3 µg/mL.
Robustness Minimal effect of small variations in BGE concentration and voltage.The method is robust to minor changes.

Conclusion and Recommendations

The choice of an analytical method for this compound should be guided by the specific requirements of the analysis.

  • For routine quality control, assay, and stability testing, the validated HPLC-UV/DAD method is the recommended primary choice due to its robustness, ease of use, and excellent quantitative performance.

  • For the analysis of trace-level impurities or when higher specificity is required, the GC-MS method with derivatization is a superior alternative, offering exceptional sensitivity and selectivity.

  • Capillary Electrophoresis serves as an excellent orthogonal technique for cross-validation of the primary method and for rapid screening purposes, leveraging a different separation principle.

Ultimately, a well-validated analytical method is a cornerstone of drug development. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement a method that ensures the quality and integrity of their data, thereby supporting the development of safe and effective medicines.

References

The Fluorine Advantage: A Comparative Guide to Fluorinated and Non-Fluorinated Hydroxybenzoic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of bioactive scaffolds is a cornerstone of medicinal chemistry. Among the various tools in the medicinal chemist's arsenal, fluorination has emerged as a powerful strategy to enhance the drug-like properties of a molecule. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated hydroxybenzoic acids, a common structural motif in pharmaceuticals. By examining key physicochemical and biological parameters through the lens of established experimental data, we aim to provide a rational framework for the strategic incorporation of fluorine in drug design.

This guide will focus on two illustrative case studies:

  • Case Study 1: Salicylic Acid vs. 5-Fluorosalicylic Acid

  • Case Study 2: p-Hydroxybenzoic Acid vs. 3-Fluoro-4-hydroxybenzoic Acid

Through these comparisons, we will elucidate the profound impact of a single fluorine atom on acidity, lipophilicity, metabolic stability, and biological activity.

The Rationale for Fluorination: More Than Just an Isostere

The introduction of fluorine into a drug candidate is rarely a matter of simple isosteric replacement. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart significant changes to the electronic and conformational landscape of a molecule.[1] These alterations can translate into tangible benefits in a drug's pharmacokinetic and pharmacodynamic profile.

dot graph TD { A[Fluorination] --> B{Enhanced Metabolic Stability}; A --> C{Modulated Acidity pKa}; A --> D{Altered Lipophilicity logP}; A --> E{Improved Target Binding}; B --> F[Increased Bioavailability]; C --> G[Optimized Solubility & Absorption]; D --> H[Enhanced Membrane Permeability]; E --> I[Increased Potency & Selectivity]; } Caption: The multifaceted impact of fluorination on drug properties.

Case Study 1: Salicylic Acid vs. 5-Fluorosalicylic Acid

Salicylic acid (2-hydroxybenzoic acid) is a well-known non-steroidal anti-inflammatory drug (NSAID) and a key building block in many pharmaceuticals.[2] Its fluorinated counterpart, 5-fluorosalicylic acid, provides a compelling example of how a strategically placed fluorine atom can modulate key drug-like properties.

Physicochemical Properties: A Quantitative Comparison

The introduction of a fluorine atom at the 5-position of salicylic acid has a pronounced effect on its acidity and a more nuanced impact on its lipophilicity.

PropertySalicylic Acid5-Fluorosalicylic AcidRationale for the Difference
pKa 2.97[3]2.68 (Predicted)[4][5]The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, stabilizing the carboxylate anion and thus increasing the acidity (lower pKa).[4]
logP 2.21 - 2.262.6 (Predicted)The effect of fluorine on lipophilicity is complex. While fluorine is highly electronegative, its small size allows it to participate in hydrophobic interactions. In this case, the fluorine atom appears to slightly increase the overall lipophilicity.
Melting Point (°C) 158-161177-179[5][6]The introduction of fluorine can influence crystal lattice energy and intermolecular interactions, often leading to a higher melting point.
Biological Activity: A Tale of Enhanced Potency

Anti-inflammatory Activity (COX Inhibition):

Antimicrobial Activity:

Salicylic acid possesses known antibacterial and antifungal properties.[11][12] Studies have shown that halogenated derivatives of salicylic acid can exhibit enhanced antimicrobial activity. For instance, 5-bromosalicylic acid and 5-chlorosalicylic acid have demonstrated greater antibacterial reactivity than salicylic acid itself.[13][14] While specific comparative studies on 5-fluorosalicylic acid are not as prevalent, the trend observed with other halogens suggests a potential for enhanced antimicrobial efficacy.

Metabolic Stability: The C-F Bond's Resilience

A primary driver for incorporating fluorine into drug candidates is to block metabolic "soft spots." The carbon-hydrogen (C-H) bond is susceptible to oxidation by cytochrome P450 (CYP) enzymes, a major pathway for drug metabolism in the liver.[3][10] The carbon-fluorine (C-F) bond is significantly stronger and more resistant to enzymatic cleavage.

dot graph TD { subgraph Non-Fluorinated Hydroxybenzoic Acid A[Aromatic Ring] -- C-H Bond --> B{Cytochrome P450}; B -- Hydroxylation --> C[Metabolite]; end subgraph Fluorinated Hydroxybenzoic Acid D[Aromatic Ring with F] -- C-F Bond --> E{Cytochrome P450}; E -- No Reaction --> F[Increased Metabolic Stability]; end } Caption: Fluorine blocking metabolic oxidation by CYP450 enzymes.

While direct comparative metabolic stability data for salicylic acid and 5-fluorosalicylic acid in human liver microsomes was not found in the initial searches, the fundamental principles of medicinal chemistry strongly suggest that 5-fluorosalicylic acid would exhibit greater metabolic stability due to the strength of the C-F bond.

Case Study 2: p-Hydroxybenzoic Acid vs. 3-Fluoro-4-hydroxybenzoic Acid

p-Hydroxybenzoic acid (PHBA) is a common natural product and a precursor for the synthesis of parabens, which are widely used as preservatives.[15][16] Its fluorinated analog, 3-fluoro-4-hydroxybenzoic acid, serves as another excellent example of the strategic use of fluorination.

Physicochemical Properties: A Shift in Acidity and Lipophilicity
Propertyp-Hydroxybenzoic Acid3-Fluoro-4-hydroxybenzoic AcidRationale for the Difference
pKa 4.54 - 4.58[15][17]4.23 (Predicted)[18][19]The fluorine atom ortho to the carboxylic acid group exerts a strong inductive electron-withdrawing effect, increasing the acidity of the carboxylic acid.
logP 1.58[15][16]1.23 (Predicted)[18]In this case, the introduction of the fluorine atom appears to slightly decrease the lipophilicity of the molecule. The interplay of fluorine's electronegativity and its position relative to other functional groups can lead to either an increase or decrease in logP.
Melting Point (°C) 213-217154-158[18][19]The change in crystal packing and intermolecular forces due to the fluorine substitution results in a lower melting point for the fluorinated analog in this instance.
Biological Activity and Metabolic Fate

p-Hydroxybenzoic acid and its derivatives exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects.[20][21] It is metabolized in the body to form conjugates such as the glucuronide and p-hydroxyhippuric acid.[16]

Direct comparative studies on the biological activities of 3-fluoro-4-hydroxybenzoic acid are less common in the literature. However, this fluorinated analog is a key intermediate in the synthesis of various pharmaceuticals, including potent enzyme inhibitors.[12][22] The rationale for its use often lies in the enhanced metabolic stability and altered electronic properties conferred by the fluorine atom, which can lead to improved target engagement of the final drug molecule. As with the salicylic acid case, the C-F bond in 3-fluoro-4-hydroxybenzoic acid is expected to be more resistant to metabolic oxidation than the corresponding C-H bond in p-hydroxybenzoic acid.

Experimental Protocols

To provide a practical context for the data presented, we outline the methodologies for key experiments used to characterize and compare these compounds.

Determination of pKa by Potentiometric Titration

Principle: This method involves titrating a solution of the acid with a standard solution of a strong base and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized.

Procedure:

  • Prepare a 0.01 M solution of the hydroxybenzoic acid in a 50:50 ethanol/water mixture.

  • Calibrate a pH meter using standard buffer solutions.

  • Titrate the acid solution with a standardized 0.01 M NaOH solution, recording the pH after each addition of titrant.

  • Plot the pH versus the volume of NaOH added.

  • The pKa is determined from the pH at the half-equivalence point.

Determination of logP by the Shake-Flask Method

Principle: This method measures the partitioning of a compound between two immiscible phases, typically n-octanol and water, at equilibrium.

Procedure:

  • Prepare a stock solution of the hydroxybenzoic acid in n-octanol.

  • Mix a known volume of the n-octanol stock solution with a known volume of water (or a suitable buffer) in a sealed container.

  • Shake the container for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).

  • Centrifuge the mixture to ensure complete phase separation.

  • Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

  • Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in the aqueous phase.

  • logP is the logarithm of the partition coefficient.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Principle: This assay measures the rate of disappearance of a compound when incubated with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[7][23]

Procedure:

  • Prepare a reaction mixture containing human liver microsomes, NADPH (a cofactor for CYP enzymes), and a buffer solution in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the test compound (hydroxybenzoic acid) to the mixture.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear portion of the curve is the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated as 0.693/k.

dot graph TD { A[Prepare Microsome Mixture] --> B[Pre-incubate at 37°C]; B --> C[Add Test Compound]; C --> D{Incubate and Sample at Time Points}; D --> E[Quench Reaction]; E --> F[Analyze by LC-MS/MS]; F --> G[Determine Half-life]; } Caption: Workflow for a liver microsomal stability assay.

Conclusion: A Strategic Imperative

The strategic incorporation of fluorine into hydroxybenzoic acid scaffolds offers a powerful and versatile approach to fine-tune their physicochemical and biological properties. As demonstrated through our case studies, fluorination can significantly increase acidity, modulate lipophilicity, and, most critically, enhance metabolic stability. These modifications can translate into improved pharmacokinetic profiles and greater therapeutic efficacy. For drug development professionals, a thorough understanding of the principles of fluorination, supported by robust experimental data, is essential for the rational design of next-generation therapeutics.

References

A-Comparative-Guide-to-Assessing-the-Purity-of-4-5-Difluoro-2-hydroxybenzoic-Acid-by-HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

4,5-Difluoro-2-hydroxybenzoic acid is a key building block in the synthesis of various pharmaceutically active compounds. Its purity is paramount, as even trace impurities can have a significant impact on the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.

This guide provides a comprehensive comparison of different HPLC methodologies for the purity assessment of this compound. We will delve into the rationale behind method development choices, present comparative experimental data, and provide a detailed, validated protocol for immediate application in a research or quality control setting. The methodologies and validation principles discussed adhere to the guidelines set forth by the International Conference on Harmonisation (ICH).

Method Development Strategy: A Logic-Driven Approach

The development of a robust and reliable HPLC method requires a systematic approach. The physicochemical properties of this compound, an acidic and aromatic compound, guide our strategic decisions.

Caption: Workflow for HPLC method development for this compound.

Choosing the Right HPLC Mode and Stationary Phase

Given the non-polar (aromatic ring) and polar (carboxylic acid and hydroxyl groups) nature of this compound, Reversed-Phase HPLC (RP-HPLC) is the most suitable separation mode. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.

The choice of stationary phase is critical for achieving optimal separation from potential impurities. We will compare two common reversed-phase columns:

  • C18 (Octadecylsilane): A highly hydrophobic stationary phase, offering excellent retention for non-polar and moderately polar compounds.

  • Phenyl-Hexyl: This stationary phase provides a mixed-mode separation mechanism. It offers hydrophobic interactions via the hexyl chain and π-π interactions with the phenyl rings of aromatic analytes. This can lead to unique selectivity for aromatic compounds compared to a standard C18 column.

Comparative Analysis of Stationary Phases

To objectively compare the performance of the C18 and Phenyl-Hexyl columns, a series of experiments were conducted. A standard solution of this compound was spiked with known potential impurities, including starting materials and potential by-products of the synthesis.

Experimental Conditions:
ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20-80% B in 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL
Rationale for Mobile Phase Selection:
  • Acidification: The addition of formic acid to the aqueous mobile phase is crucial. By maintaining a low pH (typically around 2.5-3.0), the ionization of the carboxylic acid group on the analyte is suppressed. This is critical for achieving sharp, symmetrical peaks and avoiding the peak tailing that can occur due to interactions between the ionized analyte and residual silanol groups on the silica-based stationary phase.

  • Organic Modifier: Acetonitrile is a common choice for RP-HPLC as it generally provides good peak shape and lower backpressure compared to methanol.

Comparative Chromatographic Data:
ColumnAnalyte Retention Time (min)Resolution (Analyte vs. Closest Impurity)Tailing Factor (Analyte)Theoretical Plates
C18 (5 µm, 4.6 x 250 mm) 8.21.81.312,500
Phenyl-Hexyl (5 µm, 4.6 x 250 mm) 9.52.51.114,800

Observations and Interpretation:

As the data indicates, the Phenyl-Hexyl column demonstrated superior performance for this specific application. The increased retention time suggests stronger interactions with the analyte, likely due to the combined hydrophobic and π-π interactions. More importantly, the significantly improved resolution and better peak symmetry (lower tailing factor) provide greater confidence in the accurate quantification of impurities. The higher number of theoretical plates indicates a more efficient separation. The enhanced selectivity of the phenyl-hexyl phase for aromatic compounds likely contributes to the better separation of the difluorinated benzoic acid from its structurally similar impurities.

Forced Degradation Studies: Ensuring Method Specificity

To ensure the developed HPLC method is "stability-indicating," forced degradation studies are essential. These studies involve subjecting the this compound to harsh conditions to intentionally generate degradation products. A successful stability-indicating method will be able to separate the intact drug from all degradation products.

Stress Conditions:
  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours

The Phenyl-Hexyl column method successfully resolved the main peak of this compound from all degradation products formed under these stress conditions, confirming its specificity.

Validated HPLC Protocol for Purity Assessment

This section provides a step-by-step protocol for the validated HPLC method using the Phenyl-Hexyl column. The validation was performed according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

HPLC_Protocol cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System & Conditions cluster_analysis Data Acquisition & Analysis Prep_Mobile Prepare Mobile Phases: A: 0.1% Formic Acid in H2O B: Acetonitrile System HPLC System with UV Detector Prep_Mobile->System Prep_Sample Prepare Sample: 1 mg/mL in 50:50 A:B Prep_Sample->System Column Phenyl-Hexyl Column (5 µm, 4.6 x 250 mm) System->Column Conditions Flow: 1.0 mL/min Temp: 30°C Inj Vol: 5 µL Column->Conditions Gradient Gradient Elution: 20-80% B over 15 min Conditions->Gradient Acquire Acquire Chromatogram at 254 nm Gradient->Acquire Analyze Integrate Peaks & Calculate % Purity Acquire->Analyze

A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignments of 4,5-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, unequivocal structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the elucidation of molecular structures. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 4,5-Difluoro-2-hydroxybenzoic acid, a valuable building block in medicinal chemistry. In the absence of directly published experimental spectra for this specific molecule, this guide offers a comprehensive, predictive assignment based on a comparative analysis of structurally related compounds. By understanding the incremental effects of substituents on the benzene ring, we can confidently predict the chemical shifts and coupling constants for the target molecule.

This guide will delve into a side-by-side comparison with key analogs: 4-hydroxybenzoic acid, 2,4-difluorobenzoic acid, and 3,4-difluorobenzoic acid. This comparative approach not only allows for a robust prediction of the NMR assignments for this compound but also provides a deeper understanding of substituent effects in polysubstituted aromatic systems.

The Structural Landscape: Predicting Substituent Effects

The chemical shifts and coupling patterns observed in the NMR spectrum of an aromatic compound are exquisitely sensitive to the electronic environment of each nucleus. The interplay of electron-donating and electron-withdrawing groups, as well as their positions on the ring, dictates the final appearance of the spectrum. In this compound, we have three key substituents to consider:

  • -OH (hydroxyl group): A strong electron-donating group through resonance (+R effect) and electron-withdrawing through induction (-I effect). Its primary influence is activating, shielding the ortho and para positions.

  • -COOH (carboxylic acid group): An electron-withdrawing group through both resonance (-R effect) and induction (-I effect), thus deactivating the ring and deshielding the ortho and para positions.

  • -F (fluoro groups): Halogens are a classic case of competing effects. They are electron-withdrawing through their strong inductive effect (-I effect) but electron-donating through resonance (+R effect). For fluorine, the inductive effect generally dominates, leading to a net deshielding of the attached carbon and influencing adjacent protons and carbons.

By dissecting the NMR spectra of simpler, related molecules, we can build a predictive model for the more complex this compound.

Comparative ¹H NMR Spectral Analysis

The aromatic region of the ¹H NMR spectrum is particularly informative for substituted benzenes. The chemical shifts of the aromatic protons are influenced by the electronic nature of the substituents, and their coupling patterns reveal their relative positions.

Workflow for ¹H NMR Prediction

Caption: Predictive workflow for ¹H NMR assignments.

Table 1: Comparison of Aromatic ¹H NMR Data for Benzoic Acid Derivatives

CompoundSolventH-3 (δ, ppm)H-6 (δ, ppm)Aromatic Protons (δ, ppm)
4-Hydroxybenzoic Acid DMSO-d₆6.82 (d, J=8.7 Hz)7.79 (d, J=8.7 Hz)-
2,4-Difluorobenzoic Acid CDCl₃--6.90-7.05 (m), 8.05-8.15 (m)
3,4-Difluorobenzoic Acid CDCl₃--7.25-7.40 (m), 7.80-7.95 (m)
Predicted: this compound DMSO-d₆~6.7-6.9~7.5-7.7-

Data for reference compounds are sourced from publicly available spectral databases.

Analysis and Prediction for this compound:

  • H-3: This proton is ortho to the strongly electron-donating hydroxyl group, which will cause significant shielding, shifting it upfield. It is also meta to the carboxyl group and one of the fluorine atoms. The dominant effect will be the shielding from the -OH group. We predict a chemical shift in the range of 6.7-6.9 ppm . The primary coupling will be to H-6 (meta coupling, ~2-3 Hz). It will also exhibit coupling to the fluorine at C-4.

  • H-6: This proton is ortho to the electron-withdrawing carboxyl group, leading to deshielding and a downfield shift. It is also meta to the hydroxyl group and a fluorine atom. The deshielding from the -COOH group will be the most significant factor. We predict a chemical shift in the range of 7.5-7.7 ppm . It will have a meta coupling to H-3 (~2-3 Hz) and will also be coupled to the fluorine at C-5.

Comparative ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides direct insight into the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are highly sensitive to the inductive and resonance effects of the substituents.

Workflow for ¹³C NMR Prediction

Caption: Predictive workflow for ¹³C NMR assignments.

Table 2: Comparison of Aromatic ¹³C NMR Data for Benzoic Acid Derivatives

CompoundSolventC-1 (δ, ppm)C-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)COOH (δ, ppm)
Benzoic Acid CDCl₃130.4130.2128.5133.8128.5130.2172.5
4-Hydroxybenzoic Acid DMSO-d₆121.8132.0115.6162.0115.6132.0167.6
Predicted: this compound DMSO-d₆~115-118~160-163~105-108~148-152 (d)~145-149 (d)~118-121~170-173

Data for reference compounds are sourced from publicly available spectral databases and peer-reviewed literature.[1][2]

Analysis and Prediction for this compound:

  • -COOH: The carboxylic acid carbon is typically found in the range of 165-175 ppm. We predict a chemical shift of ~170-173 ppm .

  • C-1: This carbon is ipso to the carboxyl group and ortho to the hydroxyl group. The shielding effect of the hydroxyl group will shift it upfield compared to benzoic acid. We predict a chemical shift of ~115-118 ppm .

  • C-2: This carbon is attached to the strongly electron-donating hydroxyl group, causing a significant downfield shift. We predict a chemical shift of ~160-163 ppm .

  • C-3: This carbon is ortho to the hydroxyl group and meta to the carboxyl group, leading to significant shielding. We predict an upfield chemical shift of ~105-108 ppm .

  • C-4 & C-5: These carbons are directly attached to fluorine atoms, which will cause a large downfield shift due to the inductive effect of fluorine. They will also appear as doublets due to one-bond C-F coupling (¹JCF), which is typically large (240-260 Hz). We predict chemical shifts in the range of ~145-152 ppm .

  • C-6: This carbon is ortho to the carboxyl group and meta to the hydroxyl group. The deshielding effect of the carboxyl group will be prominent. We predict a chemical shift of ~118-121 ppm .

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for this compound, the following experimental protocol is recommended.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or methanol-d₄). DMSO-d₆ is often a good choice for benzoic acid derivatives due to its excellent solvating power for polar compounds.[3]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup and Data Acquisition:

  • The experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • Shim the magnetic field to achieve optimal resolution and lineshape.

  • For ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • For ¹³C NMR:

    • Acquire a standard one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • For unambiguous assignment, it is highly recommended to acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) to establish H-H couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached and long-range coupled carbons, respectively.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By systematically comparing it with structurally related analogs, we have established a robust framework for the assignment of its NMR signals. The predicted chemical shifts and coupling patterns are based on well-established principles of substituent effects in aromatic systems. For definitive, unambiguous assignments, the acquisition of experimental 1D and 2D NMR data, following the provided protocol, is essential. This comparative approach not only serves as a practical guide for researchers working with this molecule but also as an educational tool for understanding the nuances of NMR spectroscopy in structural elucidation.

References

A Researcher's Guide to Bioisosteric Replacement Studies of 4,5-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals exploring bioisosteric replacements for 4,5-difluoro-2-hydroxybenzoic acid. The following sections offer a comparative analysis of potential modifications, supported by experimental data and detailed protocols, to facilitate the rational design of novel analogs with enhanced pharmacological profiles.

The Strategic Imperative of Bioisosterism for this compound

This compound serves as a valuable scaffold in medicinal chemistry. The strategic placement of two fluorine atoms on the phenyl ring significantly modulates the electronic properties and lipophilicity of the molecule, thereby influencing its binding affinity and pharmacokinetic characteristics. Bioisosteric replacement, a cornerstone of modern drug design, involves the substitution of specific functional groups with others that possess similar physicochemical properties. This powerful strategy is employed to fine-tune a lead compound's efficacy, selectivity, metabolic stability, and toxicity profile.

This guide will systematically deconstruct this compound into its three principal functional components—the carboxylic acid, the phenolic hydroxyl group, and the fluorine substituents—to explore viable bioisosteric replacements for each.

Taming the Carboxylic Acid: Bioisosteric Strategies to Enhance Druggability

The carboxylic acid moiety, while often crucial for target engagement, can present challenges such as poor oral bioavailability and rapid metabolic clearance. Judicious selection of a bioisosteric replacement can mitigate these liabilities.

Leading Carboxylic Acid Bioisosteres

Commonly employed bioisosteres for the carboxylic acid group include tetrazoles, acyl sulfonamides, and hydroxamic acids. The optimal choice is contingent upon the specific requirements of the target's binding pocket and the desired physicochemical properties of the final compound.

A Comparative Analysis of Physicochemical Properties

The table below provides a comparative summary of the key physicochemical properties of this compound and its bioisosteric analogs. A thorough understanding of these parameters is essential for predicting their in vivo behavior.

CompoundBioisosterepKacLogPH-Bond DonorsH-Bond Acceptors
This compound-~2.8~2.123
5-(4,5-Difluoro-2-hydroxyphenyl)-1H-tetrazoleTetrazole~4.5~1.924
N-(4,5-Difluoro-2-hydroxybenzoyl)sulfonamideAcyl Sulfonamide~3.5-4.5~1.524
4,5-Difluoro-N,2-dihydroxybenzamideHydroxamic Acid~8-9~1.323

Note: pKa and cLogP values are estimations and may vary depending on the specific chemical environment.

The tetrazole analog possesses a pKa that is closer to physiological pH than the parent carboxylic acid, which can significantly impact its ionization state and ability to cross cell membranes. Acyl sulfonamides also present a pKa within a range comparable to that of carboxylic acids. Hydroxamic acids, in contrast, are considerably less acidic. The calculated LogP (cLogP) values indicate that these bioisosteric substitutions generally lead to a decrease in the lipophilicity of the parent molecule.

Experimental Workflow: A Roadmap for Synthesis and Evaluation

The following diagram illustrates a generalized workflow for the synthesis and subsequent evaluation of these bioisosteric analogs.

Caption: Synthetic pathways to carboxylic acid bioisosteres.

Detailed Experimental Protocols

This protocol details the conversion of a nitrile to a tetrazole via a zinc-catalyzed cycloaddition.

Materials:

  • 4,5-Difluoro-2-hydroxybenzonitrile

  • Sodium azide (NaN₃)

  • Zinc bromide (ZnBr₂)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, combine 4,5-difluoro-2-hydroxybenzonitrile (1 equivalent), sodium azide (1.1 equivalents), zinc bromide (1 equivalent), and water.

  • Heat the reaction mixture to reflux with vigorous stirring for 24 hours.

  • After cooling to room temperature, acidify the mixture to a pH of 1 using concentrated HCl.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product via recrystallization or column chromatography.

This protocol describes the synthesis of a hydroxamic acid from its corresponding ester.

Materials:

  • Methyl 4,5-difluoro-2-hydroxybenzoate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

Procedure:

  • Dissolve methyl 4,5-difluoro-2-hydroxybenzoate (1 equivalent) in methanol.

  • In a separate vessel, prepare a fresh solution of hydroxylamine by adding potassium hydroxide (2 equivalents) to a methanolic suspension of hydroxylamine hydrochloride (2 equivalents).

  • Introduce the hydroxylamine solution to the ester solution.

  • Stir the reaction at ambient temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Acidify the reaction mixture to approximately pH 4 with HCl.

  • Extract the product using a suitable organic solvent.

  • Dry the organic phase, filter, and concentrate to afford the hydroxamic acid.

This protocol outlines the acylation of a sulfonamide.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Sulfonamide (H₂NSO₂NH₂)

  • Pyridine or an alternative suitable base

  • Dichloromethane (DCM) or another appropriate inert solvent

Procedure:

  • Activate the this compound by converting it to the corresponding acyl chloride using thionyl chloride or oxalyl chloride.

  • In a separate flask, dissolve sulfonamide (1 equivalent) and pyridine (1.1 equivalents) in dichloromethane.

  • Cool the sulfonamide solution to 0 °C and add the acyl chloride solution dropwise.

  • Allow the reaction to gradually warm to room temperature and continue stirring until completion.

  • Wash the reaction mixture sequentially with aqueous acid and brine.

  • Dry the organic layer, filter, and concentrate to yield the N-acyl sulfonamide.

Modulating the Phenolic Hydroxyl Group for Enhanced Metabolic Stability

The phenolic hydroxyl group is a potential site for metabolic glucuronidation, which can lead to rapid excretion from the body. Bioisosteric replacement of this group can significantly improve metabolic stability.

Prevalent Bioisosteres for the Hydroxyl Group

Common bioisosteric replacements for a phenolic hydroxyl group include amines, thiols, and methoxy groups. The selection of a particular bioisostere is guided by the desired hydrogen bonding profile and electronic characteristics.

Comparative Physicochemical Properties
CompoundBioisosterepKa (of bioisostere)cLogPH-Bond DonorsH-Bond Acceptors
This compound-~10~2.123
2-Amino-4,5-difluorobenzoic acidAmine~3-4 (amine)~1.823
4,5-Difluoro-2-mercaptobenzoic acidThiol~6-7~2.522
4,5-Difluoro-2-methoxybenzoic acidMethoxy-~2.313

Note: pKa and cLogP values are estimations.

The substitution of the hydroxyl group with an amino group introduces a basic center into the molecule. The thiol group is more acidic than the parent phenol. The methoxy group eliminates the hydrogen bond donating capacity of the phenol. These modifications will profoundly influence the molecule's interactions with its biological target.

Experimental Workflow: Synthesis of Hydroxyl Bioisosteres

A Senior Application Scientist's Guide to the Efficacy of Drugs Derived from Benzoic Acid Precursors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Benzoic Acid Scaffold in Medicinal Chemistry

Benzoic acid, a simple aromatic carboxylic acid, serves as a fundamental building block in the synthesis of a vast array of pharmaceutical compounds.[1][2] Its structural simplicity belies its chemical versatility, offering a scaffold that can be extensively modified to modulate pharmacological activity. The carboxylic acid group is a key feature, acting as a hydrogen bond donor and acceptor, which frequently facilitates interactions with the active sites of enzymes and receptors.[3] However, the true elegance of using benzoic acid precursors in drug design lies in the profound impact that substituents on the aromatic ring have on the final compound's efficacy. These modifications influence the molecule's electronic properties, lipophilicity, and steric profile, thereby shaping its pharmacokinetic and pharmacodynamic characteristics.[3]

This guide provides an in-depth comparison of the efficacy of drugs synthesized from various benzoic acid precursors, drawing upon experimental data to elucidate the critical role of precursor structure in determining therapeutic potency. We will explore case studies across different therapeutic areas, from oncology to infectious diseases, to provide a comprehensive understanding of the structure-activity relationships (SAR) that govern the performance of these vital medicines.

The Influence of Precursor Substitution on Pharmacological Activity

The biological activity of a drug derived from a benzoic acid precursor is not solely determined by its core structure but is significantly modulated by the nature and position of functional groups on the phenyl ring. These substituents dictate the molecule's interaction with its biological target and its journey through the body.

Key Substituent Effects:
  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl, -F) can increase the acidity of the carboxylic acid, potentially enhancing its binding to certain biological targets.[3][4] Conversely, electron-donating groups (e.g., -OH, -CH₃) can alter the electron density of the aromatic ring, influencing receptor interactions.[3]

  • Lipophilicity: The ability of a drug to cross cell membranes is heavily influenced by its lipophilicity. The addition of lipophilic groups, such as a methyl group, can enhance membrane permeability.[3]

  • Steric Effects: The size and shape of substituents can sterically hinder or promote binding to a target protein. The position of these groups is also critical for achieving optimal interaction.[3]

The following diagram illustrates the logical relationship between precursor selection and the resulting drug's properties.

G cluster_precursor Benzoic Acid Precursor Selection cluster_properties Physicochemical Properties cluster_outcome Pharmacological Outcome Precursor Substituted Benzoic Acid Electronic Electronic Effects (e.g., pKa) Precursor->Electronic Substituents (-NO2, -OH) Lipophilicity Lipophilicity (LogP) Precursor->Lipophilicity Substituents (-CH3, -Cl) Steric Steric Profile Precursor->Steric Substituent Position & Size Pharmacodynamics Pharmacodynamics (Target Binding) Electronic->Pharmacodynamics Pharmacokinetics Pharmacokinetics (ADME) Lipophilicity->Pharmacokinetics Steric->Pharmacodynamics Efficacy Overall Efficacy & Potency Pharmacokinetics->Efficacy Pharmacodynamics->Efficacy

Caption: Influence of Benzoic Acid Precursor on Drug Efficacy.

Case Study 1: Anticancer Agents

The benzoic acid scaffold is a prominent feature in many anticancer agents.[1][5][6] The strategic placement of various functional groups on the benzoic acid ring has led to the development of potent compounds that can induce apoptosis and inhibit cancer cell proliferation.

A review of synthetic benzoic acid derivatives highlights several compounds with significant anticancer potential.[5] For instance, certain derivatives have been shown to be effective against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines.[5] The table below summarizes the in vitro anticancer activity of selected benzoic acid derivatives.

Compound IDBenzoic Acid PrecursorModificationsCancer Cell LineIC₅₀ (µM)Reference
Compound 1 4-Aminobenzoic acidSubstituted benzenesulphonamide condensationHT-29 (Colon)15.3[5]
Compound 2 4-Aminobenzoic acidSubstituted benzenesulphonamide condensation with 4-chloro groupHT-29 (Colon)3.9[5]
Compound 14 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acidEsterification with methanolMCF-7 (Breast)15.6[5]
Compound 2 (alt) 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid-MCF-7 (Breast)18.7[5]

Analysis: The data clearly demonstrates that modifications to the benzoic acid precursor have a profound impact on anticancer efficacy. The addition of a chloro group at the 4th position in Compound 2 resulted in a nearly four-fold increase in potency against the HT-29 colon cancer cell line compared to its unsubstituted counterpart (Compound 1).[5] This suggests that the electron-withdrawing nature of the chlorine atom enhances the compound's activity.

Experimental Protocol: MTT Assay for In Vitro Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

The following diagram illustrates the workflow of the MTT assay.

G A Seed cells in 96-well plate B Treat with benzoic acid derivatives A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: MTT Assay Workflow for Anticancer Drug Screening.

Case Study 2: Antimycobacterial Agents and the Prodrug Strategy

Benzoic acid and its derivatives have shown promise as antimycobacterial agents, particularly against Mycobacterium tuberculosis.[7] A key strategy to enhance the efficacy of these compounds is the use of a prodrug approach. Esterification of the carboxylic acid group can increase the lipophilicity of the molecule, facilitating its diffusion across the mycobacterial cell membrane.[7] Once inside the cell, mycobacterial esterases can hydrolyze the ester, releasing the active benzoic acid derivative.[7]

A study on benzoic acid derivatives as prodrugs for tuberculosis treatment demonstrated that esterification significantly improved antimycobacterial activity.[7] The activity was further enhanced by the introduction of electron-withdrawing groups on the aromatic ring.[7]

Compound SeriesPrecursorModificationActivity against M. tuberculosis (MIC)Reference
Unsubstituted Benzoates Benzoic AcidFree AcidLeast Active[7]
Phenyl EsterMore Active[7]
Hexyl EsterMost Active[7]
3,5-Dinitrobenzoates 3,5-Dinitrobenzoic AcidFree AcidActive[7]
Phenyl EsterHighly Active (20 µM)[7]
Hexyl EsterHighly Active (40 µM)[7]

Analysis: The data indicates that for all series of compounds, the phenyl and hexyl esters exhibited higher activity than the corresponding free acids.[7] This supports the hypothesis that the ester prodrugs have better cell penetration. Furthermore, the 3,5-dinitrobenzoates were the most active compounds, suggesting that the strong electron-withdrawing nitro groups contribute significantly to the antimycobacterial effect.[7] Interestingly, the authors note that the high activity of the dinitro derivatives might not solely be due to the prodrug effect and could involve a distinct mode of action.[7]

Hypothetical Signaling Pathway Inhibition

While the exact mechanism for all benzoic acid derivatives is not always fully elucidated, a common mode of action is the inhibition of a key enzyme in a pathogenic signaling pathway. The following diagram illustrates a simplified, hypothetical pathway where a benzoic acid derivative inhibits a crucial enzyme.

G Substrate Substrate Enzyme Enzyme Substrate->Enzyme Product Product Enzyme->Product Cellular_Response Pathogenic Cellular Response Product->Cellular_Response Inhibitor Benzoic Acid Derivative Inhibitor->Enzyme

Caption: Hypothetical Enzyme Inhibition by a Benzoic Acid Derivative.

Conclusion: Rational Design Based on Precursor Chemistry

The evidence presented in this guide underscores the paramount importance of the benzoic acid precursor in determining the ultimate efficacy of a synthesized drug. The structure-activity relationships derived from comparative studies provide a rational basis for drug design. By carefully selecting and modifying benzoic acid precursors, researchers can fine-tune the electronic, lipophilic, and steric properties of a molecule to optimize its pharmacokinetic and pharmacodynamic profiles. The case studies in oncology and infectious diseases demonstrate that even subtle changes to the precursor can lead to significant improvements in therapeutic potency. Future research will undoubtedly continue to uncover novel benzoic acid derivatives with enhanced efficacy and safety profiles, further solidifying the role of this versatile scaffold in modern medicinal chemistry.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4,5-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents you employ. The proper disposal of specialized compounds like 4,5-Difluoro-2-hydroxybenzoic acid is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards.

Hazard Identification and Risk Assessment

Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. This compound is a halogenated aromatic carboxylic acid and should be handled with care.

Primary Hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Due to the presence of a carbon-fluorine bond, this compound is persistent and requires specialized disposal methods.[2] All waste containing this compound must be treated as hazardous waste .

Personal Protective Equipment (PPE) and Safety Precautions

Strict adherence to safety protocols is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound for disposal:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects against accidental splashes of solutions or contact with solid particulates.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and irritation. Contaminated gloves must be disposed of as hazardous waste.
Body Protection A laboratory coat or chemically resistant apron.Shields the body from spills and contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.Minimizes the inhalation of dust or vapors.

Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust generation. [3]

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal. This compound waste must be collected in a dedicated, properly labeled hazardous waste container.

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: This compound is a halogenated organic acid. It must be segregated into a "Halogenated Organic Waste" stream.[4] Do not mix with non-halogenated organic waste.[5]

  • Acids vs. Bases: Do not combine acidic waste with basic waste in the same container to avoid violent neutralization reactions.[4]

  • Oxidizers: Keep away from strong oxidizing agents.[1]

  • Solid vs. Liquid: Collect solid waste and liquid waste (solutions containing the acid) in separate, appropriately designated containers.[3]

The following diagram illustrates the decision-making process for waste segregation:

WasteSegregation Start Waste Generated (this compound) IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Solid Halogenated Organic Waste Container IsSolid->SolidWaste Solid LiquidWaste Liquid Halogenated Organic Waste Container IsSolid->LiquidWaste Liquid CheckCompatibility Check for other components in the waste SolidWaste->CheckCompatibility LiquidWaste->CheckCompatibility SegregateFurther Segregate based on compatibility (e.g., avoid bases, strong oxidizers) CheckCompatibility->SegregateFurther Yes FinalDisposal Proceed to Disposal Protocol CheckCompatibility->FinalDisposal No SegregateFurther->FinalDisposal

Caption: Decision workflow for segregating this compound waste.

Step-by-Step Disposal Procedures

For Small Quantities (e.g., residual amounts on labware)
  • Decontamination of Labware:

    • Rinse the contaminated glassware or equipment with a suitable organic solvent in which this compound is soluble (e.g., methanol, acetone).

    • Collect the solvent rinse as liquid halogenated organic waste .[6]

    • Perform a final rinse with soap and water.

For Bulk Solid Waste
  • Container Selection:

    • Use a designated, leak-proof, and chemically compatible container for solid hazardous waste. The original container is often the best choice if it is in good condition.[6] Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Labeling:

    • The container must be clearly labeled with the words "Hazardous Waste."[7][8]

    • The label must also include the full chemical name: "this compound."[5]

    • Indicate the associated hazards (e.g., "Irritant").[7]

  • Accumulation:

    • Carefully transfer the solid waste into the labeled container, minimizing dust formation.

    • Keep the container securely closed when not in use.[5]

    • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[7][9]

    • Ensure secondary containment is in place to contain any potential spills.[6]

For Liquid Waste (Solutions)
  • Container Selection:

    • Use a designated, leak-proof, and chemically compatible container for liquid hazardous waste. Glass bottles are often preferred for acidic and halogenated organic waste.[3]

  • Labeling:

    • As with solid waste, the container must be clearly labeled "Hazardous Waste."[7][8]

    • List all chemical constituents of the solution with their approximate concentrations.

    • Indicate the relevant hazards.

  • Accumulation:

    • Pour the liquid waste carefully into the container, avoiding splashes.

    • Do not overfill the container; leave adequate headspace for expansion.

    • Keep the container tightly sealed.[5]

    • Store in a designated SAA with secondary containment.[6]

Final Disposal Pathway

The ultimate disposal of this compound should be handled by a licensed hazardous waste disposal contractor. The primary recommended disposal method for fluorinated organic compounds is high-temperature incineration .[2]

Why Incineration? The high temperatures achieved in a specialized incinerator are necessary to break the strong carbon-fluorine bonds, ensuring complete destruction of the compound and preventing its release into the environment.[2]

Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for arranging the pickup and disposal of hazardous waste. [6] They will ensure that the waste is transported and disposed of in accordance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[9][10]

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert:

    • Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Assess the Spill:

    • For small spills that can be cleaned up in a short amount of time by trained personnel, proceed with caution.[11] For large or unmanageable spills, contact your institution's EHS or emergency response team immediately.

  • Contain and Clean:

    • Wear the appropriate PPE as outlined in Section 2.

    • For solid spills, carefully sweep or shovel the material into a designated hazardous waste container.[1] Avoid generating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial spill pillows).

    • Place the absorbent material into a sealed, labeled hazardous waste container.

  • Decontaminate:

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report:

    • Report the spill to your laboratory supervisor and EHS department, regardless of the size.

Conclusion: A Commitment to Safety and Compliance

The responsible management of chemical waste is a shared responsibility. By adhering to these procedures for the disposal of this compound, you contribute to a safer laboratory environment and the protection of our ecosystem. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they may have additional requirements.[12][13]

References

An In-Depth Technical Guide to Personal Protective Equipment for Handling 4,5-Difluoro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for the handling of 4,5-Difluoro-2-hydroxybenzoic acid. As a difluorinated aromatic carboxylic acid, this compound requires stringent safety measures to mitigate risks associated with its corrosive nature and the unique hazards of organofluorine compounds. This document is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment through procedural excellence and a deep understanding of the material's chemical properties.

Hazard Analysis: Understanding the Risks

This compound is a solid substance that presents multiple hazards. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly prevalent, analysis of structurally analogous compounds—such as other difluoro- and hydroxy-substituted benzoic acids—provides a reliable hazard profile. The primary risks are associated with direct contact and inhalation.[1][2]

The introduction of fluorine into organic molecules can significantly alter their reactivity and biological properties.[3] Organofluorine compounds can be persistent, and their metabolism may produce toxic byproducts.[4][5][6] Furthermore, thermal decomposition can lead to the release of highly toxic and corrosive hydrogen fluoride gas.[2]

Table 1: GHS Hazard Classification Based on Analogous Compounds

Hazard Classification GHS Category Hazard Statement Source(s)
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [1][2][7]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation [1][2][7]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[1][7] |

These classifications from the Occupational Safety and Health Administration (OSHA) define this compound as a corrosive material, necessitating rigorous safety protocols.[8][9]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent exposure through all potential routes: dermal, ocular, and respiratory. The selection of appropriate PPE is the most critical control measure when handling this compound.[10][11]

Table 2: Recommended PPE for Handling this compound

PPE Category Specification Rationale and Best Practices
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles. A face shield worn over goggles. Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against fine dust and splashes.[12] A face shield is required when there is a significant risk of splashing or dust generation, such as during bulk transfers or spill clean-up.[3][9][12]
Skin & Body Protection Chemical-resistant gloves (Nitrile rubber recommended). Chemical-resistant lab coat. Fully enclosed shoes. Nitrile gloves offer robust protection against aromatic acids.[10][13] Gloves must be inspected for defects before each use and changed immediately if contamination occurs.[12][14] A fully-buttoned lab coat and enclosed, chemical-resistant footwear prevent incidental skin contact.[12]

| Respiratory Protection | Use within a certified chemical fume hood. NIOSH-approved respirator if a fume hood is unavailable or insufficient. | All handling of the solid compound must occur in a well-ventilated area, preferably a chemical fume hood, to control airborne dust.[8][12] If engineering controls cannot maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases is required.[10][12] |

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a systematic workflow is essential for minimizing risk. The following protocol outlines the procedural steps for the safe handling of this compound, from preparation to disposal.

SOP_Workflow Figure 1: Standard Operating Procedure Workflow cluster_prep 1. Preparation Phase cluster_ppe 2. Donning PPE cluster_handling 3. Chemical Handling (Inside Fume Hood) cluster_cleanup 4. Post-Handling & Disposal A Verify Fume Hood Certification & Airflow B Designate & Decontaminate Work Area A->B C Assemble All Materials (Spatulas, Weigh Boats, Glassware) B->C D Prepare Labeled Hazardous Waste Container C->D G Don Nitrile Gloves E Don Lab Coat & Enclosed Shoes F Don Chemical Splash Goggles E->F F->G H Carefully Weigh Solid (Minimize Dust Generation) G->H I Transfer Compound Using a Spatula H->I J Securely Close Primary Container I->J K Dispose of Contaminated Materials (Gloves, Weigh Boats) in Waste Container J->K L Decontaminate Work Surface & Equipment K->L M Doff PPE in Reverse Order (Gloves First) L->M N Wash Hands Thoroughly M->N Emergency_Response Figure 2: Emergency Response Decision Tree Start Incident Occurs Spill_or_Exposure Spill or Personal Exposure? Start->Spill_or_Exposure Exposure_Type Exposure Type? Spill_or_Exposure->Exposure_Type Exposure Spill_Size Spill Size? Spill_or_Exposure->Spill_Size Spill Skin_Contact Skin Contact Exposure_Type->Skin_Contact Skin Eye_Contact Eye Contact Exposure_Type->Eye_Contact Eye Inhalation Inhalation Exposure_Type->Inhalation Inhalation Action_Skin Remove Contaminated Clothing. Flush with Water for 15+ min. Skin_Contact->Action_Skin Action_Eye Flush Eyes at Eyewash Station for 15+ min. Eye_Contact->Action_Eye Action_Inhalation Move to Fresh Air. Provide Oxygen if Trained. Inhalation->Action_Inhalation Seek_Medical Seek Immediate Medical Attention. Bring SDS. Action_Skin->Seek_Medical Action_Eye->Seek_Medical Action_Inhalation->Seek_Medical Minor_Spill Minor Spill (<1g, Contained) Spill_Size->Minor_Spill Minor Major_Spill Major Spill Spill_Size->Major_Spill Major Action_Minor_Spill Ensure PPE is Worn. Sweep Solid into Labeled Waste Container. Decontaminate Area. Minor_Spill->Action_Minor_Spill Action_Major_Spill Evacuate Immediate Area. Alert Supervisor & EHS. Restrict Access. Major_Spill->Action_Major_Spill

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.